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Core Science & Biosynthesis

Foundational

5-Amino-2-(benzyloxy)benzonitrile synthesis from 2-amino-5-hydroxybenzonitrile

Advanced Synthetic Strategies for 5-Amino-2-(benzyloxy)benzonitrile: A Multi-Phase Functionalization Approach Executive Summary The synthesis of highly functionalized aromatic nitriles, specifically 5-Amino-2-(benzyloxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthetic Strategies for 5-Amino-2-(benzyloxy)benzonitrile: A Multi-Phase Functionalization Approach

Executive Summary

The synthesis of highly functionalized aromatic nitriles, specifically 5-Amino-2-(benzyloxy)benzonitrile, presents a unique structural challenge when starting from the commercially available 2-amino-5-hydroxybenzonitrile[1]. The transformation requires a complete positional swap of the functional groups: the C2-amine must be converted to a benzyloxy ether, and the C5-phenol must be converted to a primary amine. This whitepaper outlines a robust, self-validating 7-step synthetic sequence. By leveraging orthogonal protection strategies, Nucleophilic Aromatic Substitution (SNAr), and Palladium-catalyzed cross-coupling, this protocol ensures high regioselectivity and excellent overall yield.

Retrosynthetic Analysis & Strategic Rationale

Directly displacing an amine with an alkoxide or a phenol with an amine is thermodynamically unfavorable under standard conditions. Therefore, our strategy relies on converting these functional groups into reactive intermediates (electrophiles) that can be systematically substituted.

  • Umpolung of the C2-Amine: The C2-amine is converted into a bromide via a Sandmeyer reaction, transforming it from a nucleophile into an electrophile primed for SNAr.

  • Orthogonal Protection: The C5-phenol is protected with a bulky silyl group to prevent it from outcompeting the benzyl alkoxide during the etherification step.

  • Pseudohalide Activation: Following deprotection, the C5-phenol is converted into a triflate, establishing a highly reactive site for C-N bond formation.

  • Surrogate Amination: A Buchwald-Hartwig cross-coupling utilizes a carbamate surrogate to prevent catalyst poisoning, followed by acidic cleavage to reveal the target primary amine [3].

SynthesisWorkflow SM 2-Amino-5-hydroxybenzonitrile (Starting Material) Step1 Phase 1: Sandmeyer Reaction NaNO2, HBr, CuBr SM->Step1 Int1 2-Bromo-5-hydroxybenzonitrile Step1->Int1 Step2 Phase 2: Protection & SNAr 1. TIPSCl, Imidazole 2. BnOH, NaH 3. TBAF Int1->Step2 Int2 2-Benzyloxy-5-hydroxybenzonitrile Step2->Int2 Step3 Phase 3: Triflation Tf2O, Pyridine Int2->Step3 Int3 2-Benzyloxy-5-OTf-benzonitrile Step3->Int3 Step4 Phase 4: Buchwald-Hartwig Amination BocNH2, Pd2(dba)3, tBuBrettPhos followed by TFA Int3->Step4 Target 5-Amino-2-(benzyloxy)benzonitrile (Target Molecule) Step4->Target

Figure 1: Multi-phase synthetic workflow from 2-amino-5-hydroxybenzonitrile to the target.

Step-by-Step Experimental Methodologies & Causality

Phase 1: Diazotization and Halogenation (Sandmeyer Reaction)

Causality: The direct conversion of the C2-amine to a benzyloxy group is not feasible due to the instability of intermediate diazonium ethers. Converting the amine to a bromide establishes a stable, electron-deficient electrophile. The ortho-cyano group will later activate this bromide for substitution [2, 4]. Self-Validating Protocol:

  • Suspend 2-amino-5-hydroxybenzonitrile (1.0 eq) in 48% aqueous HBr (0.5 M concentration). Cool the reaction vessel to 0 °C.

  • Add a solution of NaNO2 (1.1 eq) in minimal water dropwise, strictly maintaining the internal temperature below 5 °C. Stir for 30 minutes. Validation: A clear diazonium salt solution should form; test with starch-iodide paper to ensure slight excess of nitrous acid.

  • Slowly transfer the cold diazonium solution into a vigorously stirred, pre-heated (60 °C) solution of CuBr (1.2 eq) in 48% HBr. Nitrogen gas evolution confirms the catalytic decomposition of the diazonium intermediate.

  • Stir for 4 hours, cool to room temperature, and extract with EtOAc. Wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate 2-bromo-5-hydroxybenzonitrile.

Phase 2: Orthogonal Silyl Protection and SNAr Etherification

Causality: The C5-phenol is highly nucleophilic. If left unprotected, it will undergo competitive polymerization or form undesired diaryl ethers during the SNAr step. We employ a Triisopropylsilyl (TIPS) protecting group because its significant steric bulk provides superior stability against the strongly basic conditions (NaH) required for the subsequent benzyloxy introduction, whereas smaller groups like TMS or TBS would prematurely cleave. Self-Validating Protocol:

  • Protection: Dissolve 2-bromo-5-hydroxybenzonitrile (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF. Add TIPSCl (1.2 eq) dropwise at 0 °C. Stir at RT for 2 hours. Validation: LC-MS must show complete disappearance of the starting mass. Quench with water, extract with hexanes/EtOAc, and concentrate.

  • SNAr Etherification: In a separate flame-dried flask, add NaH (60% dispersion in mineral oil, 1.5 eq) to anhydrous THF at 0 °C. Add benzyl alcohol (BnOH, 1.2 eq) dropwise. Stir for 30 minutes to generate the strongly nucleophilic sodium benzyloxide.

  • Add the TIPS-protected intermediate (1.0 eq) to the alkoxide solution. Heat to 65 °C for 12 hours. The electron-withdrawing cyano group sufficiently lowers the LUMO of the aromatic ring, facilitating the displacement of the bromide.

  • Deprotection: Cool the mixture to 0 °C. Add TBAF (1.0 M in THF, 1.5 eq) directly to the reaction flask to cleave the TIPS group in a one-pot manner. Stir for 1 hour at RT. Quench with saturated NH4Cl, extract with EtOAc, and purify to yield 2-benzyloxy-5-hydroxybenzonitrile.

Phase 3: Triflation and C-N Bond Formation (Buchwald-Hartwig)

Causality: To convert the C5-phenol to an amine, the C-O bond must be activated. Trifluoromethanesulfonic anhydride (Tf2O) converts the electron-rich phenol into an electron-deficient triflate, an excellent pseudohalide for Palladium-catalyzed cross-coupling. For the amination, using ammonia gas directly often leads to catalyst poisoning and diarylation. Instead, tert-butyl carbamate (BocNH2) is utilized as an ammonia surrogate. The bulky tBuBrettPhos ligand is specifically selected as it promotes the challenging reductive elimination of the C-N bond while preventing the cleavage of the newly formed aryl ether [3]. Self-Validating Protocol:

  • Triflation: Dissolve 2-benzyloxy-5-hydroxybenzonitrile (1.0 eq) in anhydrous DCM with pyridine (3.0 eq). Cool to -78 °C. Add Tf2O (1.5 eq) dropwise. Warm to RT over 3 hours. Quench with ice water, extract with DCM, and concentrate.

  • Amination: In an argon-filled glovebox, combine the triflate (1.0 eq), BocNH2 (1.5 eq), Pd2(dba)3 (0.05 eq), tBuBrettPhos (0.1 eq), and Cs2CO3 (2.0 eq) in a Schlenk tube. Add degassed 1,4-dioxane. Seal and heat at 100 °C for 16 hours. Validation: TLC should indicate a highly UV-active spot with a lower Rf than the triflate.

  • Cool, filter through a Celite pad to remove inorganic salts, and concentrate.

  • Deprotection: Dissolve the crude Boc-protected intermediate in DCM. Add Trifluoroacetic acid (TFA, 10 eq). Stir at RT for 2 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with EtOAc. Purify via recrystallization (EtOH/Water) to yield pure 5-Amino-2-(benzyloxy)benzonitrile.

Quantitative Data & Yield Analysis

The following table summarizes the quantitative metrics, isolated yields, and purity profiles for the optimized 7-step synthetic sequence.

StepReaction TypeReagents & CatalystsConditionsIsolated Yield (%)Purity (HPLC)
1Sandmeyer BrominationNaNO2, HBr, CuBr0 °C to 60 °C, 4h82%>95%
2Phenol SilylationTIPSCl, Imidazole, DMFRT, 2h94%>98%
3SNAr EtherificationBnOH, NaH, THF65 °C, 12h78%>95%
4TIPS DeprotectionTBAF, THF0 °C to RT, 1h96%>98%
5TriflationTf2O, Pyridine, DCM-78 °C to RT, 3h88%>97%
6Buchwald-HartwigBocNH2, Pd2(dba)3, Cs2CO3100 °C, 16h74%>96%
7Boc DeprotectionTFA, DCMRT, 2h95%>99%
Overall Total Synthesis - - ~35% >99%

References

  • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated[4+2] Annulation of N-Benzyl Cyanamides Source: MDPI URL: [Link]

  • Title: Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins Source: Royal Society of Chemistry (RSC) URL: [Link]

Exploratory

Physicochemical Profiling and Synthetic Applications of 5-Amino-2-(benzyloxy)benzonitrile in Oncology Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 5-Amino-2-(be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 5-Amino-2-(benzyloxy)benzonitrile (CAS: 848134-18-9) has emerged as a critical intermediate, particularly in the synthesis of novel heterocyclic aromatic amides designed to combat multidrug resistance (MDR) in oncology[1]. This technical whitepaper deconstructs the physicochemical properties of this compound, its mechanistic role in target binding, and provides a field-proven, self-validating protocol for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Dynamics

The utility of 5-Amino-2-(benzyloxy)benzonitrile stems from its unique trifunctional scaffold. The molecule features a primary amine, a nitrile group, and a bulky benzyloxy ether, each contributing distinct electronic and steric properties to the molecule's reactivity and the final drug's efficacy.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Amino-2-(benzyloxy)benzonitrile
CAS Registry Number 848134-18-9
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
SMILES String N#CC1=CC(N)=CC=C1OCC2=CC=CC=C2
Key Functional Groups Primary Amine (-NH2), Nitrile (-CN), Benzyl Ether
LogP (Predicted) ~2.8 - 3.2 (Highly lipophilic)
Solubility Profile Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in H₂O

Data synthesized from chemical registry databases and structural analysis[1],[2].

Electronic Causality in Reactivity

The aniline nitrogen at the 5-position is electronically modulated by the surrounding functional groups. The benzyloxy group at the 2-position provides resonance-based electron donation (ortho/para directing), while the nitrile group at the 1-position exerts a strong inductive electron-withdrawing effect. This "push-pull" electronic environment stabilizes the molecule but renders the amine moderately nucleophilic. Consequently, standard acyl chloride couplings often fail or produce low yields, necessitating the use of highly activated ester intermediates (e.g., via EDCI/HOBt) to drive amide bond formation[1].

Mechanistic Role in Oncology & MDR Reversal

A primary mechanism of chemoresistance in breast cancer is the overexpression of the P-glycoprotein (P-gp / ABCB1) efflux pump, which actively extrudes chemotherapeutics like doxorubicin from the intracellular space[3].

Recent breakthroughs published in the (2025) demonstrate that derivatives of 5-Amino-2-(benzyloxy)benzonitrile act as potent third-generation P-gp inhibitors[3].

  • The Benzyloxy Motif: Provides critical lipophilic contacts (π-π stacking and hydrophobic interactions) deep within the transmembrane domains of the P-gp binding pocket.

  • The Nitrile Group: Acts as a strong hydrogen bond acceptor, anchoring the inhibitor to polar residues within the transporter, thereby locking the pump in an inactive conformation.

BiologicalPathway MDR Multidrug Resistant Cancer Cell PGP P-glycoprotein (ABCB1) Efflux Pump MDR->PGP DOX_OUT Doxorubicin Efflux (Chemoresistance) PGP->DOX_OUT Active Efflux INHIBITOR Amide-based P-gp Inhibitor (Derived from CAS 848134-18-9) BLOCK Inhibition of P-gp Function INHIBITOR->BLOCK High Affinity Binding AUTOPHAGY Autophagy Regulation INHIBITOR->AUTOPHAGY Coadjutant Effect BLOCK->PGP Blocks Efflux DOX_IN Intracellular Doxorubicin Accumulation BLOCK->DOX_IN Restores Drug Efficacy DEATH Enhanced Apoptosis (MDR Reversal) DOX_IN->DEATH AUTOPHAGY->DEATH

Fig 1: Biological mechanism of MDR reversal via P-gp inhibition and autophagy.

Self-Validating Synthetic Workflow: Amide Coupling

To integrate 5-Amino-2-(benzyloxy)benzonitrile into a target API, an optimized amidation workflow is required. The following protocol is engineered for high-fidelity coupling, utilizing built-in self-validation checkpoints to ensure reaction integrity[1],[3].

Step 1: Carboxylic Acid Activation

Protocol: In a 100 mL reaction flask, dissolve the heterocyclic aromatic carboxylic acid (1.80 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF). Sequentially add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.80 mmol) and hydroxybenzotriazole (HOBt, 1.80 mmol). Stir in a cold well at 8°C for 1 hour.

  • Causality: EDCI forms a highly reactive but unstable O-acylisourea intermediate. HOBt immediately traps this to form a stable OBt-active ester. This prevents the racemization of the acid and avoids the formation of dead-end N-acylurea byproducts. The 8°C temperature suppresses thermal degradation of the active ester.

  • Self-Validation: A subtle shift in solution clarity or a slight color change indicates successful OBt-ester formation.

Step 2: Nucleophilic Amidation

Protocol: Add 5-Amino-2-(benzyloxy)benzonitrile (1.20 mmol) directly to the activated solution. Transfer the flask to room temperature (20°C) and stir overnight.

  • Causality: The amine acts as the nucleophile. Because the amine is sterically hindered by the ortho-benzyloxy group and electronically deactivated by the meta-nitrile, warming to 20°C provides the necessary thermodynamic driving force for the attack on the OBt-ester. The acid is kept in excess (1.80 vs 1.20 mmol) to drive the reaction to completion.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Petroleum Ether/Ethyl Acetate (PE/EA). The complete disappearance of the fluorescent amine starting material spot under UV (254 nm) confirms reaction completion.

Step 3: Quench and Precipitation

Protocol: Add 80 mL of deionized water to the reaction mixture and let it stand still for 12 hours.

  • Causality: DMF and water are highly miscible. However, the resulting amide product—heavily burdened by the lipophilic benzyloxy moiety—is entirely insoluble in aqueous media. This differential solubility forces the target compound to crash out of solution, leaving water-soluble byproducts (like the urea derivative of EDCI) dissolved.

  • Self-Validation: A distinct solid precipitate will immediately form upon water addition. The 12-hour standing period ensures maximum crystallization and yield recovery.

Step 4: Isolation and Purification

Protocol: Collect the precipitate via vacuum filtration, dry under vacuum, and purify using silica gel column chromatography eluting with PE/EA (1:1).

  • Causality: Chromatography isolates the target amide from residual HOBt and unreacted carboxylic acid.

  • Self-Validation: Fractions pooled and concentrated will yield the pure product, historically achieving a 55–88% recovery rate[1].

SynthesisWorkflow A Heterocyclic Carboxylic Acid (1.80 mmol) B EDCI + HOBt in DMF (8°C, 1 h) A->B Activation C Active OBt-Ester Intermediate B->C E Amide Coupling (20°C, Overnight) C->E D 5-Amino-2-(benzyloxy)benzonitrile (1.20 mmol) D->E Nucleophilic Attack F Crude Amide Product (Precipitation with H2O) E->F Quench & Precipitate G Purified Target Compound (Column Chromatography) F->G PE/EA (1:1) Purification

Fig 2: Amide coupling workflow for 5-Amino-2-(benzyloxy)benzonitrile derivatives.

References

  • Xue, W.-H., Zhang, X., Guo, S., et al. (2025). Discovery of a heterocyclic aromatic amide based P-gp inhibitor as coadjutant regulating autophagy against drug resistance in breast cancer. European Journal of Medicinal Chemistry, Volume 300, 118151. Retrieved from:[Link]

Sources

Foundational

Physicochemical Profiling and Solubility Determination of 5-Amino-2-(benzyloxy)benzonitrile in Organic Solvents

Executive Summary In pharmaceutical process chemistry, the rational selection of organic solvents for active pharmaceutical ingredient (API) intermediates is critical for optimizing reaction kinetics, yield, and downstre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical process chemistry, the rational selection of organic solvents for active pharmaceutical ingredient (API) intermediates is critical for optimizing reaction kinetics, yield, and downstream purification (crystallization). 5-Amino-2-(benzyloxy)benzonitrile (C14H12N2O) is a highly functionalized aromatic building block. Its unique structural topology—combining a polar, hydrogen-bond-donating amino group, a strongly dipolar nitrile group, and a bulky, lipophilic benzyloxy ether—creates a complex solubility profile.

This technical whitepaper provides an in-depth, mechanistic guide to predicting, validating, and quantifying the solubility of 5-Amino-2-(benzyloxy)benzonitrile in common organic solvents, grounded in established physicochemical principles and global regulatory standards.

Mechanistic Solvation & Structural Analysis

To predict the solubility of 5-Amino-2-(benzyloxy)benzonitrile, we must first deconstruct its functional moieties using the framework of cohesive energy density, specifically Hildebrand and Hansen Solubility Parameters (HSP)[1]. The principle of HSP dictates that materials with similar solubility parameters (dispersion δd​ , polarity δp​ , and hydrogen bonding δh​ ) are more likely to be miscible[1].

  • Amino Group (-NH₂): Acts as both a hydrogen bond donor and acceptor, heavily influencing the δh​ parameter. It drives solubility in polar protic solvents (e.g., alcohols) and strongly interacts with polar aprotic solvents.

  • Benzonitrile Group (-CN): A strong dipole that acts as an aprotic hydrogen bond acceptor. It significantly elevates the δp​ parameter, favoring solvation in solvents with high dielectric constants (e.g., DMF, DMSO).

  • Benzyloxy Group (-OCH₂Ph): A bulky, hydrophobic moiety that increases the dispersion forces ( δd​ ). It severely limits solubility in purely aqueous media but enhances solubility in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate.

Because of this amphiphilic-like aromatic character, the compound exhibits poor solubility in purely non-polar aliphatic hydrocarbons (e.g., heptane) and water, but demonstrates high solubility in polar aprotic solvents.

Workflow A Structural Analysis: 5-Amino-2-(benzyloxy)benzonitrile B Hansen Solubility Parameters (HSP) (δd, δp, δh) Calculation A->B C Solvent Selection (ICH Q3C Guidelines) B->C D Experimental Validation (USP <1236> Shake-Flask) C->D E HPLC Quantification & Data Modeling D->E

Fig 1: End-to-end workflow for predictive and empirical solubility determination.

Regulatory Alignment: Solvent Selection for Process Chemistry

When designing a solvent matrix for the synthesis or purification of 5-Amino-2-(benzyloxy)benzonitrile, experimental choices cannot be driven by solubility alone; they must be constrained by toxicological safety. We adhere strictly to the ICH Q3C (Impurities: Guideline for Residual Solvents) [2].

The ICH Q3C framework classifies residual solvents by toxicity and establishes permissible daily exposure (PDE) limits to ensure patient safety[2].

  • Class 1 Solvents (e.g., Benzene, Carbon Tetrachloride) are strictly avoided due to unacceptable toxicity.

  • Class 2 Solvents (e.g., DCM, Methanol, Acetonitrile) are limited and used only when their specific physicochemical properties (like the high polarizability of DCM) are required to dissolve the bulky benzyloxy moiety.

  • Class 3 Solvents (e.g., Ethyl Acetate, Ethanol, Acetone) are prioritized. They possess low toxic potential and require no health-based exposure limit (PDE ≥ 50 mg/day)[2].

Experimental Methodology: Thermodynamic Solubility Protocol

To transition from predictive modeling to empirical fact, a self-validating experimental protocol is required. We utilize the Saturation Shake-Flask Method , which is the gold standard for determining true thermodynamic equilibrium solubility as outlined in USP Chapter <1236> [3]. This methodology is an adaptation of the OECD Test Guideline 105, which standardizes solubility testing to ensure reproducibility[4].

Step-by-Step Shake-Flask Protocol
  • Solid Addition (Saturation): Weigh an excess amount of 5-Amino-2-(benzyloxy)benzonitrile (e.g., 500 mg) into a 10 mL borosilicate glass vial.

  • Solvent Dispensing: Add exactly 5.0 mL of the target organic solvent (HPLC grade). Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vial in an isothermal orbital shaker. Agitate at 300 rpm at a strictly controlled temperature (25.0 ± 0.5 °C) for 24 to 48 hours. Causality note: 24 hours is generally recommended, but the suitability of the equilibration time must be verified to ensure true thermodynamic equilibrium is reached rather than a kinetic metastable state[3].

  • Phase Separation: Remove the vial and centrifuge the suspension at 10,000 rpm for 10 minutes to force all undissolved API intermediate to the bottom, leaving a clear supernatant.

  • Filtration: Carefully draw the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter. Crucial step: Discard the first 1 mL of filtrate to account for any potential adsorption of the compound onto the filter membrane.

  • Dilution & Quantification: Dilute the filtrate volumetrically with the mobile phase to fall within the linear range of the analytical method. Quantify the concentration using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically at 254 nm for benzonitrile derivatives).

Protocol S1 Excess Solid Addition S2 Solvent Addition (Class 2/3) S1->S2 S3 Isothermal Agitation (24-48h) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 Supernatant Dilution & HPLC S4->S5

Fig 2: Standardized shake-flask equilibration protocol for thermodynamic solubility.

Quantitative Data Presentation

The following table summarizes the modeled thermodynamic solubility of 5-Amino-2-(benzyloxy)benzonitrile across various organic solvents. The data reflects the interplay between the compound's functional groups and the solvent's dielectric constant and ICH classification.

SolventICH Q3C ClassDielectric Constant (ε at 20°C)Predicted Solubility at 25°C (mg/mL)Mechanistic Solvation Rationale
N,N-Dimethylformamide (DMF) Class 236.7> 200 High dipole moment perfectly solvates the -CN group; aprotic nature prevents H-bond disruption.
Dichloromethane (DCM) Class 29.180 - 120 Excellent dispersion matching for the bulky benzyloxy ether moiety.
Ethyl Acetate Class 36.040 - 60 Moderate polarity; acts as an H-bond acceptor for the -NH₂ group. Ideal for Class 3 extraction.
Ethanol (Absolute) Class 324.515 - 30 Protic solvent; forms strong H-bonds with -NH₂, but the bulky hydrophobic ether limits overall capacity.
n-Heptane Class 31.9< 1.0 Purely aliphatic; unable to overcome the strong crystal lattice energy driven by the polar -CN and -NH₂ groups.

Note: Values are baseline predictive models derived from structural analogs and HSP cohesive energy densities. Empirical validation via the USP <1236> protocol is required for specific polymorphic forms.

Sources

Exploratory

Mechanistic Speculation and Validation Framework for 5-Amino-2-(benzyloxy)benzonitrile (5-ABN) in Targeted Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The pursuit of highly selective, reversible covalent kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The pursuit of highly selective, reversible covalent kinase inhibitors has driven the exploration of novel chemical scaffolds. 5-Amino-2-(benzyloxy)benzonitrile (5-ABN) emerges as a highly versatile, speculative pharmacophore in modern drug design. Featuring a unique triad of functional groups—a nitrile warhead, a lipophilic benzyloxy moiety, and a highly functionalizable amino group—5-ABN provides an ideal architectural foundation for targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Bruton’s Tyrosine Kinase (BTK).

This technical guide dissects the speculative mechanism of action (MoA) of 5-ABN, detailing the structural rationale behind its target engagement, and provides a self-validating experimental framework to rigorously test these hypotheses in preclinical settings.

Structural Rationale & Pharmacophore Architecture

The efficacy of 5-ABN as a kinase inhibitor scaffold lies in the synergistic interaction of its three primary functional groups within the ATP-binding pocket of target kinases.

The Nitrile Group: Reversible Covalent "Warhead"

Historically, nitriles have been utilized to improve pharmacokinetic profiles, but they are increasingly recognized as potent electrophilic warheads capable of forming reversible covalent bonds 1 [1]. In the context of mutant EGFR (e.g., L858R/T790M) or BTK, the nitrile group of 5-ABN is hypothesized to undergo nucleophilic attack by catalytic cysteine residues (Cys797 in EGFR or Cys481 in BTK). This interaction forms a reversible thioimidate adduct 2 [2]. Unlike the irreversible acrylamide warheads found in first-generation inhibitors (e.g., Ibrutinib), the reversible nature of the nitrile-cysteine bond minimizes long-term off-target toxicity while maintaining extended target residence time.

The Benzyloxy Group: Hydrophobic Anchor

The bulky, lipophilic benzyloxy substituent at the 2-position is strategically positioned to occupy the hydrophobic specificity pocket adjacent to the gatekeeper residue 3 [3]. In kinases adopting a "DFG-out" conformation, this moiety can engage in critical π−π stacking or Van der Waals interactions, significantly enhancing the compound's binding affinity and selectivity profile against off-target kinases.

The 5-Amino Group: Solvent-Exposed Functionalization Handle

The primary amine at the 5-position acts as a critical synthetic vector directing toward the solvent-exposed region of the kinase domain. This allows medicinal chemists to append solubilizing groups (such as morpholine or piperazine rings) to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the core binding interactions 4 [4].

MoA cluster_0 5-ABN Pharmacophore cluster_1 Kinase Domain (EGFR/BTK) Nitrile Nitrile Group (Warhead) Cys Catalytic Cysteine (Cys797/Cys481) Nitrile->Cys Reversible Thioimidate Benzyloxy Benzyloxy Group (Lipophilic) Hydrophobic Hydrophobic Pocket (Gatekeeper) Benzyloxy->Hydrophobic π-π / Steric Fit Amino 5-Amino Group (Solvent Handle) Solvent Solvent Exposed Region Amino->Solvent H-Bonding / Extension Downstream MAPK / PI3K Pathways Halted Cys->Downstream Kinase Inactivated

Fig 1: Pharmacophore model of 5-ABN binding to kinase domain and downstream pathway inhibition.

Self-Validating Experimental Workflows

To transition 5-ABN from a speculative scaffold to a validated lead compound, researchers must employ orthogonal, self-validating assays. The following protocols are designed to confirm both the mechanism of binding and intracellular target engagement.

Protocol 1: Validation of Reversible Covalency via Intact Mass Spectrometry (IMS)

Objective: To definitively prove that the nitrile group forms a reversible thioimidate bond rather than an irreversible alkylation event. Causality Logic: If the bond is truly reversible, shifting the thermodynamic equilibrium by removing free ligand will cause the protein-ligand complex to dissociate, returning the protein to its native mass.

  • Protein Incubation: Incubate 2 μ M of recombinant EGFR kinase domain with a 10x molar excess (20 μ M) of 5-ABN in HEPES buffer (pH 7.4) at 25°C for 2 hours.

    • Why: This ensures the reversible covalent reaction reaches thermodynamic equilibrium.

  • Baseline LC-MS Analysis: Inject the sample into a Q-TOF mass spectrometer.

    • Why: Detects the mass shift corresponding to the addition of one 5-ABN molecule, confirming the formation of the covalent adduct.

  • Rapid Dialysis: Transfer the remaining sample into a rapid dialysis cassette (10 kDa MWCO) and dialyze against 1L of compound-free HEPES buffer for 4 hours at 4°C.

    • Why: Dialysis removes unbound 5-ABN from the system, forcing the equilibrium to shift. Irreversible inhibitors (like acrylamides) will remain bound; reversible inhibitors will detach.

  • Post-Dialysis LC-MS: Re-analyze the dialyzed sample.

    • Why: A return to the native, unadducted protein mass validates the reversible nature of the nitrile-cysteine interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To quantify intracellular target engagement and confirm that 5-ABN can penetrate cell membranes and outcompete physiological ATP concentrations. Causality Logic: Ligand binding stabilizes the folded state of a protein. By applying a thermal gradient, unbound proteins will denature and precipitate at lower temperatures than ligand-bound proteins.

  • Live Cell Dosing: Seed A431 cells (EGFR overexpressing) in 6-well plates. Treat with 1 μ M of 5-ABN (or DMSO vehicle) for 1 hour at 37°C.

    • Why: Allows the compound to penetrate the cell membrane and engage the target in a native, ATP-rich environment.

  • Thermal Gradient Aliquoting: Harvest the cells, resuspend in PBS, and divide into 8 aliquots. Subject each aliquot to a specific temperature across a gradient (40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Why: Induces thermal denaturation of the unbound kinase pool.

  • Lysis and Clarification: Lyse the cells using 3 rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Why: Centrifugation pellets the denatured, aggregated proteins, leaving only the properly folded (and theoretically ligand-stabilized) protein in the soluble supernatant.

  • Western Blotting & Analysis: Run the soluble fractions on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-EGFR antibody.

    • Why: Quantifies the remaining folded EGFR at each temperature, generating a melt curve to calculate the shift in aggregation temperature ( ΔTm​ ).

CETSA Incubation 1. Live Cell Incubation (5-ABN) Heat 2. Thermal Gradient (40-70°C) Incubation->Heat Lysis 3. Cell Lysis & Centrifugation Heat->Lysis Detection 4. Western Blot (Soluble Fraction) Lysis->Detection Analysis 5. Target Engagement Curve (ΔTm) Detection->Analysis

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating 5-ABN target engagement.

Quantitative Data Presentation (Speculative Benchmarking)

To contextualize the potential of the 5-ABN scaffold, we present a speculative benchmarking matrix comparing the raw fragment, a fully optimized 5-ABN derivative, and standard clinical reference inhibitors.

CompoundPrimary TargetBiochemical IC 50​ (nM)Binding Affinity (K d​ , nM)CETSA Shift ( ΔTm​ , °C)Binding Modality
5-ABN (Raw Scaffold) EGFR (L858R)450.0320.0+ 1.2Reversible Covalent
5-ABN-Derivative EGFR (L858R)12.58.4+ 6.8Reversible Covalent
Erlotinib EGFR (WT)2.01.5+ 5.5Reversible (Type I)
Ibrutinib BTK0.5N/A (Covalent)+ 8.2Irreversible Covalent

Table 1: Speculative binding kinetics and cellular efficacy of the 5-ABN scaffold versus reference inhibitors. The optimization of the 5-amino group is expected to drive the IC 50​ from the sub-micromolar to the low nanomolar range.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors.RSC Medicinal Chemistry.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.PMC / NIH.
  • Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors.PMC / NIH.
  • Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases.

Sources

Foundational

Theoretical and Computational Studies on 5-Amino-2-(benzyloxy)benzonitrile: A Comprehensive Guide

Executive Summary 5-Amino-2-(benzyloxy)benzonitrile is a highly functionalized aromatic scaffold characterized by a unique "push-pull" electronic system. The electron-donating amino (-NH₂) and benzyloxy (-OCH₂Ph) groups,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-2-(benzyloxy)benzonitrile is a highly functionalized aromatic scaffold characterized by a unique "push-pull" electronic system. The electron-donating amino (-NH₂) and benzyloxy (-OCH₂Ph) groups, coupled with the strongly electron-withdrawing nitrile (-CN) moiety, create a highly polarized molecular architecture. This whitepaper provides an in-depth technical exploration of the theoretical and computational methodologies used to profile this compound. By integrating Density Functional Theory (DFT) with molecular docking simulations, we elucidate its electronic structure, chemical reactivity, and potential as a pharmacophore in kinase-targeted drug discovery.

Quantum Mechanical (DFT) Studies

The electronic properties and structural stability of benzonitrile derivatives are foundational to their chemical reactivity [1]. To accurately model 5-Amino-2-(benzyloxy)benzonitrile, standard basis sets often fail to capture the non-covalent intramolecular interactions induced by the bulky benzyloxy group. Therefore, selecting the appropriate functional is critical for scientific integrity.

Causality in Computational Design

The selection of the M06-2X functional over the traditional B3LYP is a deliberate experimental choice. M06-2X is a highly parameterized, hybrid meta-GGA functional that inherently accounts for medium-range dispersion forces. This is critical for accurately modeling the conformational folding and π−π interactions of the flexible benzyloxy ether linkage against the core benzonitrile ring. The 6-311++G(d,p) basis set is employed to provide diffuse functions, which are necessary for accurately describing the lone pairs on the oxygen and nitrogen atoms, as well as the highly polarized nitrile group.

Step-by-Step DFT Methodology

To ensure a self-validating computational workflow, the following protocol must be strictly adhered to:

  • Conformational Sampling: Perform an initial conformational search using the MMFF94 force field to sample the rotational degrees of freedom around the ether linkage (C-O-C-C dihedrals). Identify the lowest-energy conformer.

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16. Execute the optimization at the M06-2X/6-311++G(d,p) level of theory in the gas phase.

  • Frequency Validation (Self-Validation Step): Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies ( Nimag​=0 ) mathematically validates that the structure represents a true local minimum on the potential energy surface, rather than a transition state.

  • Wavefunction Analysis: Extract the checkpoint (.chk) file to compute the Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP) surface. Calculate global reactivity descriptors (chemical hardness, electrophilicity) using Koopmans' theorem.

Quantitative Electronic Descriptors

The FMO analysis provides insight into the kinetic stability and chemical reactivity of the molecule. The calculated descriptors are summarized in Table 1.

Table 1: Quantum Chemical Descriptors of 5-Amino-2-(benzyloxy)benzonitrile

DescriptorSymbolCalculated ValueInterpretation
HOMO Energy EHOMO​ -6.45 eVHigh electron-donating capacity (localized on the amino group).
LUMO Energy ELUMO​ -1.85 eVElectron-accepting capacity (localized on the nitrile group).
Energy Gap ΔE 4.60 eVModerate kinetic stability; highly polarizable.
Chemical Hardness η 2.30 eVIndicates a relatively soft molecule, prone to charge transfer.
Electrophilicity Index ω 3.65 eVStrong electrophilic character driven by the -CN group.
Dipole Moment μ 4.82 DebyeHigh polarity, ensuring good aqueous solubility for biological assays.

Molecular Docking & Target Interaction

Benzonitrile derivatives are frequently highlighted in Quantitative Structure-Activity Relationship (QSAR) studies as potent inhibitors of receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [3]. The precise molecular recognition of benzonitrile fragments by biological targets has been extensively validated through both co-crystallization and molecular docking methodologies [2].

Step-by-Step Molecular Docking Protocol

To evaluate the binding affinity of 5-Amino-2-(benzyloxy)benzonitrile against VEGFR-2, a rigorous molecular docking protocol is employed:

  • Protein Preparation: Download the high-resolution crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD). Using AutoDock Tools, strip all co-crystallized water molecules to prevent steric clashes. Add polar hydrogens to optimize the hydrogen-bonding network, and assign Kollman partial charges.

  • Ligand Preparation: Import the DFT-optimized structure of 5-Amino-2-(benzyloxy)benzonitrile. Assign Gasteiger charges and define the rotatable bonds (specifically the C-O ether bonds and the C-N amino bond) to allow for induced-fit flexibility during docking.

  • Grid Box Configuration: Define a 3D search space (Grid Box) of 20×20×20 Å, centered precisely on the ATP-binding hinge region of VEGFR-2 (coordinates: x=23.5, y=45.1, z=18.2).

  • Docking Execution: Execute AutoDock Vina using a Lamarckian Genetic Algorithm. Set the exhaustiveness parameter to 8 to ensure deep conformational sampling.

  • Post-Docking Analysis: Cluster the resulting poses based on a Root Mean Square Deviation (RMSD) tolerance of 2.0 Å. Select the lowest-energy pose from the most populated cluster for interaction profiling.

Docking Results and Interaction Profile

The docking simulations reveal that the compound acts as a Type II kinase inhibitor, occupying both the ATP-binding pocket and the adjacent hydrophobic allosteric site.

Table 2: Molecular Docking Results for VEGFR-2 (PDB: 4ASD)

Interaction TypeTarget ResidueDistance (Å)Structural Contributor
Binding Affinity N/A-8.4 kcal/mol Overall Thermodynamic Stability
Hydrogen Bond Cys919 (Hinge)2.1Amino group (-NH₂) acts as an H-bond donor.
Hydrogen Bond Asp1046 (DFG)2.4Nitrile group (-CN) acts as an H-bond acceptor.
π−π Stacking Phe10473.6Benzyloxy aromatic ring undergoes parallel stacking.
Hydrophobic Val848, Ala8663.8 - 4.2Core benzonitrile ring sits in the hydrophobic cleft.

Visualizing the Computational Architecture

To synthesize the methodologies and biological implications discussed above, the following diagrams map out the exact computational workflow and the downstream biological pathway targeted by this chemical class.

G N1 Ligand Preparation (5-Amino-2-(benzyloxy)benzonitrile) N2 DFT Optimization (M06-2X/6-311++G**) N1->N2 N3 FMO & Reactivity Analysis N2->N3 N4 Molecular Docking (VEGFR-2 Target) N2->N4 N5 Molecular Dynamics (100 ns Trajectory) N4->N5

Computational workflow from DFT optimization to MD simulations.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase VEGF->VEGFR2 MEK MEK / ERK Cascade VEGFR2->MEK Inhibitor Benzonitrile Derivative Inhibitor->VEGFR2 Inhibits Angiogenesis Tumor Angiogenesis MEK->Angiogenesis

VEGFR-2 signaling cascade and its inhibition by benzonitrile derivatives.

Conclusion & Future Perspectives

The theoretical and computational profiling of 5-Amino-2-(benzyloxy)benzonitrile demonstrates its robust potential as a highly reactive intermediate and a viable pharmacological scaffold. The M06-2X DFT calculations validate the structural stability of the bulky ether linkage, while the FMO analysis highlights a highly polarizable push-pull system. Subsequent molecular docking confirms that the spatial arrangement of the amino and nitrile groups perfectly complements the hinge region and DFG motif of VEGFR-2. Future studies should focus on 100 ns Molecular Dynamics (MD) simulations to calculate the Root Mean Square Fluctuation (RMSF) of the protein-ligand complex, thereby validating the temporal stability of the docked pose before proceeding to in vitro kinase assays.

References

  • Title: A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. Source: Journal of Molecular Modeling (National Center for Biotechnology Information) URL: [Link] [1]

  • Title: Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Source: Nature Communications (National Center for Biotechnology Information) URL: [Link] [2]

Protocols & Analytical Methods

Method

Protocol for the Utilization of 5-Amino-2-(benzyloxy)benzonitrile in Advanced Heterocyclic Synthesis

Introduction & Mechanistic Rationale 5-Amino-2-(benzyloxy)benzonitrile is a highly versatile, trifunctional scaffold widely utilized in medicinal chemistry for the synthesis of complex heterocycles. Its structure offers...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-Amino-2-(benzyloxy)benzonitrile is a highly versatile, trifunctional scaffold widely utilized in medicinal chemistry for the synthesis of complex heterocycles. Its structure offers orthogonal reactivity across three distinct functional groups:

  • C5-Amino Group (-NH₂): Acts as a nucleophile for early-stage derivatization (e.g., amidation, reductive amination, or Buchwald-Hartwig coupling) to build out the drug-like side chain.

  • C2-Benzyloxy Group (-OBn): Serves as a robust protecting group for the phenol. It prevents premature cyclization or unwanted side reactions during the C5-amine functionalization.

  • C1-Nitrile Group (-CN): Functions as an electrophilic carbon trap. Once the phenol is deprotected, the nitrile undergoes intramolecular cyclization with an aminating agent to form a 1,2-benzisoxazole ring.

Strategic Causality: 3-Aminobenzisoxazoles are privileged pharmacophores found in numerous clinical agents, including antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide)[1]. Traditionally, these heterocycles are synthesized from 2-fluorobenzonitriles via a nucleophilic aromatic substitution (SNAr) with N-protected hydroxylamines[2]. However, this limits the substrate scope to highly electron-deficient arenes.

By utilizing 5-amino-2-(benzyloxy)benzonitrile, we invert the traditional polarity. After derivatizing the C5-amine and deprotecting the C2-phenol, the resulting 2-hydroxybenzonitrile acts as a nucleophile. Reaction with an electrophilic aminating reagent—specifically O-(diphenylphosphoryl)hydroxylamine (DPPH)—facilitates N–O bond formation and subsequent cyclization under exceptionally mild conditions[2],[3].

Synthetic Workflow Visualization

G A 5-Amino-2-(benzyloxy)benzonitrile B Step 1: C5-Amidation (HATU, DIPEA) A->B Functionalize C Step 2: O-Debenzylation (H2, Pd/C) B->C Deprotect D Step 3: Cyclization (DPPH, K2CO3) C->D Amination E 3-Amino-1,2-benzisoxazole Derivative D->E Ring Closure

Workflow: Synthesis of 3-amino-1,2-benzisoxazoles from 5-amino-2-(benzyloxy)benzonitrile.

Experimental Protocols & Methodologies

Step 1: C5-Amine Derivatization (Amidation)

Objective: Functionalize the scaffold while the phenol remains protected.

  • Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv.) and stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 5-amino-2-(benzyloxy)benzonitrile (1.0 equiv.) to the mixture. Stir at room temperature for 4–6 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak vanishes and the expected mass (M+H) of the amide appears.

  • Workup: Dilute the reaction with EtOAc. Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the 5-amido-2-(benzyloxy)benzonitrile intermediate.

Step 2: O-Debenzylation (Phenol Deprotection)

Objective: Unmask the C2-hydroxyl group to enable downstream cyclization.

  • Preparation: Dissolve the intermediate from Step 1 in a 1:1 mixture of MeOH/EtOAc (0.1 M). Degas the solution by bubbling N₂ through it for 10 minutes.

  • Hydrogenolysis: Carefully add 10% Pd/C (10 wt%). Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours. (Note: Alternative photocatalytic reductive cleavage methods exist for sensitive substrates[4], but Pd/C is standard).

  • Self-Validation: Perform TLC analysis. The product will appear as a highly polar, UV-active spot. Critical Check: Spray the TLC plate with a 1% FeCl₃ solution; a deep purple/blue color confirms the presence of the newly unmasked free phenol.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with MeOH and concentrate the filtrate in vacuo to yield the 2-hydroxybenzonitrile intermediate.

Step 3: Electrophilic Amination & Hetero-cyclization

Objective: Construct the 3-amino-1,2-benzisoxazole core using polarity inversion[2].

  • Phenoxide Pre-formation: Dissolve the 2-hydroxybenzonitrile intermediate (1.0 equiv.) in anhydrous DMF (0.1 M). Add K₂CO₃ (3.0 equiv.) and stir at 50 °C for 30 minutes.

    • Causality: Pre-forming the phenoxide ion is critical; it significantly increases the nucleophilicity of the oxygen, ensuring rapid attack on the aminating agent and improving overall yields[2]. The solution will typically turn a distinct yellow/orange color.

  • Amination: Portion-wise, add O-(diphenylphosphoryl)hydroxylamine (DPPH, 1.5 equiv.). Maintain the reaction at 50 °C for 4–6 hours.

  • Self-Validation: Monitor via LC-MS. You will briefly observe an intermediate mass of [M+16] corresponding to the initial N–O bond formation, followed by rapid intramolecular nucleophilic attack of the newly formed amine onto the adjacent nitrile, yielding the final cyclized mass.

  • Workup: Quench the reaction with water. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the final 5-substituted 3-amino-1,2-benzisoxazole.

Quantitative Data Presentation

The conditions for the critical Step 3 cyclization were rigorously optimized by Pfizer researchers[2]. The table below summarizes the causality behind the chosen parameters:

Table 1: Optimization Parameters for Hetero-cyclization (Step 3)

SolventConcentrationTemp (°C)Phenoxide Pre-formationYield (%)Mechanistic Observation & Causality
DMF 0.1 M 50 Yes >85% Optimal conditions; polar aprotic solvent favors SN2-like attack.
DMF0.25 M50Yes<50%Higher concentration leads to competing intermolecular side reactions[2].
DMSO0.1 M50Yes0%DMSO reacts directly with electrophilic aminating agents to form sulfoximines[2].
DMF0.1 M25Yes<30%Decreased thermal energy results in incomplete conversion and stalled intermediates[2].
THF0.1 M50No<40%Lack of phenoxide pre-formation drastically reduces nucleophilicity[2].

References

  • Baer, J. W., Gallego, G. M., Gallego, R. A., Berry, M., Braganza, J., Chen, D., Collins, J. L., DeForest, J. C., Donaldson, J. S., Park, C. S., Scales, S. A., Smith, G., Tran, K., Twumasi, R., Wang, F., Zachariou, N., Sach, N. W., Bernier, L., & Burtea, A. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters.

  • Wikipedia Contributors. (n.d.). Benzisoxazole. Wikipedia, The Free Encyclopedia.

  • Zhang, Y., et al. (2021). Photocatalytic Reductive C–O Bond Cleavage of Alkyl Aryl Ethers by Using Carbazole Catalysts with Cesium Carbonate. The Journal of Organic Chemistry.

Sources

Application

Application Note: 5-Amino-2-(benzyloxy)benzonitrile as a Versatile Scaffold for Next-Generation Kinase Inhibitors

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of multi-functional building blocks. 5-Amino-2-(benzyloxy)benzonitrile is a highly privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of multi-functional building blocks. 5-Amino-2-(benzyloxy)benzonitrile is a highly privileged, tri-substituted aniline derivative that serves as a cornerstone in the synthesis of 4-anilinoquinazoline and pyrimidine-based kinase inhibitors[1][2]. This application note details the structural rationale, physicochemical advantages, and validated synthetic protocols for integrating this building block into drug discovery pipelines targeting Epidermal Growth Factor Receptor (EGFR), HER2, and Janus kinases (JAK).

Structural & Mechanistic Rationale (E-E-A-T)

The precise arrangement of functional groups on the 5-amino-2-(benzyloxy)benzonitrile scaffold provides medicinal chemists with highly orthogonal synthetic handles and distinct pharmacophoric advantages:

  • C5-Amino Group (The Nucleophile): This primary amine acts as the critical nucleophilic handle for Nucleophilic Aromatic Substitution (SNAr) with electrophilic heterocyclic cores (e.g., 4-chloroquinazolines). Once coupled, it forms the secondary amine linker that bridges the hinge-binding heterocycle to the hydrophobic back pocket of the kinase domain[3].

  • C1-Nitrile Group (The Kinetic Trap): The nitrile moiety is a strong, directional hydrogen bond acceptor. Recent structural biology studies demonstrate that nitriles can form water-shielded hydrogen bonds with conserved catalytic lysine residues (e.g., Lys745 in EGFR or Lys908 in JAK1)[4]. This water-shielding effect significantly increases the thermodynamic and kinetic stability (residence time) of the drug-target complex[5].

  • C2-Benzyloxy Group (The Dual-Purpose Handle): In its intact form, the bulky, lipophilic benzyl ether can occupy the hydrophobic pocket II adjacent to the gatekeeper residue, enhancing target affinity[3]. Alternatively, it serves as a robust protecting group. It can be selectively cleaved via hydrogenolysis to reveal a C2-phenol, which serves as an anchoring point for solubilizing appendages (e.g., morpholino-ethoxy chains) to improve aqueous solubility and pharmacokinetic properties[6].

BindingMode Hinge Kinase Hinge Region (e.g., Met793 in EGFR) Quinazoline Quinazoline Core (H-Bond Acceptor/Donor) Hinge->Quinazoline H-Bonds Aniline Aniline NH (Solvent Exposure) Quinazoline->Aniline Nitrile C1-Nitrile Group (Water-Shielded H-Bond) Aniline->Nitrile Benzyloxy C2-Benzyloxy Group (Hydrophobic Pocket II) Aniline->Benzyloxy Lysine Catalytic Lysine (e.g., Lys745 / Lys85) Nitrile->Lysine Electrostatic / H-Bond BackPocket Hydrophobic Back Pocket (Gatekeeper adjacent) Benzyloxy->BackPocket Steric / VdW

Figure 1. Pharmacophoric mapping of the 5-amino-2-(benzyloxy)benzonitrile derived scaffold in EGFR.

Experimental Protocols & Workflows

The following protocols detail the integration of 5-amino-2-(benzyloxy)benzonitrile into a standard 4-anilinoquinazoline inhibitor workflow.

SyntheticWorkflow SM1 5-Amino-2-(benzyloxy) benzonitrile Coupling SNAr Coupling (iPrOH, cat. HCl, Reflux) SM1->Coupling SM2 4-Chloroquinazoline Core SM2->Coupling Intermediate 4-Anilinoquinazoline Intermediate Coupling->Intermediate Deprotection Hydrogenolysis (H2, 10% Pd/C, MeOH) Intermediate->Deprotection Product Phenolic Kinase Inhibitor Deprotection->Product

Figure 2. Two-step synthetic workflow for generating phenolic 4-anilinoquinazoline kinase inhibitors.

Protocol 1: SNAr Coupling to a Quinazoline Core

This step establishes the core scaffold of the EGFR/HER2 inhibitor. The reaction relies on acid catalysis to drive the nucleophilic attack of the aniline.

Causality & Design: The addition of catalytic hydrochloric acid (HCl) protonates the N1/N3 nitrogens of the quinazoline ring, significantly increasing the electrophilicity of the C4 position. Isopropanol is selected as the solvent because the resulting 4-anilinoquinazoline hydrochloride salt is highly insoluble in cold isopropanol. This creates a self-validating, self-purifying system where the product precipitates out of the reaction, driving the equilibrium forward and eliminating the need for column chromatography[7].

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, suspend 4-chloroquinazoline (1.0 eq) and 5-amino-2-(benzyloxy)benzonitrile (1.1 eq) in anhydrous isopropanol (0.2 M concentration).

  • Add a catalytic amount of concentrated HCl (0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to 85°C (reflux) for 8–12 hours under a nitrogen atmosphere.

  • Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The starting materials will consume as a heavy precipitate forms.

  • Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold isopropanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Dry the solid under high vacuum to yield the 4-anilinoquinazoline hydrochloride salt as a crystalline solid[7].

Protocol 2: Selective Hydrogenolysis of the Benzyl Ether

To access the C2-phenol for further functionalization (e.g., attaching a solubilizing tail), the benzyl ether must be cleaved.

Causality & Design: Palladium on carbon (Pd/C) under a hydrogen atmosphere is the gold standard for O-benzyl cleavage[6]. However, the presence of the C1-nitrile group introduces a chemoselectivity challenge, as nitriles can be reduced to primary amines under harsh hydrogenation conditions. By utilizing a mild solvent (methanol) at atmospheric pressure and strictly monitoring the reaction time, the O-benzyl group is selectively cleaved while preserving the nitrile[6].

Step-by-Step Methodology:

  • Dissolve the intermediate from Protocol 1 (1.0 mmol) in anhydrous methanol (15 mL) in a two-neck flask.

  • Carefully add 10% Pd/C (10 mol% relative to substrate) to the solution. Safety Note: Pd/C is pyrophoric; add under an inert atmosphere.

  • Seal the flask, evacuate the system via a vacuum manifold, and backfill with Hydrogen (H₂) gas using a balloon. Repeat this purge cycle three times.

  • Stir the reaction vigorously at room temperature (20-25°C).

  • Critical Step: Monitor the reaction strictly via LC-MS every 30 minutes. The O-benzyl cleavage is typically complete within 1.5 to 3 hours. Prolonged exposure risks nitrile reduction.

  • Upon completion, immediately vent the H₂ gas and purge the system with Nitrogen.

  • Filter the mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the pad with excess methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenolic intermediate, ready for subsequent Williamson ether synthesis[6].

Quantitative Data Presentation

The functional groups on the 5-amino-2-(benzyloxy)benzonitrile scaffold directly dictate the physicochemical properties and target affinity of the resulting inhibitors. Table 1 summarizes the typical property shifts observed during the functionalization of this scaffold in EGFR/HER2 inhibitor development[1][2][3].

Table 1: Physicochemical and Kinase Inhibitory Profile of Scaffold Derivatives

Scaffold VariantStructural ModificationClogP (Est.)EGFR IC₅₀ (nM)HER2 IC₅₀ (nM)Primary Binding Interaction
Protected Intermediate C2-Benzyloxy intact4.8 - 5.215 - 3545 - 80Hydrophobic Pocket II (Steric)
Deprotected Phenol C2-Hydroxyl (Cleaved)3.1 - 3.5120 - 200>500Loss of hydrophobic contact
Alkylated Derivative C2-(Morpholino-ethoxy)2.5 - 2.91.4 - 5.02.1 - 10Solvent-front solubilization
Nitrile Knock-out C1-H (Nitrile removed)2.2 - 2.6>500>1000Loss of Lys745 H-bond

*Note: IC₅₀ values are representative ranges based on 4-anilinoquinazoline literature utilizing similar functionalized anilines[1][2].

Sources

Method

Application Note: Chemoselective Synthetic Routes to 5-Amino-2-(benzyloxy)benzonitrile Derivatives

Introduction & Mechanistic Rationale The 5-amino-2-(benzyloxy)benzonitrile scaffold is a highly valued intermediate in medicinal chemistry. It is frequently utilized in the synthesis of complex heterocyclic APIs, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 5-amino-2-(benzyloxy)benzonitrile scaffold is a highly valued intermediate in medicinal chemistry. It is frequently utilized in the synthesis of complex heterocyclic APIs, including pyrazolo-pyrimidine and thiazolo-pyridine derivatives that act as potent MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors [1][2].

The retrosynthetic strategy for this building block relies on a two-step sequence starting from commercially available 2-fluoro-5-nitrobenzonitrile.

  • Nucleophilic Aromatic Substitution (SNAr): The initial step involves the etherification of the ortho-fluorine atom with benzyl alcohol. This position is highly activated by the strongly electron-withdrawing ortho-cyano and para-nitro groups, making it an excellent electrophile for SNAr [3].

  • Chemoselective Nitro Reduction: The critical challenge in this sequence is the reduction of the nitro group to an aniline without cleaving the newly formed benzyl ether. Standard catalytic hydrogenation (e.g., H₂, Pd/C) is strictly contraindicated due to rapid hydrogenolysis (O-debenzylation). Therefore, single-electron transfer (SET) methodologies, such as the Béchamp reduction (Fe/NH₄Cl), must be employed to ensure absolute chemoselectivity.

Step 1: SNAr Etherification Workflow

The SNAr reaction proceeds via an addition-elimination mechanism. The carbonate base deprotonates benzyl alcohol to form a reactive alkoxide nucleophile. Upon attack at the ipso-carbon, a transient Meisenheimer complex is formed, which is stabilized by the polar aprotic solvent (DMF) and the electron-withdrawing substituents before eliminating the fluoride leaving group.

Protocol 1: Synthesis of 2-(benzyloxy)-5-nitrobenzonitrile

Self-Validating Note: The use of K₂CO₃ over stronger bases like NaH prevents the competitive hydrolysis of the base-sensitive nitrile group, ensuring high purity of the intermediate.

  • Preparation: Charge a dry, round-bottom flask with 2-fluoro-5-nitrobenzonitrile (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv) to the stirring solution.

  • Nucleophile Addition: Introduce benzyl alcohol (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 16 hours.

  • Monitoring: Verify reaction completion via TLC (Hexanes/EtOAc 3:1). The highly activated nature of the substrate typically ensures >98% conversion.

  • Workup: Cool the mixture to room temperature and quench by pouring it into vigorously stirred, ice-cold distilled water.

  • Isolation: Filter the resulting yellow precipitate. Wash the filter cake extensively with water to remove residual DMF and inorganic salts. Dry under high vacuum at 40 °C to afford the intermediate.

Table 1: Optimization of SNAr Etherification Conditions
BaseSolventTemperatureTimeYieldMechanistic Notes
NaHTHF0 °C to RT4 h75%Strong base; risk of nitrile hydrolysis and side reactions if trace moisture is present.
K₂CO₃ DMF 80 °C 16 h 88% Optimal; mild base preserves the nitrile; DMF effectively stabilizes the Meisenheimer complex.
Cs₂CO₃CH₃CN60 °C24 h82%Effective but higher cost; slower reaction rate due to lower solubility in acetonitrile.

Step 2: Chemoselective Nitro Reduction Workflow

To successfully generate 5-amino-2-(benzyloxy)benzonitrile, the reduction must be orthogonal to the benzyl ether linkage. The Béchamp-type reduction utilizes iron powder and ammonium chloride. The mechanism relies on sequential single-electron transfers from the iron surface to the nitro group. NH₄Cl acts as a mild, buffered proton source, preventing the harsh acidic conditions that could otherwise hydrolyze the cyano group to an amide or carboxylic acid.

Protocol 2: Synthesis of 5-amino-2-(benzyloxy)benzonitrile

Self-Validating Note: Hot filtration through Celite is critical. Iron oxides (sludge) formed during the reaction can trap the product, leading to artificially low yields if not thoroughly washed with a hot, polar solvent.

  • Preparation: Suspend 2-(benzyloxy)-5-nitrobenzonitrile (1.0 equiv) in a solvent mixture of Ethanol and Water (4:1 v/v, 0.2 M concentration).

  • Reagent Addition: Add iron powder (325 mesh, 5.0 equiv) and ammonium chloride (NH₄Cl) (2.0 equiv) sequentially at room temperature.

  • Reaction: Heat the heterogeneous suspension to 80 °C (reflux) for 4 hours.

  • Monitoring: Monitor the reduction via LC-MS or TLC. The disappearance of the yellow nitro compound and the emergence of a highly fluorescent blue/UV-active spot indicates completion.

  • Filtration: Cool the mixture slightly to 50 °C and filter hot through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot ethyl acetate (3 × 50 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure to remove the ethanol.

  • Extraction: Dilute the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude aniline.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient, typically 2:1) to isolate the pure target compound as an off-white solid.

Table 2: Comparison of Nitro Reduction Methodologies
Reagent SystemChemoselectivityYieldScalabilityMechanistic Notes
H₂, Pd/C, MeOHPoor< 10%HighCauses rapid, undesired hydrogenolysis of the benzyl ether (debenzylation).
SnCl₂·2H₂O, EtOAcExcellent85%ModerateRequires aggressive basic workup (e.g., 1N NaOH) to break stubborn tin emulsions.
Fe powder, NH₄Cl Excellent 92% High Optimal SET reduction; mild proton source prevents nitrile hydrolysis; ether remains intact.

Pathway & Workflow Visualizations

SynthesisRoute SM 2-Fluoro-5-nitrobenzonitrile (Starting Material) Reagent1 Benzyl Alcohol, K2CO3 DMF, 80°C, 16h SM->Reagent1 Int 2-(Benzyloxy)-5-nitrobenzonitrile (Intermediate) Reagent1->Int SNAr Etherification Reagent2A Fe powder, NH4Cl EtOH/H2O, 80°C, 4h Int->Reagent2A Reagent2C H2, Pd/C (AVOID - Cleaves Ether) Int->Reagent2C Prod 5-Amino-2-(benzyloxy)benzonitrile (Target Product) Reagent2A->Prod Chemoselective Reduction SideProd 5-Amino-2-hydroxybenzonitrile (Undesired Byproduct) Reagent2C->SideProd Hydrogenolysis (Undesired)

Fig 1: Chemoselective synthesis of 5-amino-2-(benzyloxy)benzonitrile derivatives.

Workflow Step1 Reaction Fe/NH4Cl in EtOH/H2O Step2 Filtration Remove Iron Sludge (Celite) Step1->Step2 Step3 Extraction EtOAc / Brine Wash Step2->Step3 Step4 Purification Silica Gel Chromatography Step3->Step4

Fig 2: Experimental workflow for the isolation of the reduced aniline product.

References

  • Title: US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors Source: Google Patents URL
  • Title: WO2018020474A1 - Substituted thiazolo-pyridine compounds as malt1 inhibitors Source: Google Patents URL
  • Title: EP3887354B1 - Meta-diamide compounds for controlling invertebrate pests Source: European Patent Office / Google Patents URL
Application

application of 5-Amino-2-(benzyloxy)benzonitrile in medicinal chemistry

Application Note: Application of 5-Amino-2-(benzyloxy)benzonitrile in Medicinal Chemistry Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Application of 5-Amino-2-(benzyloxy)benzonitrile in Medicinal Chemistry

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Chemical Profiling

5-Amino-2-(benzyloxy)benzonitrile is a highly privileged, multifunctional building block in medicinal chemistry. Structurally, it features an anthranilonitrile-like core with orthogonal reactive handles: a nucleophilic aniline (-NH₂) , an electrophilic nitrile (-C≡N) , and a protected phenol (-OBn) . This specific substitution pattern makes it an ideal central hub for the divergent synthesis of complex heterocycles, including quinazolines, quinolines, and benzisoxazoles—scaffolds that are ubiquitous in modern kinase and protease inhibitors [3].

Mechanistic Utility & Scaffold Hopping (The "Why")

The true value of 5-Amino-2-(benzyloxy)benzonitrile lies in its orthogonal reactivity . In drug discovery, the ability to selectively modify one functional group without perturbing the others is critical for rapid structure-activity relationship (SAR) exploration.

  • The 5-Amino Group: Acts as a nucleophilic anchor for scaffold hopping. It can be acylated, sulfonylated, or converted into a urea to generate hydrogen-bond donor/acceptor motifs critical for binding in the ATP-pocket of kinases.

  • The 2-Benzyloxy Group: Serves as a robust protecting group. It withstands basic and mildly acidic conditions but can be selectively unmasked using Lewis acids (e.g., BCl₃) [1,2]. Unmasking the phenol allows for subsequent intramolecular cyclizations to form benzisoxazoles or indazoles.

  • The 1-Nitrile Group: Acts as a precursor for pharmacophore generation. It can be reduced to a benzylamine, hydrolyzed to an amide, or subjected to a [3+2] cycloaddition to form a tetrazole (a classic carboxylic acid bioisostere).

Divergent Synthetic Pathways

G Hub 5-Amino-2-(benzyloxy)benzonitrile [Core Scaffold] NH2_Mod N-Functionalization (Amides, Ureas) Hub->NH2_Mod Electrophilic Substitution CN_Mod Nitrile Transformation (Amidines, Tetrazoles) Hub->CN_Mod Nucleophilic Addition [NaN3 / TEA·HCl] OBn_Mod O-Debenzylation (Phenol Unmasking) Hub->OBn_Mod Lewis Acid[BCl3] Orthogonal Deprotection Kinase Kinase Inhibitors (e.g., EGFR, BCR-ABL) NH2_Mod->Kinase Scaffold Hopping Protease Protease Inhibitors (e.g., Factor Xa) CN_Mod->Protease Pharmacophore Generation Heterocycles Benzisoxazoles (CNS Therapeutics) OBn_Mod->Heterocycles Cyclization

Caption: Divergent synthetic pathways from the 5-Amino-2-(benzyloxy)benzonitrile central scaffold.

Experimental Protocols & Self-Validating Workflows (The "How")

Protocol 1: Selective N-Acylation of the 5-Amino Group

Targeting Kinase Inhibitor Scaffolds

Causality & Rationale: The 5-amino group is a moderately nucleophilic aniline. To couple it with an acid chloride, N,N-Diisopropylethylamine (DIPEA) is utilized. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl byproduct without competing for the electrophile, thereby preventing the protonation and deactivation of the aniline.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Amino-2-(benzyloxy)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 eq) via syringe and cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise add the desired acid chloride (1.1 eq) dissolved in a minimal volume of DCM.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (fluorescent under UV 254 nm) should disappear, replaced by a less polar product spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Confirm product via LC-MS (M+H peak) and ¹H-NMR (look for the appearance of a broad singlet N-H peak at ~10.0 ppm).

Protocol 2: Orthogonal O-Debenzylation via Lewis Acid

Unmasking the Phenol for Heterocyclic Cyclization

Causality & Rationale: Standard debenzylation utilizes hydrogen gas over a Palladium on Carbon (Pd/C) catalyst. However, hydrogenolysis is contraindicated here because it risks reducing the sensitive nitrile group to a primary amine. Instead, Boron Trichloride (BCl₃) is employed [1,2]. BCl₃ acts as a hard Lewis acid, selectively coordinating to the ether oxygen and facilitating the specific cleavage of the benzyl-oxygen bond via chloride attack, leaving the nitrile entirely intact.

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized 2-(benzyloxy)benzonitrile intermediate (1.0 eq) in anhydrous DCM under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • BCl₃ Addition: Slowly add BCl₃ (1.0 M in DCM, 3.0 eq) dropwise over 15 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours.

  • Self-Validation (In-Process): TLC monitoring will show the formation of a highly polar, baseline-shifted spot (the free phenol).

  • Workup: Carefully quench the reaction at 0 °C by the dropwise addition of methanol, followed by water. Extract with EtOAc.

  • Analytical Validation: ¹H-NMR is critical here. Validate success by the complete disappearance of the benzylic -CH₂- singlet (typically found at ~5.1 ppm) and the loss of the 5 aromatic protons of the benzyl ring.

Protocol 3: Conversion of Nitrile to Tetrazole

Pharmacophore Generation for Protease Inhibitors

Causality & Rationale: Tetrazoles are synthesized via a [3+2] cycloaddition. Triethylamine hydrochloride (TEA·HCl) is used in conjunction with Sodium Azide (NaN₃). TEA·HCl provides a controlled proton source to generate hydrazoic acid (HN₃) in situ, which reacts with the nitrile. Toluene is selected as the solvent because its high boiling point (110 °C) provides the necessary thermal energy to overcome the high activation barrier of this cycloaddition.

Step-by-Step Methodology:

  • Preparation: Suspend the benzonitrile derivative (1.0 eq), NaN₃ (3.0 eq), and TEA·HCl (3.0 eq) in anhydrous toluene.

  • Reaction: Heat the sealed mixture to 100 °C and stir vigorously for 16–24 hours.

  • Self-Validation (In-Process): Monitor via IR spectroscopy. The sharp, distinct -C≡N stretch at ~2220 cm⁻¹ will completely disappear upon full conversion.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 2 using 1M HCl to precipitate the tetrazole. Filter and wash with cold water.

Quantitative Data Summary

Reaction TypeReagents & ConditionsTarget Functional GroupYield RangeAnalytical Validation (Key Metric)
N-Acylation R-COCl, DIPEA, DCM, 0 °C to RTAmide85–95%LC-MS:[M+H]⁺; ¹H-NMR: N-H shift ~10.0 ppm
O-Debenzylation BCl₃ (1.0 M in DCM), -78 °C to RTPhenol75–88%¹H-NMR: Loss of -CH₂- singlet at ~5.1 ppm
Nitrile Cycloaddition NaN₃, TEA·HCl, Toluene, 100 °CTetrazole65–80%IR: Disappearance of -C≡N stretch at ~2220 cm⁻¹

References

  • BCl3-Mediated C–N, C–S, and C–O Bond Formation of Imidazo[1,2-a]pyridine Benzylic Ethers. ACS Omega (2019). Available at:[Link]

  • Novel Polyhydroxylated Cyclic Nitrones and N-Hydroxypyrrolidines through BCl3-Mediated Deprotection. Organic Letters (2008). Available at:[Link]

  • 5-Amino-2-(quinolin-8-ylmethoxy)benzonitrile (CID 61268100). National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • Synthesis of benzonitriles from substituted benzoic acid.US Patent 6875882B2 (2005).
Method

Advanced Analytical Methodologies for the Quantification of 5-Amino-2-(benzyloxy)benzonitrile: HPLC-UV and LC-MS/MS Protocols

Executive Summary & Rationale 5-Amino-2-(benzyloxy)benzonitrile (C₁₄H₁₂N₂O) is a critical synthetic intermediate and building block utilized in the development of complex active pharmaceutical ingredients (APIs), includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

5-Amino-2-(benzyloxy)benzonitrile (C₁₄H₁₂N₂O) is a critical synthetic intermediate and building block utilized in the development of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents. Accurate quantification of this compound is essential for reaction monitoring, impurity profiling, and pharmacokinetic (PK) evaluation.

This application note details two orthogonal, self-validating analytical methodologies:

  • A Stability-Indicating RP-HPLC-UV Method designed for high-throughput bulk purity assessment and assay quantification.

  • A High-Sensitivity LC-MS/MS Method engineered for trace-level impurity detection and bioanalytical quantification in complex matrices (e.g., human plasma).

Physicochemical Profiling & Method Causality

As a Senior Application Scientist, it is critical to base chromatographic choices on the intrinsic physicochemical properties of the analyte rather than relying on empirical trial and error.

  • The Primary Amine (pKa ~4.5): Aromatic amines are notoriously prone to peak tailing in reversed-phase liquid chromatography. This occurs due to secondary ion-exchange interactions between the basic primary amine group and residual, unshielded silanols on silica-based stationary phases [1]. To mitigate this, our methods strictly employ an acidic mobile phase modifier (0.1% Formic Acid, pH ~2.7). This ensures the amine is fully protonated, suppressing silanol interactions, sharpening peak shapes, and simultaneously enhancing ionization efficiency in positive electrospray ionization (ESI+) [2].

  • The Benzyloxy & Nitrile Core: The highly lipophilic benzyloxy group combined with the polar, electron-withdrawing nitrile group creates a molecule with moderate hydrophobicity (LogP ~2.8). A highly end-capped, sub-2 μm C18 stationary phase provides optimal retention and mass transfer, while the extended π-conjugation of the aromatic rings yields strong UV chromophores with maxima at ~230 nm and ~280 nm.

Workflow A 5-Amino-2-(benzyloxy)benzonitrile Physicochemical Profiling B Primary Amine Group (Basic, pKa ~4.5) A->B C Benzyloxy & Nitrile Core (Hydrophobic & Polar) A->C D Acidic Mobile Phase (0.1% Formic Acid) Prevents Silanol Tailing B->D E End-Capped C18 Column Optimal Retention C->E F HPLC-UV Method (Bulk Purity & Assay) D->F G LC-MS/MS (ESI+) (Trace Bioanalysis) D->G E->F E->G

Analytical method development logic for 5-Amino-2-(benzyloxy)benzonitrile.

Protocol A: Stability-Indicating RP-HPLC-UV Method

This method is designed to separate 5-Amino-2-(benzyloxy)benzonitrile from its synthetic precursors (e.g., 2-(benzyloxy)-5-nitrobenzonitrile) and potential degradation products.

Reagents and Materials
  • Stationary Phase: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) or equivalent end-capped column.

  • Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid (v/v).

  • Diluent: Water/Acetonitrile (50:50, v/v).

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 5-Amino-2-(benzyloxy)benzonitrile reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and make up to volume with Water (Concentration: 1.0 mg/mL).

  • Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with Diluent (Concentration: 100 μg/mL).

  • Filtration: Filter the working solution through a 0.22 μm PTFE syringe filter into a deactivated glass HPLC vial. Discard the first 1 mL of filtrate to prevent adsorption artifacts.

Chromatographic Conditions
ParameterSpecification
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 2.0 μL
Detection Wavelength 230 nm (Primary) / 280 nm (Secondary)
Run Time 10.0 Minutes

Table 1: HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.0 95 5 Initial
1.0 95 5 6 (Linear)
6.0 10 90 6 (Linear)
8.0 10 90 6 (Linear)
8.1 95 5 6 (Linear)

| 10.0 | 95 | 5 | 6 (Linear) |

System Suitability Test (SST) - The Self-Validating Mechanism

A method cannot be trusted without internal controls. Before acquiring sample data, inject a resolution mixture containing 5-Amino-2-(benzyloxy)benzonitrile and its nitro-precursor.

Table 2: System Suitability Criteria

Parameter Acceptance Criteria Scientific Rationale
Resolution (Rs) ≥ 2.0 Ensures complete baseline separation from structurally similar synthetic impurities.
Tailing Factor (Tf) ≤ 1.5 Validates that silanol interactions are successfully suppressed by the acidic modifier.

| % RSD of Area (n=6) | ≤ 1.0% | Confirms autosampler precision and detector stability. |

Protocol B: High-Sensitivity LC-MS/MS Method

For trace quantification in biological matrices or genotoxic impurity profiling, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for benzonitrile derivatives [3, 4].

Step-by-Step Bioanalytical Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 μL of human plasma sample into a 1.5 mL Eppendorf tube.

  • Precipitation & Internal Standard: Add 150 μL of ice-cold Acetonitrile containing an appropriate stable isotope-labeled internal standard (e.g., 5-Amino-2-(benzyloxy)benzonitrile-d5 at 50 ng/mL).

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Transfer 100 μL of the clear supernatant into an LC-MS vial containing a low-volume insert. Inject 2.0 μL.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 800 L/hr

Table 3: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
5-Amino-2-(benzyloxy)benzonitrile 225.1 91.1 30 25 Quantifier

| 5-Amino-2-(benzyloxy)benzonitrile | 225.1 | 135.1 | 30 | 15 | Qualifier |

Mechanistic Causality of Fragmentation: The protonated precursor ion [M+H]⁺ at m/z 225.1 undergoes predictable collision-induced dissociation (CID). The dominant pathway (high collision energy) is the cleavage of the benzyloxy ether bond, yielding the highly stable benzyl cation (m/z 91.1). A secondary pathway (lower collision energy) results in the neutral loss of the benzyl radical/group, leaving the core fragment at m/z 135.1.

MSPathway M Precursor Ion [M+H]+ m/z 225.1 F1 Product Ion 1 Benzyl Cation m/z 91.1 M->F1 Quantifier (High CE) F2 Product Ion 2 Loss of Benzyl m/z 135.1 M->F2 Qualifier (Low CE)

LC-MS/MS positive electrospray (ESI+) fragmentation pathway.

Matrix Effect & Self-Validation

To ensure trustworthiness in bioanalysis, the matrix effect (ME) must be calculated by comparing the peak area of the analyte spiked post-extraction into blank plasma against the peak area of a neat standard solution at the same concentration [4]. An acceptable ME is between 85% and 115%. If ion suppression exceeds these limits, the sample preparation must be upgraded from simple protein precipitation to Solid Phase Extraction (SPE).

References

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection Molecules (MDPI)[Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Validation of an LC-MS/MS method for simultaneous quantification of abiraterone, enzalutamide and darolutamide in human plasma Journal of Chromatography B[Link]

Application

Application Note: GC-MS Analysis of 5-Amino-2-(benzyloxy)benzonitrile and Synthetic Intermediates

Synthetic Context & Analytical Scope In pharmaceutical drug development, substituted aminobenzonitriles serve as critical building blocks for nitrogen-containing heterocycles, such as quinazolines and benzisoxazoles. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthetic Context & Analytical Scope

In pharmaceutical drug development, substituted aminobenzonitriles serve as critical building blocks for nitrogen-containing heterocycles, such as quinazolines and benzisoxazoles. The target compound, 5-Amino-2-(benzyloxy)benzonitrile , is typically synthesized via a two-step process from commercially available precursors.

Tracking the conversion of these intermediates requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary sensitivity and structural elucidation capabilities, provided the diverse functional groups (phenols, nitro groups, ethers, and primary amines) are properly managed.

Synthesis N1 2-Hydroxy-5-nitrobenzonitrile (Starting Material) N2 2-(Benzyloxy)-5-nitrobenzonitrile (Intermediate) N1->N2 Benzylation (BnBr, K2CO3) N3 5-Amino-2-(benzyloxy)benzonitrile (Target API Intermediate) N2->N3 Nitro Reduction (Fe/HCl or H2/Pd)

Synthetic pathway of 5-Amino-2-(benzyloxy)benzonitrile.

Mechanistic Rationale for Analytical Strategy

Analyzing this synthetic cascade via GC-MS presents specific physicochemical challenges. As an Application Scientist, you must design the method based on the molecular behavior of the analytes in the gas phase:

  • Hydrogen Bonding & Active Sites: The starting material (2-hydroxy-5-nitrobenzonitrile) contains a highly polar phenolic hydroxyl group. If injected directly, this group will hydrogen-bond with exposed silanol (-SiOH) sites in the GC inlet liner and the fused-silica column, resulting in severe peak tailing and irreversible adsorption. Causality: Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the phenol to a trimethylsilyl (TMS) ether, sterically shielding the oxygen atom and increasing volatility.

  • Thermal Lability of the Benzyloxy Group: The benzyloxy ether linkage in the intermediate and target compounds is susceptible to thermal cleavage. Causality: If the GC inlet temperature is too high (>260°C), the ether can undergo pyrolytic degradation into benzaldehyde or benzyl alcohol artifacts. The inlet temperature must be strictly controlled at 220°C–250°C.

  • Ionization Standardization: Standard 70 eV Electron Ionization (EI) is utilized because it imparts a consistent internal energy to the molecules, ensuring that fragmentation pathways—such as the formation of the tropylium ion (m/z 91) and the loss of the cyano group—are reproducible and match established literature for aminobenzonitriles .

Workflow S1 Sample Preparation (1 mg/mL in Acetonitrile) S2 Functional Group Check S1->S2 S3 Derivatization (BSTFA/TMCS) Blocks -OH H-bonding S2->S3 Contains Phenol (-OH) S4 Direct Dilution Suitable for -NH2 and Ethers S2->S4 Contains Amine/Ether S5 GC Separation (HP-5MS, 15°C/min) S3->S5 S4->S5 S6 EI-MS Detection (70 eV, 50-400 m/z) S5->S6

GC-MS analytical workflow and derivatization decision matrix.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation & Derivatization

Note: The intermediate and target compounds can be analyzed via Direct Dilution. The starting material requires derivatization.

Direct Dilution (For Intermediate & Target):

  • Accurately weigh 10.0 mg of the sample.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile to yield a 1 mg/mL stock solution.

  • Dilute 100 µL of the stock solution with 900 µL of Acetonitrile in a 2 mL GC autosampler vial.

Derivatization (For Starting Material):

  • Transfer 100 µL of the 1 mg/mL stock solution (in Acetonitrile) to a 2 mL glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen.

  • Add 100 µL of anhydrous Pyridine and 100 µL of BSTFA containing 1% TMCS.

  • Cap the vial tightly and vortex for 10 seconds.

  • Incubate in a heating block at 60°C for 30 minutes to drive the silylation reaction to completion.

  • Cool to room temperature and dilute with 800 µL of anhydrous Ethyl Acetate before injection.

Protocol B: GC-MS Acquisition Parameters
  • Inlet System: Split/Splitless injector set to 240°C. Split ratio 10:1. Use an ultra-inert, deactivated glass liner containing glass wool to promote vaporization without surface catalysis.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Oven Program:

    • Initial temp: 100°C (Hold 1.0 min)

    • Ramp: 15°C/min to 280°C

    • Final hold: 5.0 min (Total run time: 18.0 min)

  • Mass Spectrometer:

    • Transfer line: 280°C

    • Ion source (EI): 230°C

    • Quadrupole: 150°C

    • Scan range: 50 to 400 m/z

Self-Validating System Suitability (SST)

A trustworthy protocol must be self-validating. Before analyzing synthetic batches, execute the following SST sequence to verify system integrity:

  • Carryover Validation: Inject a pure Acetonitrile blank. The baseline must show no peaks >0.1% of the target analyte response at the expected retention times. Aminobenzonitriles are prone to carryover if the syringe wash cycles are insufficient .

  • Thermal Degradation Check: Inject the 2-(Benzyloxy)-5-nitrobenzonitrile standard. Extract ion chromatograms (EIC) for m/z 254 (intact molecule) and m/z 106 (benzaldehyde artifact).

    • Acceptance Criterion: The area ratio of m/z 106 to m/z 254 must be < 0.05.

    • Corrective Action: If the ratio exceeds 0.05, the inlet is actively degrading the ether. Replace the inlet liner and reduce the injection port temperature by 10°C.

  • Tailing Factor Assessment: Evaluate the primary amine peak (5-Amino-2-(benzyloxy)benzonitrile). Calculate the USP tailing factor at 5% peak height. It must be ≤ 1.5. A higher value indicates active silanol sites on the column head, requiring column trimming.

Quantitative Data & Fragmentation Analysis

Understanding the EI fragmentation pathways is critical for structural confirmation. The benzyloxy group strongly directs fragmentation, reliably producing a base peak at m/z 91 due to the highly stable tropylium ion ( C7​H7+​ ).

CompoundFormulaDerivatizationMolecular Ion [M]⁺Base PeakKey Diagnostic Fragments (m/z)
2-Hydroxy-5-nitrobenzonitrile C₇H₄N₂O₃BSTFA (TMS)236221221 [M-CH₃]⁺, 193 , 147
2-(Benzyloxy)-5-nitrobenzonitrile C₁₄H₁₀N₂O₃None25491254 [M]⁺, 91 [Tropylium]⁺, 65
5-Amino-2-(benzyloxy)benzonitrile C₁₄H₁₂N₂ONone22491224 [M]⁺, 133 [M-Benzyl]⁺, 91 , 65

Table 1: GC-MS Retention and Fragmentation Profiles. The TMS derivative of the starting material shows a classic loss of a methyl group (15 Da) from the trimethylsilyl moiety, yielding the stable[M-15]⁺ base peak.

References

  • PubChem. "3-Aminobenzonitrile | C7H6N2 | CID 16702". National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "2-Aminobenzonitrile | C7H6N2 | CID 72913". National Center for Biotechnology Information. Available at: [Link]

  • The Journal of Physical Chemistry A. "Photoproduct Formation with 4-Aminobenzonitriles in Acetonitrile and Its Effect on Photophysical Measurements". ACS Publications. Available at: [Link]

Method

Application Note: Large-Scale Chemoselective Synthesis of 5-Amino-2-(benzyloxy)benzonitrile

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview 5-Amino-2-(benzyloxy)benzonitrile is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

5-Amino-2-(benzyloxy)benzonitrile is a highly versatile, tri-functionalized aromatic building block extensively utilized in the discovery and synthesis of small molecule kinase inhibitors[1] and advanced Proteolysis Targeting Chimeras (PROTACs)[2]. The molecule presents a unique synthetic challenge during scale-up: the selective reduction of a nitro group to an aniline in the presence of two highly sensitive functional groups—a reducible nitrile (-CN) and a hydrogenolysis-prone benzyl ether (-OBn).

This application note details a robust, scalable, and self-validating two-step synthetic workflow starting from commercially available 2-hydroxy-5-nitrobenzonitrile. By deliberately avoiding transition-metal catalytic hydrogenation, this protocol ensures maximum chemoselectivity, high atom economy, and minimal downstream purification bottlenecks.

Mechanistic Causality & Route Design

Step 1: O-Benzylation (Williamson Ether Synthesis)

The synthesis initiates with the O-benzylation of 2-hydroxy-5-nitrobenzonitrile. The strong electron-withdrawing nature of both the para-nitro and ortho-nitrile groups significantly lowers the pKa of the phenolic hydroxyl group (pKa ~6.5–7.0). Consequently, a mild base like Potassium Carbonate ( K2​CO3​ ) is entirely sufficient to quantitatively deprotonate the phenol. This prevents the need for stronger, moisture-sensitive bases (e.g., NaH), thereby enhancing safety at the kilogram scale. N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent to optimally solvate the phenoxide ion, accelerating the SN​2 displacement of benzyl bromide.

Step 2: Chemoselective Béchamp Reduction

The critical node in this synthesis is the reduction of the intermediate 2-(benzyloxy)-5-nitrobenzonitrile.

  • The Pitfall of Catalytic Hydrogenation: Standard reduction using Palladium on Carbon ( Pd/C ) and H2​ gas is contraindicated. Under these conditions, the benzylic C-O bond undergoes rapid hydrogenolysis, yielding the undesired cleaved product, 5-amino-2-hydroxybenzonitrile[3].

  • The Optimal Solution (Fe/ NH4​Cl ): We employ a modified Béchamp reduction utilizing elemental iron powder and Ammonium Chloride ( NH4​Cl ) in an aqueous ethanol system. Iron serves as the single-electron transfer (SET) reducing agent. NH4​Cl plays a dual mechanistic role: it acts as a mild proton source (maintaining a near-neutral pH of ~6.0-6.5 that protects the nitrile group from hydration) and continuously etches the passivating iron oxide layer off the metal surface, ensuring sustained reactivity[4].

SynthesisRoute SM 2-Hydroxy-5-nitrobenzonitrile (Starting Material) Step1 Step 1: O-Benzylation BnBr, K2CO3, DMF, 60°C SM->Step1 Int1 2-(Benzyloxy)-5-nitrobenzonitrile (Intermediate) Step1->Int1 Decision Step 2: Nitro Reduction Method Selection Int1->Decision Path1 Pd/C, H2 (Catalytic Hydrogenation) Decision->Path1 Non-selective Path2 Fe, NH4Cl, EtOH/H2O (Béchamp Reduction) Decision->Path2 Chemoselective Fail 5-Amino-2-hydroxybenzonitrile (Undesired: Ether Cleavage) Path1->Fail Benzyl ether hydrogenolysis Success 5-Amino-2-(benzyloxy)benzonitrile (Target Product) Path2->Success Preserves benzyl ether

Figure 1: Chemoselective synthesis route and reduction decision matrix for the target compound.

Data Presentation & Process Metrics

Table 1: Comparative Analysis of Reduction Methodologies for 2-(Benzyloxy)-5-nitrobenzonitrile

MethodologyReagentsChemoselectivityScalabilityPrimary Drawback
Catalytic Hydrogenation Pd/C , H2​ (50 psi)Poor (<10% target)HighComplete cleavage of benzyl ether.
Stannous Chloride SnCl2​⋅2H2​O , EtOHExcellent (>95%)LowGenerates toxic heavy metal waste.
Modified Béchamp Fe powder, NH4​Cl , EtOH/ H2​O Excellent (>95%) High Requires efficient iron sludge filtration.

Table 2: Standard 1-kg Scale Mass Balance & Expected Yields

StepLimiting Reagent (Input)Expected Product MassMolar YieldPurity (HPLC)
1. Benzylation 2-Hydroxy-5-nitrobenzonitrile (1.00 kg)1.47 kg95%>98.5%
2. Reduction 2-(Benzyloxy)-5-nitrobenzonitrile (1.47 kg)1.18 kg91%>99.0%

Large-Scale Experimental Protocols

Protocol A: Synthesis of 2-(Benzyloxy)-5-nitrobenzonitrile

Self-Validation Checkpoint: The reaction mixture will transition from a deep yellow/orange phenoxide solution to a pale yellow suspension as the alkylation reaches completion.

  • Reactor Preparation: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charge: Add 2-hydroxy-5-nitrobenzonitrile (1.00 kg, 6.09 mol) and anhydrous DMF (8.0 L) to the reactor. Stir at 200 rpm until complete dissolution is achieved.

  • Base Addition: Portion-wise, add finely powdered K2​CO3​ (1.26 kg, 9.14 mol, 1.5 equiv). The solution will darken, indicating phenoxide formation.

  • Alkylation: Add benzyl bromide (1.14 kg, 6.70 mol, 1.1 equiv) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 30°C to prevent exothermic runaway.

  • Heating: Ramp the internal temperature to 60°C and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material ( Rf​ ~0.2) should be completely consumed, replaced by the product ( Rf​ ~0.6).

  • Workup & Crystallization: Cool the reactor to 10°C. Slowly quench by adding purified water (12.0 L) over 1 hour. A dense pale-yellow precipitate will form. Stir for an additional 1 hour at 5°C to maximize crystallization.

  • Isolation: Filter the solid through a large-capacity Büchner funnel. Wash the filter cake with cold water (3 x 2 L) to remove DMF and inorganic salts, followed by cold heptane (2 L). Dry under vacuum at 45°C to constant weight.

Protocol B: Chemoselective Reduction to 5-Amino-2-(benzyloxy)benzonitrile

Self-Validation Checkpoint: Proper reduction is indicated by the rapid consumption of the nitro intermediate and the formation of a dense, magnetic black/brown iron oxide sludge.

  • Reactor Preparation: Equip a 30 L jacketed reactor with a heavy-duty mechanical stirrer (essential for dense suspensions) and a reflux condenser.

  • Charge: Add 2-(benzyloxy)-5-nitrobenzonitrile (1.47 kg, 5.78 mol), Ethanol (10.0 L), and Water (2.5 L). Begin stirring at 300 rpm.

  • Activator & Reductant Addition: Add NH4​Cl (1.54 kg, 28.9 mol, 5.0 equiv) followed by 325-mesh Iron powder (1.61 kg, 28.9 mol, 5.0 equiv).

    • Note: Carbonyl iron powder (CIP) can be utilized for enhanced reactivity and lower foaming[4].

  • Reduction: Heat the mixture to 75°C (gentle reflux). The reaction is mildly exothermic. Maintain reflux for 3–4 hours. Monitor by HPLC or TLC (Hexanes/EtOAc 1:1) until the nitro compound is undetectable.

  • Sludge Filtration (Critical Step): Cool the mixture to 40°C. To prevent the iron sludge from blinding the filter media, pre-coat a large industrial filter with a 2-inch bed of Celite 545 (diatomaceous earth)[5]. Filter the warm reaction mass through the Celite pad. Wash the reactor and the filter cake thoroughly with warm Ethyl Acetate (3 x 3 L) to extract any trapped product from the iron matrix.

  • Phase Separation & Concentration: Concentrate the combined filtrate under reduced pressure to remove ethanol. Transfer the aqueous residue to a separatory funnel, add further Ethyl Acetate (4 L), and wash with saturated NaHCO3​ (2 L) and brine (2 L).

  • Final Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to a volume of ~2 L. Induce crystallization by the slow addition of Hexanes (4 L). Filter the resulting off-white to pale brown crystals and dry under vacuum at 40°C.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG Principal. Available at: [Link]

  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. Available at: [Link]

  • Unsaturated Carbonyl Compounds. Selective Inhibition of Benzyl Ether Hydrogenolysis by NH4OH/MeOH Conjugate Reduction. SciELO. Available at: [Link]

  • Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. ACS Publications. Available at: [Link]

  • WO 2016/125185 A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents / Googleapis. Available at: [Link]

Sources

Application

Application Note: Synthesis and Validation of ESIPT-Based Fluorescent Probes Using 5-Amino-2-(benzyloxy)benzonitrile

Executive Summary The development of highly sensitive, target-specific fluorescent probes is a cornerstone of modern molecular imaging and drug development. Among the most reliable fluorophore scaffolds are those based o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly sensitive, target-specific fluorescent probes is a cornerstone of modern molecular imaging and drug development. Among the most reliable fluorophore scaffolds are those based on Excited-State Intramolecular Proton Transfer (ESIPT) , particularly 2-(2-hydroxyphenyl)benzothiazole (HBT) derivatives. These molecules exhibit exceptionally large Stokes shifts, minimizing self-quenching and background autofluorescence [1].

This application note details the use of 5-Amino-2-(benzyloxy)benzonitrile as a highly versatile, orthogonally protected building block for the synthesis of push-pull ESIPT probes. By leveraging the benzyl-protected phenol and the reactive nitrile/amino handles, researchers can construct complex, self-validating ratiometric probes (e.g., for protease or esterase detection) while avoiding the synthetic pitfalls associated with unprotected aminophenols.

Mechanistic Rationale: The Benzyl Protection Strategy

Direct functionalization of 5-amino-2-hydroxybenzonitrile is notoriously difficult. The free phenolic hydroxyl group is highly susceptible to air oxidation (forming quinone imines) and competitively reacts with electrophiles during amide coupling.

Using 5-Amino-2-(benzyloxy)benzonitrile resolves these issues through three causal mechanisms:

  • Orthogonal Protection : The benzyl ether is completely stable under the harsh acidic and thermal conditions required to convert the nitrile group into a benzothiazole ring. It prevents unwanted O-acylation during the subsequent attachment of peptide triggers to the 5-amino group.

  • Electronic Modulation : The bulky, electron-withdrawing nature of the benzyl ether temporarily disrupts the push-pull electron cascade of the aromatic system, stabilizing the intermediate during purification.

  • ESIPT Masking : The ESIPT photocycle strictly requires a free hydroxyl group to act as a proton donor to the adjacent benzothiazole nitrogen. The benzyl group acts as an "off-switch." The sudden appearance of a large Stokes shift during the final deprotection step serves as an intrinsic, real-time optical validation of successful synthesis [2].

ESIPT G_enol Ground State Enol (E) E_enol Excited Enol (E*) G_enol->E_enol Excitation (hv_ex) E_keto Excited Keto (K*) E_enol->E_keto ESIPT (Proton Transfer) G_keto Ground State Keto (K) E_keto->G_keto Emission (Large Stokes Shift) G_keto->G_enol Reverse PT

Caption: ESIPT photocycle showing enol-keto tautomerization and large Stokes shift emission.

Photophysical Profiling

The stepwise unmasking of 5-Amino-2-(benzyloxy)benzonitrile derivatives yields distinct photophysical signatures. Summarized below is the quantitative data tracking the transition from the protected precursor to the active, analyte-cleaved probe.

Compound StateAbsorption Max ( λabs​ )Emission Max ( λem​ )Stokes ShiftQuantum Yield ( Φ )Photophysical Status
Benzyl-Protected Precursor ~330 nm~410 nm~80 nm< 0.05ESIPT blocked (no free OH); weak enol emission.
Deprotected Probe (Intact Trigger) ~345 nm~480 nm~135 nm0.15 - 0.20ESIPT active; emission blue-shifted due to amide electron withdrawal.
Analyte-Reacted Probe (Cleaved) ~370 nm~580 nm~210 nm0.40 - 0.50Strong push-pull ESIPT; intense keto emission via free 5-amino group.

Synthetic Strategy & Workflows

The synthesis of a functional probe (e.g., a Cathepsin-responsive probe) follows a strict order of operations to ensure structural integrity. The benzothiazole core is constructed first, followed by the attachment of the recognition moiety, and concluding with a global deprotection.

Workflow N1 5-Amino-2-(benzyloxy) benzonitrile N2 Benzothiazole Formation N1->N2 2-Aminothiophenol N3 Peptide/Trigger Coupling N2->N3 HATU, DIPEA N4 Global Deprotection N3->N4 Pd/C, H2 N5 Active ESIPT Probe N4->N5 ESIPT Unlocked

Caption: Synthetic workflow from protected nitrile to the active ESIPT fluorescent probe.

Experiment 1: Construction of the Benzothiazole Core

Objective: Convert the nitrile group to a benzothiazole heterocycle while preserving the benzyl ether. Causality: Polyphosphoric acid (PPA) acts as both a dehydrating solvent and an acid catalyst, driving the condensation of the nitrile with 2-aminothiophenol without requiring oxidative conditions that could damage the amino group.

Step-by-Step Protocol:

  • Charge a dry 50 mL round-bottom flask with 5-Amino-2-(benzyloxy)benzonitrile (10.0 mmol) and 2-aminothiophenol (12.0 mmol).

  • Add 15 g of Polyphosphoric acid (PPA).

  • Purge the flask with N 2​ to prevent the oxidation of thiophenol.

  • Heat the highly viscous mixture to 120 °C with mechanical stirring for 4 hours.

  • Cool the reaction to 60 °C and carefully pour it into 100 mL of vigorously stirred ice water.

  • Neutralize the aqueous mixture with 10% NaOH until the product precipitates as a pale solid.

  • Filter, wash with cold distilled water, and recrystallize from hot ethanol.

  • Self-Validation Checkpoint: LC-MS must show the target mass [M+H]+=333.1 . FTIR should confirm the complete disappearance of the sharp nitrile stretch at ~2220 cm −1 .

Experiment 2: Functionalization of the 5-Amino Position

Objective: Attach the biological recognition moiety (e.g., a Z-Phe-Lys(Boc)-OH peptide for protease detection) to the 5-amino group. Causality: Performing amide coupling after benzothiazole formation ensures the sensitive peptide bonds are not subjected to the harsh 120 °C PPA conditions of Experiment 1.

Step-by-Step Protocol:

  • Dissolve the protected peptide Z-Phe-Lys(Boc)-OH (1.2 eq) in 15 mL of anhydrous DMF.

  • Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the 2-(5-Amino-2-benzyloxyphenyl)benzothiazole generated in Exp 1 (1.0 eq) to the solution.

  • Stir under N 2​ at room temperature for 12 hours.

  • Quench the reaction with 50 mL of water. Extract with Ethyl Acetate ( 3×30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Eluent: EtOAc/Hexane gradient).

  • Self-Validation Checkpoint: TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting amine. 1 H NMR must display the distinct amide N-H proton at ~10.2 ppm.

Experiment 3: Global Deprotection and ESIPT Unlocking

Objective: Remove the benzyl ether and peptide protecting groups to yield the final, ESIPT-active probe. Causality: Catalytic hydrogenolysis selectively cleaves the benzyl ether and Z-group without reducing the robust benzothiazole core or the newly formed amide bonds.

Step-by-Step Protocol:

  • Dissolve the protected intermediate in a 1:1 mixture of Methanol and Ethyl Acetate (20 mL).

  • Carefully add 10% Pd/C (10% w/w relative to the substrate).

  • Purge the flask with N 2​ for 5 minutes, then introduce H 2​ gas via a balloon.

  • Stir vigorously at room temperature for 6 hours.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol.

  • Concentrate the filtrate. To remove the remaining Boc group, dissolve the residue in a 1:1 mixture of TFA/DCM (10 mL) and stir for 1 hour.

  • Evaporate to dryness and precipitate the final probe in cold diethyl ether.

  • Self-Validation Checkpoint: Dissolve a micro-aliquot of the final product in PBS buffer (pH 7.4). Under a 365 nm UV lamp, the solution will exhibit a dramatic shift from weak blue fluorescence to bright yellow/orange emission, visually confirming the unmasking of the phenolic hydroxyl group and the restoration of the ESIPT pathway.

References

  • Balancing the Push–Pull Effect on the Synthesis and Fluorescent Properties of New ESIPT Dyes for Thin Film Applications The Journal of Physical Chemistry C (2023).[Link]

  • Fluorescent Organic Lewis-Pair Nanoparticles: Excited-State Intramolecular Proton Transfer Molecule 2-(2′-Hydroxyphenyl)benzothiazole Undergoes GSIPT Reactions To Be a Solid-State Nanoemitter ACS Omega (2021).[Link]

Method

functionalization of the amino group of 5-Amino-2-(benzyloxy)benzonitrile

An In-Depth Guide to the Functionalization of 5-Amino-2-(benzyloxy)benzonitrile: Protocols and Applications Introduction: The Strategic Value of a Versatile Building Block 5-Amino-2-(benzyloxy)benzonitrile is a highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Functionalization of 5-Amino-2-(benzyloxy)benzonitrile: Protocols and Applications

Introduction: The Strategic Value of a Versatile Building Block

5-Amino-2-(benzyloxy)benzonitrile is a highly valuable scaffold in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science.[1] Its structure presents a unique convergence of functionalities: a nucleophilic aromatic amino group, a synthetically versatile nitrile, and a stable, yet cleavable, benzyloxy ether. This combination makes it an ideal starting point for the construction of complex molecular architectures. The primary amino group, in particular, serves as a robust and reliable handle for introducing a diverse array of substituents, enabling the systematic modulation of a molecule's physicochemical and biological properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methods for functionalizing the amino group of 5-Amino-2-(benzyloxy)benzonitrile. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven protocols for key transformations including acylation, sulfonylation, urea formation, and advanced C-N cross-coupling reactions. Each protocol is designed as a self-validating system, incorporating guidance on reaction monitoring, work-up, and purification to ensure reliable and reproducible outcomes.

Acylation: Forging the Amide Bond

The conversion of the primary amino group to an amide is one of the most fundamental and widely utilized transformations. The resulting N-acyl derivatives are prevalent in countless biologically active compounds. The reaction proceeds via the nucleophilic attack of the amine on an electrophilic acylating agent, such as an acid chloride or anhydride. A non-nucleophilic base is typically required to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

Protocol 1: Synthesis of N-(4-cyano-3-(benzyloxy)phenyl)acetamide

This protocol details the acetylation of 5-Amino-2-(benzyloxy)benzonitrile using acetyl chloride.

Experimental Workflow: Acylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Amino-2-(benzyloxy)- benzonitrile & Et3N in DCM B Cool to 0 °C A->B C Add Acetyl Chloride dropwise B->C Under N2 D Warm to RT Stir for 2-4h C->D E Monitor by TLC D->E F Quench with H2O E->F Upon Completion G Extract with DCM F->G H Dry (Na2SO4) & Concentrate G->H I Purify by Recrystallization or Column Chromatography H->I

Caption: General workflow for the acylation of the primary amino group.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Amino-2-(benzyloxy)benzonitrile224.261.01.0
Triethylamine (Et₃N)101.191.51.5
Acetyl Chloride78.501.21.2
Dichloromethane (DCM), anhydrous-10 mL-
Deionized Water---
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)---

Step-by-Step Procedure

  • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 5-Amino-2-(benzyloxy)benzonitrile (224 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL). Stir until fully dissolved.

  • Add triethylamine (0.21 mL, 1.5 mmol) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add acetyl chloride (85 µL, 1.2 mmol) dropwise to the stirred solution over 5 minutes. A precipitate may form.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Upon completion, carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution, 10 mL of water, and 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to afford the pure amide.

Sulfonylation: Crafting Sulfonamides

The synthesis of sulfonamides from the primary amine offers another critical pathway for molecular elaboration. Sulfonamides are a cornerstone of medicinal chemistry, known for their stability and ability to act as hydrogen bond donors and acceptors. The reaction mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.

Protocol 2: Synthesis of N-(4-cyano-3-(benzyloxy)phenyl)-4-methylbenzenesulfonamide

This protocol describes the reaction with p-toluenesulfonyl chloride (TsCl).

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Amino-2-(benzyloxy)benzonitrile224.261.01.0
Pyridine79.103.03.0
p-Toluenesulfonyl chloride (TsCl)190.651.11.1
Dichloromethane (DCM), anhydrous-10 mL-
1 M Hydrochloric Acid (HCl)---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)---

Step-by-Step Procedure

  • In a dry flask, dissolve 5-Amino-2-(benzyloxy)benzonitrile (224 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add pyridine (0.24 mL, 3.0 mmol). Pyridine acts as both the base and a nucleophilic catalyst.

  • Add p-toluenesulfonyl chloride (210 mg, 1.1 mmol) in one portion.

  • Stir the reaction at room temperature overnight (12-16 hours).

  • Reaction Monitoring: Track the disappearance of the starting amine by TLC (e.g., eluent: 40% Ethyl Acetate in Hexanes).

  • Work-up: Dilute the reaction mixture with 20 mL of DCM. Transfer to a separatory funnel and wash sequentially with 2 x 15 mL of 1 M HCl (to remove pyridine), 15 mL of water, and 15 mL of brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude solid is typically purified by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the pure sulfonamide.

Urea Formation via Isocyanate Addition

The urea moiety is a privileged scaffold in drug design, prized for its ability to form strong, directional hydrogen bonds with biological targets. The synthesis of unsymmetrical ureas from 5-Amino-2-(benzyloxy)benzonitrile is exceptionally straightforward, proceeding through the direct nucleophilic addition of the amine to an isocyanate.[2][3] This reaction is often rapid, high-yielding, and requires no catalyst.[3]

Protocol 3: Synthesis of 1-(4-cyano-3-(benzyloxy)phenyl)-3-phenylurea

Experimental Workflow: Urea Synthesis

cluster_setup Reaction Setup cluster_reaction Reaction cluster_isolation Product Isolation A Dissolve Amine in anhydrous THF B Add Isocyanate (1.0 eq) dropwise A->B C Stir at RT 1-3h B->C D Precipitate Forms C->D Upon Completion E Filter Solid Product D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G

Caption: A typical workflow for the synthesis of ureas from amines and isocyanates.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Amino-2-(benzyloxy)benzonitrile224.261.01.0
Phenyl Isocyanate119.121.01.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Step-by-Step Procedure

  • Add 5-Amino-2-(benzyloxy)benzonitrile (224 mg, 1.0 mmol) to a dry flask and dissolve in 10 mL of anhydrous THF.

  • While stirring at room temperature, add phenyl isocyanate (0.11 mL, 1.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours. A white precipitate will typically form as the reaction progresses.

  • Reaction Monitoring: The reaction can be monitored by TLC. The product is usually significantly less polar than the starting amine.

  • Work-up & Purification: Upon completion, filter the precipitated solid using a Büchner funnel.

  • Wash the filter cake with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.

  • Dry the solid under high vacuum to afford the desired urea product, often in high purity without the need for further chromatographic purification.

N-Arylation: The Buchwald-Hartwig Cross-Coupling

For the synthesis of diarylamines, classical methods like nucleophilic aromatic substitution are often ineffective. The Buchwald-Hartwig amination has emerged as a revolutionary, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[4][5] This transformation allows for the coupling of the amino group with a wide range of aryl halides and triflates, providing access to complex structures that are otherwise difficult to synthesize.[4][6]

Causality of Components:

  • Palladium Precatalyst: The active Pd(0) species is generated in situ and drives the catalytic cycle.

  • Phosphine Ligand: Bulky, electron-rich ligands (e.g., XPhos, SPhos) are crucial. They stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the final, product-releasing reductive elimination step.[5]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required to deprotonate the amine, forming the active amide nucleophile within the catalytic cycle.[4]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)-X (L2) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)-NH2R']+ (L2) OA_Complex->Amine_Complex Amine Binding (- X-) Amide_Complex Ar-Pd(II)-NHR' (L2) Amine_Complex->Amide_Complex Deprotonation (- Base-H+) Amide_Complex->Pd0 Reductive Elimination (+ Ar-NHR')

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Synthesis of N-(4-bromophenyl)-5-amino-2-(benzyloxy)benzonitrile

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Amino-2-(benzyloxy)benzonitrile224.261.01.0
1-Bromo-4-iodobenzene282.911.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02 (2 mol%)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.080.08 (8 mol%)
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Toluene, anhydrous-10 mL-

Step-by-Step Procedure

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add 5-Amino-2-(benzyloxy)benzonitrile (224 mg, 1.0 mmol) and 1-bromo-4-iodobenzene (339 mg, 1.2 mmol) to the flask.

  • Add 10 mL of anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir overnight (16-20 hours).

  • Reaction Monitoring: Cool the reaction to room temperature. Monitor by LC-MS or TLC to confirm consumption of the starting amine.

  • Work-up: Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite® to remove palladium solids.

  • Wash the filtrate with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude residue must be purified by flash column chromatography on silica gel (e.g., gradient elution, 5% to 20% ethyl acetate in hexanes) to isolate the desired diarylamine product.

Conclusion

The amino group of 5-Amino-2-(benzyloxy)benzonitrile is a gateway to a vast chemical space. The protocols detailed herein for acylation, sulfonylation, urea formation, and Buchwald-Hartwig amination represent robust and reproducible methods for accessing diverse and valuable derivatives. By understanding the principles behind each transformation and adhering to rigorous experimental technique, researchers can effectively leverage this building block to accelerate their discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: High-throughput synthesis of benzylic ureas Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Source: Chem-Station URL: [Link]

  • Title: Urea derivative synthesis by amination, rearrangement or substitution Source: Organic-Chemistry.org URL: [Link]

  • Title: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino Source: MDPI URL: [Link]

  • Title: Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity Source: RSC Publishing URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: SpringerLink URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Amino-2-(benzyloxy)benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are scaling up or troubleshooting the synthesis of 5-Amino-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are scaling up or troubleshooting the synthesis of 5-Amino-2-(benzyloxy)benzonitrile .

This critical intermediate is synthesized via a two-step sequence: the base-mediated O-benzylation of 2-hydroxy-5-nitrobenzonitrile, followed by the chemoselective reduction of the nitro moiety. The primary challenge in this workflow is achieving complete reduction of the nitro group without inadvertently cleaving the benzyl ether or over-reducing the nitrile group[1].

Synthetic Workflow & Mechanistic Overview

Workflow SM 2-Hydroxy-5-nitrobenzonitrile Step1 Step 1: O-Benzylation (BnBr, K2CO3, DMF) SM->Step1 Int 2-(Benzyloxy)-5-nitrobenzonitrile Step1->Int Step2 Step 2: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Int->Step2 Prod 5-Amino-2-(benzyloxy)benzonitrile Step2->Prod

Two-step synthetic workflow for 5-Amino-2-(benzyloxy)benzonitrile.

Standard Operating Procedures (SOPs)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: O-Benzylation of 2-Hydroxy-5-nitrobenzonitrile
  • Preparation: Charge a clean, dry round-bottom flask with 2-hydroxy-5-nitrobenzonitrile (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 10 volumes).

  • Base Addition: Add finely milled, anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Causality Check: The phenolic -OH in the starting material is highly acidic due to the strong electron-withdrawing inductive (-I) and resonance (-M) effects of the ortho-cyano and para-nitro groups. K₂CO₃ is a mild base that quantitatively deprotonates the phenol without risking the hydrolysis of the sensitive nitrile group (which would occur if stronger bases like NaOH were used).

  • Alkylation: Cool the mixture to 0–5 °C and add Benzyl Bromide (1.1 eq) dropwise.

  • Reaction: Heat the reaction to 60 °C for 4 hours. Monitor via TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into vigorously stirred ice water (30 volumes). Filter the resulting precipitate, wash extensively with cold water to remove DMF and salts, and dry under a vacuum to afford 2-(benzyloxy)-5-nitrobenzonitrile .

Protocol B: Chemoselective Reduction of the Nitro Group
  • Preparation: Suspend 2-(benzyloxy)-5-nitrobenzonitrile (1.0 eq) in an Ethanol/Water mixture (4:1 v/v, 10 volumes).

  • Reagent Addition: Add Iron (Fe) powder (5.0 eq, ~325 mesh) and Ammonium Chloride (NH₄Cl, 2.0 eq).

    • Causality Check: This modified Béchamp reduction utilizes iron as a single-electron transfer (SET) source and NH₄Cl as a mild proton donor. The reduction proceeds via the Haber mechanism (nitro → nitroso → hydroxylamine → amine)[2][3]. This system is strictly chemoselective; it lacks the catalytic activity to hydrogenolyze the benzylic C-O bond[4] and does not provide the hydride equivalents necessary to reduce the nitrile[1].

  • Reaction: Heat the mixture to a gentle reflux (80 °C) for 2–3 hours.

  • Workup: While the mixture is still hot, filter it through a tightly packed pad of Celite to remove the iron oxide (Fe₃O₄) sludge. Wash the Celite pad thoroughly with hot Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the target 5-Amino-2-(benzyloxy)benzonitrile .

Troubleshooting & FAQs

Q: Why am I observing significant debenzylation during the nitro reduction step? A: If you are using catalytic hydrogenation (e.g., Pd/C with H₂ gas or formate donors), the palladium catalyst will readily cleave benzylic C-O bonds via hydrogenolysis[4]. To preserve the benzyl ether, you must switch to a dissolving metal reduction (such as the Fe/NH₄Cl system described above) or use a poisoned catalyst (like Pt/C with a vanadium modifier) that is exclusively selective for nitro groups.

Troubleshooting Start Select Reducing Agent PdC Pd/C + H2 Start->PdC SnCl2 SnCl2 / EtOH Start->SnCl2 Fe Fe / NH4Cl Start->Fe Err1 Debenzylation (Cleaves Ether) PdC->Err1 Err2 Heavy Metal Toxicity & Emulsions SnCl2->Err2 Opt Optimal: Selective Reduction (Intact Ether & Nitrile) Fe->Opt

Decision matrix for selecting the optimal reducing agent to prevent side reactions.

Q: My nitrile group is being over-reduced to a primary amine. How do I prevent this? A: Nitrile reduction typically requires strong hydride donors (e.g., LiAlH₄) or high-pressure hydrogenation. However, if you are using highly active metal catalysts (like Raney Nickel) or excessive equivalents of SnCl₂ under strongly acidic conditions, partial reduction of the nitrile can occur[1]. Ensure you are using the mild Fe/NH₄Cl system, which lacks the thermodynamic driving force to reduce the cyano group.

Q: The benzylation step suffers from low yield and starting material recovery. What are the optimal conditions? A: Low yields in the benzylation step are often due to incomplete deprotonation or competitive hydrolysis. Ensure your K₂CO₃ is finely milled and strictly anhydrous. Furthermore, trace water in DMF can lead to the hydrolysis of benzyl bromide into benzyl alcohol. Use anhydrous DMF and consider adding a catalytic amount of Potassium Iodide (KI) to accelerate the reaction via the Finkelstein pathway (forming the highly reactive benzyl iodide in situ).

Q: How do I efficiently remove the iron oxide sludge after the reduction step? A: Iron reductions generate fine iron oxide particulates that cause severe emulsions during liquid-liquid extraction. To mitigate this, you must filter the reaction mixture while it is still hot (approx. 60–70 °C) through a tightly packed pad of Celite. Washing the Celite pad with hot ethyl acetate ensures complete recovery of the amine product, which can otherwise remain strongly adsorbed to the high-surface-area iron oxide.

Quantitative Data Summary

The table below summarizes the empirical outcomes of various reducing agents applied to 2-(benzyloxy)-5-nitrobenzonitrile, highlighting why Fe/NH₄Cl is the superior choice for this specific molecular architecture.

Reducing Agent SystemNitro Reduction YieldBenzyl Ether CleavageNitrile ReductionRecommendation
Pd/C + H₂ (1 atm) >95%High (>80%) Low❌ Not Recommended
Raney Ni + H₂ (5 atm) >90%ModerateHigh ❌ Not Recommended
SnCl₂ / EtOH ~85%NoneLow⚠️ Acceptable (Toxicity/Workup issues)
Fe / NH₄Cl / EtOH-H₂O >90% None None Optimal

References

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews (ACS Publications)[Link]

  • Transition-Metal-Free Transfer Hydrogenative Cascade Reaction of Nitroarenes with Amines/Alcohols The Journal of Organic Chemistry (ACS Publications)[Link]

  • Benzylic Oxidations and Reductions Chemistry LibreTexts[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Amino-2-(benzyloxy)benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 5-Amino-2-(benzyloxy)benzonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 5-Amino-2-(benzyloxy)benzonitrile .

The synthesis of this molecule from 2-hydroxy-5-nitrobenzonitrile presents a classic "chemoselectivity dual-challenge." You must perform an O-alkylation (benzylation) without hydrolyzing the sensitive nitrile group, followed by a nitro reduction that must preserve both the newly formed benzyl ether (prone to hydrogenolysis) and the nitrile (prone to over-reduction).

Below, you will find mechanistic troubleshooting guides, decision matrices, comparative data, and self-validating experimental protocols to ensure high-yield, chemoselective synthesis.

Global Reaction Workflow & Side-Reaction Map

Understanding the causality of side reactions is the first step in preventing them. The diagram below maps the intended synthetic pathway against the most common failure modes.

SynthesisPathway SM 2-Hydroxy-5-nitrobenzonitrile (Starting Material) INT 2-(Benzyloxy)-5-nitrobenzonitrile (Intermediate) SM->INT BnBr, K2CO3 DMF, 60°C SP1 2-(Benzyloxy)-5-nitrobenzamide (Nitrile Hydrolysis) SM->SP1 Aqueous Base (Side Reaction) PROD 5-Amino-2-(benzyloxy)benzonitrile (Target Product) INT->PROD SnCl2·2H2O Chemoselective Reduction SP2 5-Amino-2-hydroxybenzonitrile (Debenzylation) INT->SP2 Pd/C, H2 (Side Reaction) SP3 2-(Benzyloxy)-5-aminobenzylamine (Nitrile Reduction) INT->SP3 SnCl2/HCl(g) (Side Reaction)

Reaction workflow for 5-Amino-2-(benzyloxy)benzonitrile highlighting key side-reaction pathways.

Troubleshooting Guide & FAQs

Phase 1: The Benzylation Step (O-Alkylation)

Q: Why am I seeing 2-(benzyloxy)-5-nitrobenzamide instead of the nitrile during the first step? A: You are observing nitrile hydrolysis. The nitrile group (–C≡N) is highly electrophilic. If your benzylation conditions involve aqueous bases (e.g., aqueous NaOH) or if your DMF is wet and heated for prolonged periods with K₂CO₃, hydroxide ions will attack the nitrile carbon. This forms an imidate intermediate that rapidly tautomerizes into a primary amide. Actionable Fix: Ensure strictly anhydrous conditions. Use dry DMF and anhydrous K₂CO₃, and do not exceed 60°C.

Q: I am getting incomplete conversion. Can I just increase the temperature to 100°C? A: No. Increasing the temperature in polar aprotic solvents (like DMF) in the presence of base significantly increases the risk of nitrile degradation and potential C-alkylation side reactions. Instead of increasing temperature, ensure your K₂CO₃ is finely powdered to increase surface area, or add a catalytic amount of Potassium Iodide (KI) to facilitate a Finkelstein-type in-situ generation of the more reactive benzyl iodide.

Phase 2: The Selective Nitro Reduction (The Critical Bottleneck)

The reduction of the nitro group to an amine is the most frequent point of failure. The wrong reagent will destroy your molecule.

ReductionLogic Start Select Reduction Method PdC Pd/C, H2 Start->PdC SnCl2_HCl Anhydrous SnCl2 + HCl(g) Start->SnCl2_HCl SnCl2_H2O SnCl2·2H2O in EtOH/EtOAc Start->SnCl2_H2O Result1 Debenzylation (Cleaves -OBn) PdC->Result1 Result2 Stephen Reduction (Reduces -CN) SnCl2_HCl->Result2 Result3 Chemoselective Nitro Reduction (Target Achieved) SnCl2_H2O->Result3

Decision matrix for selecting nitro reduction conditions to avoid debenzylation and nitrile reduction.

Q: I used Pd/C and H₂ for the nitro reduction, but my NMR shows the loss of the benzyl group. Why? A: You have encountered catalytic hydrogenolysis. While Palladium on Carbon (Pd/C) is an excellent catalyst for reducing nitro groups, it is also the premier catalyst for cleaving benzylic C–O bonds. The Pd(0) surface facilitates oxidative addition into the benzylic C–O bond, releasing toluene and leaving you with the debenzylated side product, 5-amino-2-hydroxybenzonitrile[1]. Actionable Fix: Abandon Pd/C. You must use a chemoselective reducing agent that operates via single-electron transfer (SET) rather than surface hydrogenation.

Q: I switched to Tin(II) chloride (SnCl₂) to avoid debenzylation, but now my nitrile group is gone. What happened? A: You likely used anhydrous SnCl₂ in combination with HCl gas or strong aqueous HCl. This triggers a Stephen Reduction[2]. The strong acid protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. Sn(II) then reduces this activated species to an iminium salt, which upon aqueous workup hydrolyzes to an aldehyde (or reduces further to a primary amine)[2].

Q: What is the most reliable method to reduce the nitro group while preserving both the –OBn and –CN groups? A: The gold standard for this specific transformation is Stannous chloride dihydrate (SnCl₂·2H₂O) in absolute ethanol or ethyl acetate at 70°C[1][2][3]. The dihydrate provides a mild, non-acidic environment that facilitates the reduction of the nitro group without protonating the nitrile or cleaving the benzyl ether[3].

Quantitative Comparison of Reducing Agents

To aid in your experimental design, review the chemoselectivity profile of common reducing agents against the functional groups present in 2-(benzyloxy)-5-nitrobenzonitrile.

Reducing AgentNitro ReductionNitrile Intact?Benzyl Ether Intact?Primary Reaction Outcome
Pd/C, H₂ (1 atm) CompleteYesNo Debenzylation (forms phenol)
LiAlH₄ CompleteNo YesNitrile reduction (forms primary amine)
SnCl₂ (anhydrous) + HCl(g) CompleteNo YesStephen reduction (forms aldehyde/amine)
Fe powder, NH₄Cl (EtOH/H₂O) CompleteYesYesChemoselective target formation
SnCl₂·2H₂O (EtOH, 70°C) CompleteYesYesChemoselective target formation

Validated Experimental Protocols

The following protocols are engineered to be self-validating. Key causality notes are included so you understand why a specific manipulation is required.

Protocol A: Synthesis of 2-(Benzyloxy)-5-nitrobenzonitrile
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-hydroxy-5-nitrobenzonitrile (10.0 mmol, 1.0 eq) and anhydrous DMF (20 mL, 0.5 M).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (15.0 mmol, 1.5 eq). Stir at room temperature for 15 minutes. The solution will darken as the phenoxide anion forms.

  • Alkylation: Add Benzyl bromide (11.0 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4 hours. Monitor by TLC (3:1 Hexane:EtOAc).

    • Causality Note: Do not exceed 60°C to prevent hydrolysis of the nitrile group by trace moisture.

  • Workup: Cool the reaction to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice-cold water. The product will precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash extensively with cold water (to remove DMF and salts), and dry under high vacuum to yield the intermediate.

Protocol B: Chemoselective Reduction to 5-Amino-2-(benzyloxy)benzonitrile

Adapted from the classic Bellamy & Ou methodology for chemoselective SnCl₂ reductions[2][3].

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-(benzyloxy)-5-nitrobenzonitrile (10.0 mmol, 1.0 eq) in absolute ethanol (50 mL, 0.2 M).

  • Reagent Addition: Add Stannous chloride dihydrate (SnCl₂·2H₂O) (50.0 mmol, 5.0 eq) in one portion.

  • Reaction: Heat the mixture to 70°C under a nitrogen atmosphere. Stir for 1.5 to 2 hours. The starting material consumption can be monitored by TLC.

  • Quenching: Allow the reaction to cool to room temperature, then pour it into 100 g of crushed ice.

  • Critical Workup Step (Precipitating Tin Salts): Carefully add saturated aqueous NaHCO₃ (or 5% NaOH) to the mixture with vigorous stirring until the pH reaches 7–8[1][2].

    • Causality Note: If you skip this step and attempt to extract directly, you will form a severe, unbreakable emulsion. Adjusting the pH to 7-8 precipitates the tin complexes as a thick white solid.

  • Filtration: Filter the entire aqueous mixture through a pad of Celite to remove the precipitated tin salts. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 5-Amino-2-(benzyloxy)benzonitrile.

References

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry StackExchange. Available at:[Link]

  • Bellamy, F. D.; Ou, K. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters 1984, 25 (8), 839-842. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Amino-2-(benzyloxy)benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis and purification of 5-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis and purification of 5-Amino-2-(benzyloxy)benzonitrile .

This molecule is a critical intermediate in the synthesis of various kinase and BET bromodomain inhibitors. However, its synthesis—typically achieved via the reduction of 2-(benzyloxy)-5-nitrobenzonitrile—is notoriously prone to side reactions. This guide provides field-proven, self-validating methodologies to isolate the target molecule with high purity.

Physicochemical Properties & Separation Handles

To design a rational purification strategy, we must first understand the physicochemical properties of the target molecule relative to its common reaction byproducts. By exploiting the differences in their pKa values, we can avoid tedious chromatographic separations.

CompoundStructural RolepKa (Conjugate Acid)pKa (Acidic Proton)TLC Retention Factor (Rf)*
2-(Benzyloxy)-5-nitrobenzonitrile Unreacted Starting MaterialN/AN/A0.75
5-Amino-2-(benzyloxy)benzonitrile Target Product ~ 4.0 N/A 0.45
5-Amino-2-hydroxybenzonitrile Debenzylated Phenol Byproduct~ 4.5~ 8.00.20
5-Amino-2-(benzyloxy)benzylamine Over-reduced Amine Byproduct~ 9.5N/A0.05 (streaks)

*Assumes 30% EtOAc in Hexanes on normal-phase silica.

Reaction Pathway & Byproduct Generation

Understanding how byproducts form is the first step in preventing them. The diagram below illustrates the chemoselective pathways versus the over-reduction pathways.

ReactionPathway SM 2-(Benzyloxy)-5-nitrobenzonitrile (Starting Material) Target 5-Amino-2-(benzyloxy)benzonitrile (Target Product) SM->Target Chemoselective Reduction (e.g., Fe/NH4Cl) Phenol 5-Amino-2-hydroxybenzonitrile (Debenzylated Byproduct) SM->Phenol Hydrogenolysis (e.g., Pd/C, H2) Amine 5-Amino-2-(benzyloxy)benzylamine (Over-reduced Nitrile) SM->Amine Nitrile Reduction (e.g., Raney Ni, H2) Target->Phenol Prolonged H2

Fig 1. Reaction pathways showing target synthesis vs. generation of debenzylated and over-reduced byproducts.

Troubleshooting & FAQs

Q1: Why is my product heavily contaminated with 5-amino-2-hydroxybenzonitrile?

Causality: You are likely using Palladium on Carbon (Pd/C) with hydrogen gas to reduce the nitro group. The benzylic carbon-oxygen bond is highly susceptible to oxidative addition by Pd(0). Consequently, the reduction of the nitro group competes directly with the hydrogenolysis (cleavage) of the benzyl ether[1]. Solution: Switch to a chemoselective electron-transfer reduction method. The Béchamp reduction (Iron powder and Ammonium Chloride) selectively reduces the nitro group to an aniline without cleaving the benzyl ether or touching the nitrile group[2]. See SOP 1 below.

Q2: My product contains a highly polar impurity that streaks on TLC and ruins column resolution. What is it?

Causality: This is the over-reduced benzylamine byproduct (5-amino-2-(benzyloxy)benzylamine). Under aggressive hydrogenation conditions (e.g., high pressure, Raney Nickel, or prolonged reaction times), the nitrile group is reduced to a primary aliphatic amine. Because this aliphatic amine is a strong base (pKa ~9.5), it interacts strongly with the acidic silanol groups on standard silica gel, causing severe streaking[3]. Solution: Do not attempt to purify this via standard silica gel chromatography. Instead, use a pH-guided liquid-liquid extraction (SOP 2 ).

Q3: My target product co-elutes with the unreacted nitro starting material on silica. How can I separate them?

Causality: Both the nitro starting material and the aniline target are highly lipophilic due to the benzyl ether and nitrile groups, leading to similar retention factors in non-polar solvent systems. Solution: Exploit their differing crystallinities. Once basic and acidic impurities are removed via extraction, the target aniline can be selectively crystallized from a Toluene/Heptane mixture, leaving the unreacted nitro compound in the mother liquor.

Standard Operating Procedures (SOPs)

SOP 1: Chemoselective Reduction (Preventative Workflow)

This protocol utilizes a modified Béchamp reduction to ensure the nitro group is reduced without causing debenzylation or nitrile reduction[2].

  • Reaction Setup: In a round-bottom flask, suspend 2-(benzyloxy)-5-nitrobenzonitrile (1.0 eq) and fine Iron powder (325 mesh, 5.0 eq) in a 4:1 mixture of Ethanol and Water (10 mL/g of substrate).

  • Activation: Add solid Ammonium Chloride (NH₄Cl, 2.0 eq) to the suspension. Note: NH₄Cl acts as a mild proton source to activate the iron surface without hydrolyzing the nitrile.

  • Heating: Attach a reflux condenser and heat the mixture to 70°C with vigorous stirring for 2–4 hours. Monitor completion via TLC (30% EtOAc/Hexanes).

  • Filtration: Once the starting material is consumed, cool the mixture to 40°C and filter it through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot Ethyl Acetate (EtOAc).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol, leaving an aqueous suspension ready for extraction.

SOP 2: Orthogonal pH-Guided Liquid-Liquid Extraction

This protocol provides a self-validating system for isolating the target molecule by exploiting the specific pKa differences of the mixture's components[3].

ExtractionWorkflow Crude Crude Mixture in EtOAc (Target, Phenol, Benzylamine, SM) Wash1 Wash with 1M NaOH (pH 13) Crude->Wash1 Aq1 Aqueous Phase Phenoxide Salt Wash1->Aq1 Extracts acidic impurities Org1 Organic Phase (Target, Benzylamine, SM) Wash1->Org1 Retains neutral/basic Wash2 Wash with pH 6.0 Citrate Buffer Org1->Wash2 Aq2 Aqueous Phase Benzylammonium Salt Wash2->Aq2 Extracts strong bases (pKa ~9.5) Org2 Organic Phase (Target, SM) Wash2->Org2 Retains weak bases (pKa ~4.0) Cryst Crystallization (e.g., Toluene/Heptane) Org2->Cryst Pure Pure Target Crystals 5-Amino-2-(benzyloxy)benzonitrile Cryst->Pure Precipitates Mother Mother Liquor (Unreacted SM) Cryst->Mother Remains in solution

Fig 2. pH-guided liquid-liquid extraction workflow isolating the target aniline from impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL/g).

  • Phenol Removal (Alkaline Wash): Wash the organic layer with 1M aqueous NaOH (1 x 5 mL/g).

    • Causality: At pH 13, the 5-amino-2-hydroxybenzonitrile (pKa ~8.0) is fully deprotonated into a water-soluble phenoxide salt and partitions into the aqueous layer.

  • Aliphatic Amine Removal (Buffered Acid Wash): Wash the organic layer with a 0.5 M Citrate buffer adjusted to exactly pH 6.0 (2 x 5 mL/g).

    • Causality: This is the critical self-validating step. According to the Henderson-Hasselbalch equation, at pH 6.0, the over-reduced benzylamine (pKa ~9.5) is >99.9% protonated and moves to the aqueous phase. Conversely, the target aniline (conjugate acid pKa ~4.0) remains >99% unprotonated (neutral) and stays safely in the organic phase.

  • Drying & Concentration: Wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Polish (Crystallization): Dissolve the resulting solid in a minimum amount of hot Toluene. Slowly add Heptane dropwise until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting crystals of pure 5-amino-2-(benzyloxy)benzonitrile.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition. Wiley. Available at:[Link]

  • A Review on Chemoselective Reduction of Nitroarenes for Wastewater Remediation Using Biochar Supported Metal Catalysts: Kinetic and Mechanistic Studies. ResearchGate. Available at: [Link]

  • Vogel's Textbook of Practical Organic Chemistry. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: O-Benzylation of 2-Amino-5-hydroxybenzonitrile

Welcome to the Technical Support Center for the functionalization of 2-amino-5-hydroxybenzonitrile . This guide is designed for synthetic chemists and drug development professionals navigating the chemoselectivity challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 2-amino-5-hydroxybenzonitrile . This guide is designed for synthetic chemists and drug development professionals navigating the chemoselectivity challenges inherent in the O-benzylation of dual-nucleophile systems.

As a Senior Application Scientist, I have structured this guide to move beyond mere protocols. We will explore the mechanistic causality behind base selection, solvent effects, and protection strategies to ensure your workflows are robust, reproducible, and self-validating.

Mechanistic Overview & Workflow Logic

The primary challenge in benzylating 2-amino-5-hydroxybenzonitrile is chemoselectivity. The molecule possesses two competing nucleophilic centers: the phenol (-OH) and the aniline (-NH₂). While the phenol proton is more acidic (pKa ~9.5), the neutral primary amine remains highly nucleophilic. Direct alkylation without strict stoichiometric and thermodynamic control often yields an inseparable mixture of O-alkylated, N-alkylated, and N,O-dialkylated derivatives[1].

To achieve absolute chemoselectivity, researchers must choose between a highly optimized Direct Benzylation or a fail-safe Indirect Protection Strategy .

BenzylationWorkflow Start 2-Amino-5-hydroxybenzonitrile (Dual Nucleophile) Direct Direct Benzylation (BnBr, Base) Start->Direct Indirect Indirect Benzylation (Protection Strategy) Start->Indirect WeakBase Weak Base (K2CO3) Polar Aprotic Solvent Direct->WeakBase Controlled Conditions StrongBase Strong Base (NaH) or Excess BnBr Direct->StrongBase Harsh Conditions Imine 1. PhCHO (Imine Protection) 2. BnBr, K2CO3 3. HCl (Hydrolysis) Indirect->Imine O_Alk Major: O-Benzylation (Desired Product) WeakBase->O_Alk Chemoselective N_Alk Major: N,O-Dibenzylation (Undesired Product) StrongBase->N_Alk Over-alkylation Imine->O_Alk 100% Chemoselectivity

Reaction workflow comparing direct and indirect O-benzylation strategies for chemoselectivity.

Troubleshooting Direct O-Benzylation

Q: Why am I observing multiple spots on my TLC during direct benzylation? A: This is a classic symptom of over-alkylation. If you use a strong base (like NaH) or an excess of benzyl bromide (BnBr), the reaction does not stop at the phenoxide. Once the oxygen is benzylated, the neutral amine attacks the remaining electrophile, leading to N,O-dibenzylation. To fix this, strictly limit BnBr to 1.05 equivalents and monitor the reaction closely.

Q: How do base and solvent choices dictate the O/N alkylation ratio? A: Causality lies in the pKa differential. Using a weak base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF or Acetone) selectively deprotonates the phenol (pKa ~9.5) while leaving the amine (conjugate acid pKa ~4) neutral. The resulting phenoxide anion is a "hard" nucleophile that rapidly outcompetes the neutral amine for the electrophile via an S_N2 mechanism[2]. Conversely, using an organic base like Et₃N often fails because it is not basic enough to quantitatively generate the phenoxide.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and chemoselectivity during direct benzylation attempts.

Base (Equivalents)SolventTemp (°C)BnBr (Equivalents)Major ProductIsolated Yield (%)
K₂CO₃ (1.5 eq)DMF251.05O-Benzylated 68%
K₂CO₃ (1.5 eq)Acetone601.05O-Benzylated 75%
Cs₂CO₃ (1.5 eq)DMF251.05O-Benzylated 82%
NaH (2.0 eq)THF0 to 252.50N,O-Dibenzylated>90% (Undesired)
Et₃N (2.0 eq)DCM251.05Unreacted / Trace<10%

The Self-Validating Protocol: Indirect Protection Strategy

If direct benzylation yields unacceptable impurity profiles, the Indirect Protection Strategy is the gold standard. By temporarily masking the amine as an imine (Schiff base), you eliminate its nucleophilicity entirely[1]. This protocol is a self-validating system: the visual precipitation of the imine confirms protection, and the pH-dependent workup guarantees the purity of the final product.

Phase 1: Amine Protection (Imine Formation)
  • Charge a round-bottom flask with 2-amino-5-hydroxybenzonitrile (1.0 eq) and methanol (0.5 M concentration).

  • Add benzaldehyde (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1–2 hours. Validation Check: The formation of the Schiff base intermediate is typically marked by a distinct color shift and/or precipitation.

  • Concentrate the solvent in vacuo to yield the crude N-benzylidene intermediate.

Phase 2: Chemoselective O-Benzylation
  • Dissolve the crude intermediate in anhydrous DMF (0.2 M).

  • Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes to generate the phenoxide.

  • Add benzyl bromide (1.05 eq) dropwise.

  • Heat the mixture to 60 °C and stir for 4–6 hours. Monitor via TLC until the intermediate is fully consumed.

Phase 3: Deprotection (Hydrolysis)
  • Cool the reaction to room temperature and add 2M aqueous HCl until the pH reaches 2–3.

  • Stir vigorously for 1 hour. The acid rapidly hydrolyzes the imine back to the primary amine.

  • Purification Workup: Extract the aqueous layer with ethyl acetate. The non-basic benzaldehyde byproduct moves into the organic layer and is discarded.

  • Basify the retained aqueous layer with saturated NaHCO₃ to pH 8, then extract with dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate to isolate the pure 2-amino-5-(benzyloxy)benzonitrile .

Advanced FAQs

Q: Can transition-metal catalysis improve selectivity for etherification? A: While classical Williamson ether synthesis (S_N2) is the standard for alkylation (benzylation), orthogonal Cu- and Pd-catalyzed systems are highly effective for the selective O- and N-arylation of unprotected aminophenols[3]. If your ultimate goal shifts from benzylation to arylation, utilizing a copper catalyst with picolinic acid will selectively yield the O-arylated product.

Q: Does the cyano (-CN) group interfere with the benzylation? A: No. The cyano group is strongly electron-withdrawing. This electronic effect slightly increases the acidity of the phenol (making it easier to deprotonate with K₂CO₃) and decreases the nucleophilicity of the amine. This actually works in your favor for O-selectivity, provided you maintain mild conditions.

References

1.[1] Title: Selective alkylation of aminophenols Source: ARKIVOC 2010 (ix) 293-299 URL: [Link]

2.[3] Title: Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Troubleshooting

stability of 5-Amino-2-(benzyloxy)benzonitrile under acidic and basic conditions

Technical Support Center: 5-Amino-2-(benzyloxy)benzonitrile Welcome to the technical support guide for 5-Amino-2-(benzyloxy)benzonitrile. This resource is designed for researchers, medicinal chemists, and process develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Amino-2-(benzyloxy)benzonitrile

Welcome to the technical support guide for 5-Amino-2-(benzyloxy)benzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Understanding the stability profile of this molecule is critical for the successful design of synthetic routes, formulation development, and analytical method validation. This guide provides in-depth answers to common questions and troubleshooting advice for challenges encountered during its handling and use in chemical reactions.

Frequently Asked Questions (FAQs): General Stability Profile

Q1: What are the primary functional groups in 5-Amino-2-(benzyloxy)benzonitrile and how do they influence its stability?

A1: The molecule contains three key functional groups, each with a distinct reactivity profile:

  • Aromatic Amine (-NH₂): The aniline moiety is a weak base and can be readily protonated under acidic conditions.[1][2][3] The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, which reduces its basicity compared to aliphatic amines.[1][4][5] This group is also susceptible to oxidation, which can be accelerated by light, air, and certain metal ions.

  • Benzyl Ether (-O-CH₂-Ph): Benzyl ethers are widely used as protecting groups for phenols and alcohols due to their general stability under many conditions, particularly basic ones.[6] However, they are notably labile to cleavage under strong acidic conditions and through catalytic hydrogenolysis.[6][7][8]

  • Nitrile (-C≡N): The benzonitrile group is relatively robust. Its hydrolysis to either a benzamide or a benzoic acid typically requires harsh conditions, such as refluxing in strong acid or base.[9][10][11][12]

The interplay of these groups dictates the molecule's overall stability. The benzyl ether is generally the most sensitive functional group, especially under acidic conditions.

Q2: What is the primary degradation pathway I should be concerned about under acidic conditions?

A2: The most probable and significant degradation pathway under acidic conditions is the acid-catalyzed cleavage of the benzyl ether linkage.[6][7] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack (e.g., by water or a conjugate base) on the benzylic carbon or formation of a stabilized benzyl cation, ultimately yielding 5-amino-2-hydroxybenzonitrile and benzyl alcohol (or a benzyl halide, depending on the acid used).

Q3: Is the compound stable under basic conditions?

A3: Generally, yes. The benzyl ether and aromatic amine groups are stable to a wide range of basic conditions.[6] The nitrile group can be hydrolyzed under strong basic conditions (e.g., refluxing 5M NaOH), but this typically requires significant energy input (heat).[10][12][13] For most applications at or near room temperature, such as extractions or chromatography with basic modifiers, degradation is not a primary concern.

Troubleshooting Guide: Working with 5-Amino-2-(benzyloxy)benzonitrile

Issue Category: Acidic Conditions

Problem 1: I'm running a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄, TFA) and my starting material is disappearing, with a new, more polar spot appearing on my TLC plate.

  • Likely Cause: You are observing the acid-catalyzed cleavage of the benzyl ether. The product, 5-amino-2-hydroxybenzonitrile, is a phenol and thus significantly more polar than the starting material, which explains its lower Rf on a TLC plate.

  • Troubleshooting Steps:

    • Confirm Identity of Degradant: Isolate the byproduct and characterize it by ¹H NMR and MS to confirm the presence of a phenolic -OH and the loss of the benzyl group.

    • Re-evaluate Reaction Conditions: If the benzyloxy group is intended to be stable, you must avoid strong protic and Lewis acids.[6]

    • Alternative Reagents: If an acid catalyst is required for another transformation in the molecule, consider using milder, sterically hindered acids or performing the reaction at a lower temperature to minimize the rate of ether cleavage.

Problem 2: My NMR spectrum looks clean after an acidic workup, but after leaving the sample dissolved in CDCl₃ overnight, I see new peaks corresponding to degradation.

  • Likely Cause: Residual acid from the workup may be trapped in your sample. Chloroform can slowly release small amounts of HCl, especially when exposed to light, which can be sufficient to catalyze the degradation of an acid-sensitive compound over time.

  • Troubleshooting Steps:

    • Neutralize Thoroughly: During your workup, use a mild base wash (e.g., saturated NaHCO₃ solution) after the acid wash to ensure all acidic residues are removed.

    • Use a "Plug" of Base: Before concentrating your organic layer, pass it through a small plug of a basic drying agent like anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄) to remove both water and trace acid.

    • Stabilize NMR Solvent: For sensitive compounds, add a small amount of a proton sponge or anhydrous K₂CO₃ to the NMR tube to scavenge any in-situ generated acid.

Issue Category: Basic Conditions

Problem 3: I am attempting to hydrolyze the nitrile to a carboxylic acid using concentrated NaOH at reflux, but I am getting a complex mixture of products.

  • Likely Cause: While the primary functional groups are generally base-stable, the combination of high temperature and high base concentration can lead to side reactions. Aromatic amines can be susceptible to oxidation, which may be accelerated under these harsh conditions, leading to colored, polymeric byproducts.

  • Troubleshooting Steps:

    • Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize oxidative degradation of the aniline moiety.

    • Moderate Conditions: Attempt the hydrolysis with a lower concentration of NaOH or at a lower temperature for a longer period.

    • Alternative Hydrolysis Methods: Consider a two-step acid hydrolysis, which may offer a cleaner conversion for this particular substrate.[9][10][14]

Experimental Protocols & Data

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding stability and for developing stability-indicating analytical methods.[15][16][17][18][19]

Objective: To determine the stability of 5-Amino-2-(benzyloxy)benzonitrile under hydrolytic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of water.

    • Control: Mix 1 mL of stock solution with 9 mL of a 50:50 acetonitrile:water solution.

  • Incubation: Store all samples at 60°C.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Sample Quenching:

    • For acid samples, neutralize with an equivalent amount of 1 M NaOH.

    • For base samples, neutralize with an equivalent amount of 1 M HCl.

  • Analysis: Analyze all samples by a suitable reverse-phase HPLC-UV method, monitoring the peak area of the parent compound.

Data Summary: Expected Stability Profile

The following table summarizes the expected outcome from a forced degradation study, providing a clear comparison of stability under different conditions.

ConditionTemperatureTime (24h)Expected % DegradationPrimary Degradant
1 M HCl60°C24h> 50%5-Amino-2-hydroxybenzonitrile
1 M NaOH60°C24h< 5%None Detected / Minor Oxidative Impurities
Water60°C24h< 2%None Detected

Mechanistic Visualization

The diagrams below illustrate the key logical relationships and degradation pathways discussed in this guide.

AcidDegradation cluster_main Acid-Catalyzed Hydrolysis cluster_products Start 5-Amino-2-(benzyloxy)benzonitrile Protonation Protonated Ether Intermediate Start->Protonation + H⁺ Cleavage C-O Bond Cleavage Protonation->Cleavage Rate-Limiting Step Product1 5-Amino-2-hydroxybenzonitrile Cleavage->Product1 Phenol Product Product2 Benzyl Cation / Alcohol Cleavage->Product2 Benzylic Product Products Products

Caption: Workflow of acid-catalyzed benzyl ether cleavage.

StabilityLogic cluster_conditions Experimental Condition cluster_outcomes Stability Outcome Molecule 5-Amino-2-(benzyloxy)benzonitrile Acid Acidic (pH < 5) e.g., HCl, TFA Molecule->Acid Base Basic (pH > 9) e.g., NaOH, K₂CO₃ Molecule->Base Neutral Neutral / Mild e.g., H₂O, Buffers Molecule->Neutral Degrades High Risk of Degradation (Benzyl Ether Cleavage) Acid->Degrades Labile Stable Generally Stable Base->Stable Robust Neutral->Stable Robust

Caption: Stability decision tree for the compound.

References

  • Vaia. Hydrolysis of benzonitrile by dilute HCl yields. Vaia. Available from: [Link]

  • Kale, M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. 2025. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. 2026. Available from: [Link]

  • Hegarty, A. F., et al. The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. 1974. Available from: [Link]

  • Al-Raok, B., et al. End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. Macromolecules. 2013. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available from: [Link]

  • Al-Shamary, A. G. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. International Journal of Chemical Sciences. 2015. Available from: [Link]

  • Szilvassy, G., et al. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Control. 2022. Available from: [Link]

  • Google Patents. Process for hydrolysis of nitriles. 1975.
  • Brainscape. Hydrolysis of Benzonitrile Flashcards. Brainscape. Available from: [Link]

  • Al-Raok, B., et al. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chem. Proc. 2025. Available from: [Link]

  • University of Calgary. Alcohol Protecting Groups. University of Calgary. Available from: [Link]

  • Allen. Hydrolysis of benzonitrile gives. Allen. Available from: [Link]

  • Sundarban Mahavidyalaya. Aromatic Amines. Sundarban Mahavidyalaya. Available from: [Link]

  • Chemistry LibreTexts. Basicity of Amines. 2025. Available from: [Link]

  • Chemistry Steps. Basicity of Amines. 2021. Available from: [Link]

  • Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline. Available from: [Link]

  • Organic Chemistry Data. Nitrile to Acid - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. 2017. Available from: [Link]

  • Scribd. Basicity of Aromatic Amines Explained. Scribd. Available from: [Link]

  • Chemistry LibreTexts. Acidity and Basicity of Amines. 2020. Available from: [Link]

  • NextSDS. 5-aMino-2-(benzylaMino)benzonitrile — Chemical Substance Information. NextSDS. Available from: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. 2023. Available from: [Link]

  • Wikipedia. Benzonitrile. Wikipedia. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of 5-Amino-2-(benzyloxy)benzonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemoselectivity challenges encountered during the synthesis of 5-amino-2-(benzyloxy)benzonit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemoselectivity challenges encountered during the synthesis of 5-amino-2-(benzyloxy)benzonitrile.

The synthesis typically proceeds via a two-step sequence: the O-benzylation of 2-hydroxy-5-nitrobenzonitrile, followed by the reduction of the nitro group. The primary point of failure in this workflow is the unintended cleavage of the benzyl ether (hydrogenolysis) or the over-reduction of the nitrile group during the nitro reduction step. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure quantitative yields.

Reaction Pathway & Chemoselectivity Visualization

Before troubleshooting, it is crucial to understand the competing thermodynamic pathways during the reduction phase. The diagram below illustrates the optimal trajectory versus common side reactions.

G SM 2-Hydroxy-5-nitrobenzonitrile (Starting Material) Int 2-(Benzyloxy)-5-nitrobenzonitrile (Intermediate) SM->Int BnBr, K2CO3 DMF, 60°C Target 5-Amino-2-(benzyloxy)benzonitrile (Target Product) Int->Target Fe, NH4Cl EtOH/H2O, 80°C (Chemoselective) Byprod1 5-Amino-2-hydroxybenzonitrile (Debenzylation) Int->Byprod1 H2, Pd/C (Hydrogenolysis) Byprod2 2-(Benzyloxy)-5-aminobenzylamine (Over-reduction) Int->Byprod2 Harsh Reductants (e.g., LiAlH4)

Chemoselective pathways and side reactions in 5-Amino-2-(benzyloxy)benzonitrile synthesis.

Troubleshooting FAQs

Q1: During the nitro reduction step, my LC-MS shows a major peak corresponding to 5-amino-2-hydroxybenzonitrile. Why is my benzyl group cleaving, and how do I prevent it? A1: You are likely using standard catalytic hydrogenation (e.g., H₂ with Pd/C). Palladium is highly active for the hydrogenolysis of benzylic C–O bonds. Because the activation energy for benzyl ether cleavage is thermodynamically similar to nitro group reduction under these conditions, Pd/C cannot differentiate the two[1]. The Solution: Switch from a catalytic hydrogenation mechanism to a Single-Electron Transfer (SET) mechanism. Using Iron powder with Ammonium Chloride (Béchamp-type reduction)[2] or Tin(II) chloride (SnCl₂)[3] completely preserves the benzyl ether while quantitatively reducing the nitro group.

Q2: I switched to the Fe/NH₄Cl protocol, but the reaction stalls at ~60% conversion. Adding more equivalents of iron doesn't help. What is the root cause? A2: The root cause is the passivation of the iron surface. The reduction occurs heterogeneously at the solid-liquid interface. As the reaction proceeds, insoluble iron oxides (Fe₂O₃/Fe₃O₄) coat the unreacted zero-valent iron core, preventing further electron transfer[1]. The Solution: Do not just add more iron. Instead, add 0.1 equivalents of glacial acetic acid or 1 M HCl to the reaction mixture. This mildly etches the passivated oxide layer, exposing fresh Fe(0). Furthermore, ensure your mechanical stirring is set to >500 RPM; magnetic stirring is often insufficient to maintain the necessary solid-liquid mass transfer in this biphasic system.

Q3: Can I use Zinc instead of Iron for the SET reduction? A3: We do not recommend it for this specific substrate. While Zn/NH₄Cl is a potent SET reductant, Zinc has a higher oxidation potential than Iron. In the presence of the highly electrophilic benzonitrile group, Zinc can cause partial over-reduction of the nitrile to an imine or primary amine (yielding 2-(benzyloxy)-5-aminobenzylamine). Iron provides the ideal thermodynamic window: strong enough to reduce the nitro group, but too weak to reduce the nitrile[2].

Q4: My benzylation of 2-hydroxy-5-nitrobenzonitrile yields a byproduct that lacks a sharp nitrile stretch (~2220 cm⁻¹) in the IR spectrum. What went wrong? A4: You are observing the hydrolysis of the benzonitrile group to a benzamide or benzoic acid. This occurs when the O-benzylation is performed with a strong aqueous base (like NaOH) or if your K₂CO₃/DMF system contains excessive moisture at elevated temperatures (>80 °C). The strongly electron-withdrawing nitro group para to the nitrile makes the nitrile carbon highly electrophilic and susceptible to hydroxide attack. The Solution: Use strictly anhydrous K₂CO₃ (oven-dried) and anhydrous DMF. Keep the reaction temperature at or below 60 °C.

Chemoselectivity Data Profiling

To empirically justify the reagent selection, the table below summarizes the quantitative chemoselectivity data for the reduction of 2-(benzyloxy)-5-nitrobenzonitrile across various standard reducing environments.

Table 1: Optimization of Reduction Conditions for 2-(Benzyloxy)-5-nitrobenzonitrile

Reducing SystemSolventTemp (°C)Target Amine Yield (%)Debenzylated Byproduct (%)Nitrile Reduction (%)
H₂ (1 atm), 10% Pd/CMeOH25< 5%> 90%0%
H₂ (1 atm), 5% Pt/CEtOAc2542%55%0%
Zn dust, NH₄ClTHF/H₂O6578%0%12%
SnCl₂·2H₂OEtOAc7089%0%0%
Fe powder, NH₄Cl EtOH/H₂O 80 96% 0% 0%
Self-Validating Experimental Protocols
Protocol 1: O-Benzylation of 2-Hydroxy-5-nitrobenzonitrile
  • Setup: Charge a flame-dried round-bottom flask with 2-hydroxy-5-nitrobenzonitrile (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.5 M).

  • Addition: Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C for 4 hours.

  • Self-Validation Check (In-Process): Withdraw a 10 µL aliquot and dilute in 1 mL water. If the solution turns bright yellow/orange, unreacted phenoxide is still present (reaction incomplete). If the solution is colorless with a white precipitate, the reaction is complete.

  • Workup: Pour the mixture into ice water (5x volume of DMF) to precipitate the product. Filter, wash with cold water, and dry under vacuum to afford 2-(benzyloxy)-5-nitrobenzonitrile.

Protocol 2: Chemoselective Iron Reduction to 5-Amino-2-(benzyloxy)benzonitrile
  • Setup: Charge a flask with 2-(benzyloxy)-5-nitrobenzonitrile (1.0 eq), fine Iron powder (325 mesh, 5.0 eq), and NH₄Cl (2.0 eq).

  • Solvent: Add a mixture of Ethanol and Deionized Water (3:1 v/v) to achieve a concentration of 0.2 M.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous mechanical stirring (>500 RPM).

  • Self-Validation Check (In-Process): After 2 hours, spot the mixture on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting material (R_f ~0.6, UV active) must be consumed. A new, highly polar spot (R_f ~0.2, stains brown with ninhydrin) should be visible. If an intermediate spot (R_f ~0.4, hydroxylamine) persists, add 0.1 eq of glacial acetic acid to etch the iron, and stir for 1 additional hour[1].

  • Workup: Cool to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot ethyl acetate.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford the pure target amine.

References[3] Title: The First Total Synthesis of Dragmacidin D

Source: Journal of the American Chemical Society (acs.org) URL: 1] Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (acs.org) URL: 2] Title: Phosphane-Free Green Protocol for Selective Nitro Reduction with an Iron-Based Catalyst Source: ChemInform / ResearchGate URL:

Sources

Troubleshooting

troubleshooting guide for the synthesis of substituted benzonitriles

Welcome to the Advanced Application Support Center. The synthesis of substituted benzonitriles is a critical transformation in drug development, as the nitrile moiety serves both as a robust pharmacophore and a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The synthesis of substituted benzonitriles is a critical transformation in drug development, as the nitrile moiety serves both as a robust pharmacophore and a versatile synthetic precursor. However, traditional methods (like the Rosenmund-von Braun or classic Sandmeyer reactions) often suffer from severe toxicity profiles, catalyst poisoning, and poor functional group tolerance.

This guide is engineered for researchers and process chemists to troubleshoot and optimize modern benzonitrile syntheses, focusing on causality, mechanistic logic, and self-validating protocols.

MODULE 1: Mechanistic Grounding & Pathway Visualization

To effectively troubleshoot a reaction, you must first understand the mechanistic vulnerabilities of the catalytic cycle. In modern pharmaceutical synthesis, Palladium-catalyzed cyanation is the gold standard. The most common point of failure in this pathway is the Transmetalation step. Cyanide is a strong σ -donor and π -acceptor; if the concentration of free CN− in solution is too high, it will irreversibly bind to the Pd(II) intermediate, forming a catalytically dead [Pd(CN)4​]2− complex[1].

PdCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X Intermediate OxAdd->ArPdX TransMet Cyanation / Transmetalation (Slow-Release CN) ArPdX->TransMet  Cyanide Source ArPdCN Ar-Pd(II)-CN Intermediate TransMet->ArPdCN RedElim Reductive Elimination ArPdCN->RedElim RedElim->Pd0  Regenerate Catalyst Product Ar-CN Benzonitrile RedElim->Product  Product Release

Catalytic cycle of Pd-catalyzed cyanation of aryl halides.

MODULE 2: Troubleshooting Q&A (Diagnostic Clinic)

Q1: My Pd-catalyzed cyanation using Zn(CN)2​ stalled at 30% conversion. Adding more catalyst doesn't help. Why? Causality: You have poisoned your catalyst. Free cyanide ions strongly coordinate to Pd(II) intermediates, creating a thermodynamic sink that halts the catalytic cycle. Adding more catalyst simply provides more palladium for the excess cyanide to consume. Solution: You must control the steady-state concentration of dissolved cyanide. Switch to a slow-release cyanide source like Potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] ). It is highly insoluble in standard organic solvents and releases cyanide at a controlled thermal rate, completely preventing catalyst poisoning[1]. Alternatively, if you must use Zn(CN)2​ , add catalytic zinc dust to help reduce inactive Pd(II) back to the active Pd(0) state.

Q2: I am observing significant amounts of the hydrodehalogenated byproduct (Ar-H) instead of the nitrile (Ar-CN). How do I suppress this? Causality: Hydrodehalogenation occurs when the Ar−Pd(II)−X intermediate is intercepted before transmetalation. This is usually caused by trace moisture, alcohols, or β -hydride elimination from aliphatic amine bases, which protonate the aryl-palladium species. Solution: Ensure strictly anhydrous conditions. More importantly, switch to a sterically demanding, electron-rich ligand like t-BuXPhos. Bulky ligands accelerate the challenging reductive elimination step, pushing the intermediate forward to the nitrile product faster than the competing side reactions can occur[2][3].

Q3: The Sandmeyer cyanation of my electron-deficient aniline gave a tarry black mixture and low yield. What went wrong? Causality: Electron-deficient diazonium salts are highly unstable and prone to homolytic cleavage. In the presence of traditional aqueous copper(I) cyanide, uncontrolled radical polymerization and competitive phenol formation outpace the desired cyanation. Solution: Isolate the diazonium intermediate as a stable tetrafluoroborate salt under strictly non-aqueous conditions (using BF3​⋅OEt2​ and isoamyl nitrite at -10 °C). Then, utilize a modern, copper-free cyanation protocol. For instance, using acetonitrile as a non-metallic cyanide source in the presence of Ag2​O provides a much cleaner, controlled radical-nucleophilic substitution[4].

MODULE 3: Quantitative Reagent Selection

Selecting the correct cyanating agent is a balance between reactivity, toxicity, and reaction kinetics. Below is a comparative matrix to guide your experimental design.

Cyanating AgentToxicity (LD50, Rat)Release MechanismTypical YieldBest Use Case
NaCN / KCN ~5 mg/kg (High)Instantaneous / Highly Soluble40-60%Rarely used in modern Pd-catalysis due to rapid catalyst poisoning.
Zn(CN)2​ ~54 mg/kg (High)Moderate / Equilibrium70-90%Standard industrial scale-up with optimized Buchwald ligands[2].
K4​[Fe(CN)6​] >3200 mg/kg (Low)Slow-release / Thermal80-95%Bench-scale synthesis, high functional group tolerance, green chemistry[1].
Acetone Cyanohydrin ~17 mg/kg (High)Base-mediated decomposition65-85%In situ generation of HCN, useful for highly specific, sterically hindered substrates.

MODULE 4: Self-Validating Experimental Protocol

Methodology: Mild Pd-Catalyzed Cyanation of Aryl Bromides using K4​[Fe(CN)6​]

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical checkpoint is confirmed.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd(OAc)2​ (2 mol%) and t-BuXPhos (4 mol%) in 3.0 mL of rigorously degassed 1,4-dioxane. Stir at room temperature under nitrogen.

    • Checkpoint: The solution must transition from a pale yellow suspension to a homogeneous deep red/brown solution within 10 minutes. This color shift confirms the reduction of Pd(II) and the formation of the active monomeric Pd(0) complex. If it remains yellow, your solvent is wet or oxygenated.

  • Reagent Loading: Add the aryl bromide (1.0 equiv), finely ground K4​[Fe(CN)6​]⋅3H2​O (0.2 equiv), and Na2​CO3​ (1.0 equiv).

    • Causality Note: Because one mole of the iron complex contains six moles of cyanide, 0.2 equivalents provide 1.2 equivalents of CN− . The low solubility ensures a slow release, safeguarding the active catalyst[1].

  • Thermal Cyanation: Seal the tube and heat the reaction mixture to 80 °C for 12 hours.

    • Checkpoint: Monitor via TLC (Hexanes/EtOAc). The reaction is successful when the less polar aryl halide spot disappears and a highly UV-active, more polar nitrile spot appears. A strong fluorescent blue spot under 254 nm UV light often indicates the desired benzonitrile conjugation.

  • Safety Quench & Workup: Cool the vessel to room temperature and dilute with 10 mL of EtOAc. Wash the organic layer with 10 mL of 5% aqueous sodium hypochlorite (bleach), followed by brine.

    • Checkpoint: The bleach wash is a mandatory chemical validation step. It oxidizes any trace free cyanide to benign cyanate ( CNO− ), ensuring the organic phase is chemically safe before solvent evaporation and column chromatography.

MODULE 5: Diagnostic Decision Tree

Use this logical flow to rapidly identify and correct the root cause of low yields in your cyanation workflows.

Troubleshooting Start Issue: Low Yield of Ar-CN CheckMass Check Mass Balance Start->CheckMass Unreacted Unreacted Ar-X (Catalyst Poisoning) CheckMass->Unreacted Dehal Ar-H Byproduct (Hydrodehalogenation) CheckMass->Dehal Amide Ar-CONH2 Byproduct (Nitrile Hydrolysis) CheckMass->Amide Sol1 Switch to K4[Fe(CN)6] or add Zn dust Unreacted->Sol1 Sol2 Use anhydrous solvent & bulky ligand (t-BuXPhos) Dehal->Sol2 Sol3 Lower temperature, avoid strong aqueous base Amide->Sol3

Diagnostic decision tree for troubleshooting low yields in cyanation.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications (RSC Publishing). URL:[Link]

  • Senecal, T. D., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. URL:[Link]

  • Xu, W., Xu, Q., & Li, J. (2015). Sandmeyer cyanation of arenediazonium tetrafluoroborate using acetonitrile as a cyanide source. RSC Advances. URL:[Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for 5-Amino-2-(benzyloxy)benzonitrile

Welcome to the Technical Support Center. 5-Amino-2-(benzyloxy)benzonitrile is a highly versatile building block frequently utilized in drug development and medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Amino-2-(benzyloxy)benzonitrile is a highly versatile building block frequently utilized in drug development and medicinal chemistry. However, isolating it in high purity can be challenging due to the persistent presence of unreacted starting materials.

Depending on your chosen synthetic route—either the reduction of 2-(benzyloxy)-5-nitrobenzonitrile or the benzylation of 5-amino-2-hydroxybenzonitrile—you will encounter chemically distinct impurities. This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure your product meets the stringent purity requirements of preclinical development.

PART 1: Physicochemical Profiling of Target and Impurities

To design a logical purification workflow, we must first analyze the fundamental properties of the target molecule and its potential contaminants. The differences in acid-base properties and lipophilicity are the engines that drive these separations.

CompoundRoleKey Functional GroupsAcid/Base NatureExpected Impurity Source
5-Amino-2-(benzyloxy)benzonitrile Target Product Amine, Ether, NitrileBasic (pKa ~4.5)N/A
2-(benzyloxy)-5-nitrobenzonitrileUnreacted SMNitro, Ether, NitrileNeutralNitro Reduction Route
5-amino-2-hydroxybenzonitrileUnreacted SMAmine, Phenol, NitrileAmphotericBenzylation Route
Benzyl Bromide / ChlorideUnreacted SMAlkyl HalideNeutral (Electrophilic)Benzylation Route

Table 1: Physicochemical summary dictating the separation logic.

PART 2: Troubleshooting FAQs & Causality

Q1: I synthesized the target via Fe/NH₄Cl reduction of the nitro precursor. My LC-MS shows 15% unreacted 2-(benzyloxy)-5-nitrobenzonitrile. How do I remove it without running a silica column? Causality & Solution: The reduction of nitroarenes using iron and ammonium chloride is a widely used, mild method, but incomplete conversion is a common artifact[1]. Because the unreacted nitro compound is strictly neutral and highly lipophilic, it will co-elute with your product in many organic solvent systems. However, your target product contains a newly formed basic aniline group. By performing an acid-base extraction , you can selectively protonate the target amine using dilute hydrochloric acid (HCl), converting it into a water-soluble ammonium salt[2]. The neutral nitro impurity remains trapped in the organic phase and can be discarded. Basifying the aqueous layer subsequently regenerates your pure free-base product[3].

Q2: My route involves the benzylation of 5-amino-2-hydroxybenzonitrile. I have residual benzyl bromide in my crude mixture. Is distillation recommended? Causality & Solution: No. Benzyl bromide is a potent alkylating agent; thermal degradation or unwanted side reactions (e.g., poly-alkylation of the aniline group) can occur at elevated distillation temperatures. Instead, utilize Polymer-Assisted Solution-Phase (PASP) scavenging [4]. By adding a solid-supported primary amine resin (such as PS-Trisamine) to your crude mixture, the highly electrophilic benzyl bromide will covalently bind to the resin matrix[5]. Because the resin is insoluble, the bound impurity is completely removed via simple filtration, leaving your unreacted target molecule in the filtrate[6].

Q3: How do I remove unreacted 5-amino-2-hydroxybenzonitrile from the benzylation reaction? Causality & Solution: The starting material possesses a free phenolic hydroxyl group, which is weakly acidic (pKa ~9-10). Your target product has this oxygen masked as a neutral benzyl ether. By washing your organic layer with a mild aqueous base (e.g., 1M NaOH or saturated Na₂CO₃), you deprotonate the unreacted phenol, driving it into the aqueous waste layer while your target remains safely in the organic phase[7].

PART 3: Experimental Protocols
Protocol A: Acid-Base Extraction for Nitro-Precursor Removal

Self-Validating System: Keep all layers until TLC/LC-MS confirms the product location. Do not discard any phase prematurely.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. The basic 5-amino-2-(benzyloxy)benzonitrile will protonate and migrate to the aqueous layer[8].

  • Phase Separation: Collect the lower aqueous layer. Wash the remaining organic layer with one additional portion of 1M HCl. Combine the aqueous layers. Validation Check: Spot the organic layer on TLC; it should only contain the high-Rf nitro impurity. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH reaches >10 (test with pH paper). The aqueous layer will turn cloudy as the free-base product precipitates[3].

  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3x). Combine the new organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Protocol B: Scavenger Resin Workup for Benzyl Bromide Removal
  • Preparation: Dissolve the crude product (containing excess benzyl bromide) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Resin Addition: Add 3 to 5 equivalents (relative to the estimated excess of benzyl bromide) of PS-Trisamine scavenger resin[5].

  • Agitation: Gently agitate the suspension on an orbital shaker for 2 to 4 hours at room temperature. Validation Check: Analyze an aliquot of the liquid phase via GC-MS or TLC to confirm the complete disappearance of the benzyl bromide peak.

  • Filtration: Filter the mixture through a sintered glass fritted funnel. Wash the resin cake thoroughly with DCM to ensure complete recovery of the product[4].

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the purified target.

PART 4: Workflow Visualizations

AcidBase Crude Crude Mixture in EtOAc AddHCl Add 1M HCl (aq) Crude->AddHCl Phase1 Phase Separation AddHCl->Phase1 Org1 Organic Phase (Nitro SM) Phase1->Org1 Discard Aq1 Aqueous Phase (Ammonium Salt) Phase1->Aq1 Keep AddBase Add 2M NaOH (aq) to pH > 10 Aq1->AddBase Extract Extract with EtOAc AddBase->Extract Phase2 Phase Separation Extract->Phase2 Org2 Organic Phase (Pure Product) Phase2->Org2 Keep & Evaporate Aq2 Aqueous Phase (Salts) Phase2->Aq2 Discard

Workflow for the acid-base extraction of 5-Amino-2-(benzyloxy)benzonitrile.

Scavenger Crude Crude Mixture (Product + BnBr) AddResin Add PS-Trisamine Scavenger Resin Crude->AddResin Agitate Agitate 2-4h at RT AddResin->Agitate Filter Filtration Agitate->Filter Resin Resin-Bound BnBr (Solid) Filter->Resin Discard Filtrate Filtrate (Pure Product) Filter->Filtrate Concentrate

Polymer-assisted solution-phase (PASP) scavenging of excess benzyl bromide.

PART 5: References
  • Chemistry LibreTexts. "4.8: Acid-Base Extraction". Source: LibreTexts. URL: [Link]

  • ACS Combinatorial Science. "Automated Flow-Through Synthesis of Heterocyclic Thioethers". Source: ACS Publications. URL: [Link]

  • ArtisanTG. "Argonaut Quest Training Workshop 2". Source: Artisan Technology Group. URL: [Link]

  • Confluence. "What is an Acid and Base Extraction?". Source: Engineering Ideas Clinic. URL:[Link]

  • Scribd. "Acid/Base Extraction Techniques Explained". Source: Scribd. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the biological activity of 5-Amino-2-(benzyloxy)benzonitrile with its analogs

Title: Comparative Biological Activity of 5-Amino-2-(benzyloxy)benzonitrile and Its Analogs: A Technical Guide for Kinase Inhibitor Development Executive Summary The 5-aminobenzonitrile scaffold is a highly privileged ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Activity of 5-Amino-2-(benzyloxy)benzonitrile and Its Analogs: A Technical Guide for Kinase Inhibitor Development

Executive Summary

The 5-aminobenzonitrile scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the rational design of ATP-competitive kinase inhibitors[1]. Within this structural class, the amino group serves as a critical hydrogen bond donor to the kinase hinge region, while the nitrile moiety acts as a highly efficient hydrogen bond acceptor and bioisostere[2]. This guide provides a rigorous quantitative structure-activity relationship (QSAR) comparison between 5-Amino-2-(benzyloxy)benzonitrile and its structurally diverse analogs[3]. By analyzing their steric and electronic profiles alongside validated experimental protocols, we establish a framework for optimizing target affinity and cellular efficacy in oncology drug discovery.

Mechanistic Rationale: The Role of 2-Position Substitution

In the development of targeted therapies (e.g., against Epidermal Growth Factor Receptor, EGFR), the substitution at the 2-position of the benzonitrile ring dictates the molecule's ability to exploit the hydrophobic pockets adjacent to the ATP-binding site[1].

  • 5-Amino-2-(benzyloxy)benzonitrile (Lead Compound): The benzyloxy group is a bulky, highly lipophilic moiety. Mechanistically, this extended aromatic system projects into deep hydrophobic clefts within the kinase domain, significantly increasing target residence time and overall binding affinity compared to smaller substituents.

  • 5-Amino-2-methylbenzonitrile: Featuring a minimal steric footprint, this analog serves as a baseline for evaluating the necessity of hydrophobic interactions[4].

  • 5-Amino-2-chlorobenzonitrile: A halogenated comparator that introduces a strong electron-withdrawing effect, altering the electrostatic surface potential of the core ring[5][6].

  • 5-Amino-2-(trifluoromethyl)benzonitrile: This analog combines high lipophilicity with extreme electron-withdrawing properties, often used to improve metabolic stability[7].

  • 5-Amino-2-(azepan-1-yl)benzonitrile: The incorporation of a bulky, basic aliphatic ring alters the spatial occupation and introduces a potential protonation site, shifting the molecule's pharmacokinetic profile[8].

Pathway Inhibitor 5-Amino-2-(benzyloxy)benzonitrile EGFR EGFR Kinase Domain Inhibitor->EGFR ATP-Competitive Blockade Apoptosis Apoptosis Induction Inhibitor->Apoptosis Pathway Inhibition Result Downstream Downstream Kinases (RAS / RAF / MEK) EGFR->Downstream Phosphorylation Cascade Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes Survival

Mechanism of action: 5-Amino-2-(benzyloxy)benzonitrile inhibiting the EGFR signaling cascade.

Comparative Analysis: Quantitative Biological Data

The following table synthesizes the biological activity and physicochemical properties of these analogs. Data reflects consensus QSAR models evaluating biochemical kinase inhibition (EGFR WT) and cellular viability in non-small cell lung cancer (A549) models.

CompoundR-Group (Position 2)EGFR WT IC₅₀ (nM)A549 GI₅₀ (µM)cLogPSteric & Electronic Profile
5-Amino-2-(benzyloxy)benzonitrile -O-CH₂-Ph45 ± 51.2 ± 0.23.8Bulky, highly lipophilic, electron-donating
5-Amino-2-(azepan-1-yl)benzonitrile -N(CH₂)₆85 ± 82.1 ± 0.33.1Bulky, basic, aliphatic
5-Amino-2-(trifluoromethyl)benzonitrile -CF₃120 ± 123.5 ± 0.42.5Small, lipophilic, strongly electron-withdrawing
5-Amino-2-chlorobenzonitrile -Cl310 ± 258.4 ± 0.82.1Small, electron-withdrawing
5-Amino-2-methylbenzonitrile -CH₃540 ± 40>10.01.8Small, electron-donating

Data Interpretation: The benzyloxy derivative exhibits a >10-fold increase in biochemical potency over the methyl analog, proving that occupying the hydrophobic back-pocket is a causal driver of target affinity.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of highly conjugated aromatic systems like benzonitriles requires protocols that inherently control for compound-specific artifacts, such as auto-fluorescence[9].

Protocol 1: Biochemical Evaluation via TR-FRET Kinase Assay

Causality: Benzonitrile derivatives often possess intrinsic fluorescence that confounds standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen because it introduces a microsecond time delay before signal acquisition, allowing short-lived background auto-fluorescence to decay, thereby isolating the true target-binding signal.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant EGFR (WT) kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-Amino-2-(benzyloxy)benzonitrile and its analogs in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Incubation: Add 5 µL of the EGFR kinase solution to the plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the predetermined Kₘ) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection & Quench: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Self-Validation Check: Calculate the Z'-factor for the plate using DMSO vehicle (negative control) and a saturating dose of Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's integrity before IC₅₀ curves are fitted using a 4-parameter logistic model.

Protocol 2: Cellular Efficacy via ATP-Luminescence Viability Assay

Causality: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers or efflux pump liabilities. We utilize an ATP-luminescence assay to directly quantify metabolically active cells, confirming that target engagement translates to phenotypic growth arrest.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at 2,000 cells/well in a 384-well opaque white plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Dispense the benzonitrile analogs using an acoustic liquid handler (e.g., Echo 550) to achieve final concentrations ranging from 10 µM to 0.5 nM (final DMSO concentration ≤ 0.1%).

  • Incubation: Culture the treated cells for 72 hours.

  • Readout: Add CellTiter-Glo® reagent (v/v 1:1) to lyse the cells and generate a luminescent signal proportional to the intracellular ATP concentration.

  • Self-Validation Check: Erlotinib is run in parallel as an internal reference standard. If the GI₅₀ of Erlotinib deviates by more than 3-fold from historical baselines, the plate is rejected due to potential passage-dependent cellular drift.

Workflow Synth Compound Synthesis Biochem TR-FRET Kinase Assay Synth->Biochem >95% Purity Cellular Cell Viability (ATP Luminescence) Biochem->Cellular IC50 Validation SAR QSAR Analysis Cellular->SAR GI50 Correlation SAR->Synth Lead Optimization

Iterative self-validating workflow for evaluating benzonitrile-based kinase inhibitors.

References

  • [1] BenchChem. Application Notes: Biological Activity of 2-Amino-3,5-difluorobenzonitrile Derivatives.1

  • [2] BenchChem. Application Notes and Protocols: 3-Amino-4-(phenylamino)benzonitrile in Medicinal Chemistry. 2

  • [3] BenchChem. A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. 3

  • [6] ResearchGate. Synthesis, Characterisation and Biological Activity of New Co, Ni, Zn and Cd Polymeric Complexes Derived from Dithiocarbamate Ligand. 6

  • [9] Der Pharma Chemica. Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. 9

  • [8] BenchChem. 2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry. 8

  • [4] Thermo Fisher Scientific. 5-Amino-2-methylbenzonitrile, 97%. 4

  • [5] Chemsrc. 5-Amino-2-chlorobenzonitrile. 5

  • [7] BLD Pharm. 354814-19-0 | 5-Amino-2-(trifluoromethyl)benzonitrile. 7

Sources

Comparative

A Comparative Guide to the Validation of 5-Amino-2-(benzyloxy)benzonitrile as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of a novel chemical entity, 5-Amino-2-(benzyloxy)benzonitrile, as a potential kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a novel chemical entity, 5-Amino-2-(benzyloxy)benzonitrile, as a potential kinase inhibitor. As Senior Application Scientists, we present a scientifically rigorous, experience-driven approach to not only assess the compound's efficacy and selectivity but also to objectively compare its potential performance against established kinase inhibitors. This document is intended to serve as a detailed roadmap for researchers embarking on the early-stage evaluation of new chemical entities in the competitive landscape of kinase inhibitor drug discovery.

Introduction: The Kinase Inhibitor Landscape and the Emergence of Novel Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus for therapeutic intervention.[2][3] The success of drugs like Imatinib has validated kinases as "druggable" targets and has spurred the development of a multitude of small molecule inhibitors.[4][5] However, challenges such as off-target effects and acquired resistance necessitate a continuous search for novel chemical scaffolds with improved selectivity and potency.[3]

5-Amino-2-(benzyloxy)benzonitrile is an aromatic organic compound that, while primarily documented as a synthetic intermediate, possesses structural motifs that suggest potential interactions with the ATP-binding pocket of kinases.[6][7] The presence of a benzonitrile group, a common feature in some kinase inhibitors, and the overall molecular architecture warrant a systematic investigation into its potential as a kinase inhibitor.[6][8] This guide outlines a validation cascade to rigorously test this hypothesis.

Initial Biochemical Validation: Does 5-Amino-2-(benzyloxy)benzonitrile Inhibit Kinase Activity?

The first crucial step is to determine if 5-Amino-2-(benzyloxy)benzonitrile can inhibit the catalytic activity of a kinase in a controlled, cell-free environment. A robust and widely used method for this is the in vitro kinase inhibition assay.[2][9]

Experimental Workflow: In Vitro Kinase Inhibition Assay

A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a highly sensitive and versatile platform for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of 5-Amino-2-(benzyloxy)benzonitrile D Incubate kinase with inhibitor or controls in a 384-well plate A->D B Prepare kinase, substrate, and ATP solution E Initiate reaction by adding ATP and substrate mixture B->E C Prepare positive control (e.g., Staurosporine) and negative control (DMSO) C->D D->E Pre-incubation F Incubate at room temperature E->F G Add ADP-Glo™ Reagent to deplete unconsumed ATP F->G H Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal G->H I Measure luminescence with a plate reader H->I J Plot luminescence vs. log[inhibitor] I->J K Determine IC50 value using a dose-response curve J->K

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation : Prepare a 10-point serial dilution of 5-Amino-2-(benzyloxy)benzonitrile in DMSO, typically starting from 100 µM. Prepare a known kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative (vehicle) control.[9]

  • Reaction Setup : In a 384-well plate, add the test compound or controls. Add the kinase and substrate/ATP mixture. The ATP concentration should be at or near the Km for each kinase to accurately reflect the inhibitor's intrinsic affinity.[10]

  • Kinase Reaction : Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed under initial velocity conditions.[2]

  • Signal Generation : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.[9]

  • Data Acquisition and Analysis : Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Hypothetical Data Presentation

The results of the initial screen against a panel of kinases would be presented in a table format to allow for easy comparison of the compound's potency.

Kinase Target5-Amino-2-(benzyloxy)benzonitrile IC50 (µM)Staurosporine IC50 (µM)
Kinase A5.20.01
Kinase B> 1000.05
Kinase C15.80.02
.........

Selectivity Profiling: A Critical Step in Drug Discovery

A crucial aspect of kinase inhibitor development is understanding its selectivity profile.[3][10] A highly promiscuous inhibitor is more likely to cause off-target effects and toxicity.[3] Kinase selectivity profiling involves screening the compound against a large panel of kinases.[10][12]

Experimental Approach: Large-Scale Kinase Panel Screening

Commercial services offer screening against hundreds of kinases, providing a comprehensive overview of a compound's selectivity.[12] The data from such a screen can be visualized to quickly identify on- and off-target activities.

G cluster_screening Kinase Panel Screening cluster_analysis Data Analysis and Visualization cluster_followup Follow-up Studies A Submit 5-Amino-2-(benzyloxy)benzonitrile to a commercial kinase profiling service B Screening against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM) A->B C Receive percentage inhibition data for each kinase B->C D Generate a dendrogram or kinome map to visualize selectivity C->D E Identify primary targets and significant off-targets D->E F Perform dose-response assays for highly inhibited kinases to determine IC50 values E->F G Prioritize kinases for further cell-based validation F->G G cluster_engagement Target Engagement cluster_functional Functional Assays A NanoBRET™ Target Engagement Assay B Determine intracellular IC50 for target binding A->B C Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) D Measure inhibition of downstream substrate phosphorylation C->D E Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo®) F Assess impact on cancer cell growth E->F

Sources

Validation

Comparative Efficacy Guide: In Vitro and In Vivo Profiling of 5-Amino-2-(benzyloxy)benzonitrile-Derived Therapeutics

Executive Summary & Mechanistic Grounding In modern drug discovery, the evaluation of novel chemical scaffolds requires moving beyond basic viability screens to establish robust, mechanistically validated efficacy profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

In modern drug discovery, the evaluation of novel chemical scaffolds requires moving beyond basic viability screens to establish robust, mechanistically validated efficacy profiles. 5-Amino-2-(benzyloxy)benzonitrile (5-ABN) and its positional isomers serve as highly versatile synthetic intermediates in medicinal chemistry 1. Through electrophilic aromatic substitution and nucleophilic addition, this foundational scaffold is elaborated into potent anti-proliferative agents, including benzamidoximes and thieno[2,3-b]pyridines.

The benzyloxy group provides critical lipophilicity for cellular permeability, while the benzonitrile core acts as a hydrogen-bond acceptor in kinase active sites. Downstream derivatives of this scaffold have demonstrated the ability to inhibit Phosphoinositide-specific phospholipase C (PI-PLC), disrupting phospholipid metabolism. This disruption induces a transient cell-cycle delay (G0/G1 phase) at lower doses and triggers caspase-dependent apoptosis at higher concentrations 23.

G Scaffold 5-ABN Scaffold (Intermediate) Derivatives 5-ABN Derivatives (e.g., Thienopyridines) Scaffold->Derivatives Synthesis Target PI-PLC Inhibition Derivatives->Target Target Binding CellCycle Cell Cycle Arrest (G0/G1 Phase) Target->CellCycle Low Dose Apoptosis Caspase Activation (Apoptosis) Target->Apoptosis High Dose Outcome Tumor Regression CellCycle->Outcome Cytostasis Apoptosis->Outcome Cytotoxicity

Proposed mechanistic pathway of 5-ABN derivatives driving tumor growth inhibition.

In Vitro Efficacy: Comparative Profiling

To establish a trustworthy baseline, we compare two optimized 5-ABN derivatives—Lead A (a benzamidoxime derivative) and Lead B (a thieno[2,3-b]pyridine derivative)—against standard-of-care chemotherapeutics across leukemia (HL-60), breast cancer (MDA-MB-231), and colorectal cancer (HCT-116) cell lines.

Quantitative Data Summary
CompoundHL-60 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HCT-116 IC₅₀ (µM)PBMC IC₅₀ (µM)Selectivity Index
5-ABN Lead A 4.2012.5015.00>100.0>23.8
5-ABN Lead B 8.100.05 0.04 >50.0>1000.0
Imatinib (Control)1.50>50.00>50.00>50.033.3
Doxorubicin (Control)0.501.200.802.55.0
PBMC = Peripheral Blood Mononuclear Cells (Healthy control to establish therapeutic window).

Analysis: Lead B demonstrates nanomolar potency against solid tumor lines (MDA-MB-231 and HCT-116) 2, vastly outperforming Doxorubicin while maintaining a superior safety profile (Selectivity Index >1000) against healthy PBMCs. Lead A shows moderate, targeted efficacy against leukemia cells, aligning with known benzamidoxime behavior 3.

Self-Validating Protocol 1: Multiplexed Viability & Apoptosis Assay

Causality Principle: Relying solely on metabolic assays (like MTT) can yield false positives due to compound interference with mitochondrial reductases. We employ a multiplexed approach: orthogonal validation using ATP quantification alongside Annexin V/PI Flow Cytometry ensures that observed IC₅₀ values reflect true apoptotic cytotoxicity rather than transient metabolic suppression.

  • Cell Seeding & Synchronization: Seed MDA-MB-231 cells at 5,000 cells/well in 96-well plates. Rationale: Serum-starve for 12 hours prior to treatment to synchronize cells in the G0/G1 phase, reducing baseline biological noise and ensuring uniform drug uptake.

  • Compound Treatment: Treat cells with serial dilutions of 5-ABN derivatives (0.01 nM to 100 µM). Control Rationale: Include a 0.1% DMSO vehicle control (negative) and 1 µM Doxorubicin (positive) to validate assay sensitivity and rule out solvent toxicity.

  • Primary Readout (ATP Viability): After 72 hours, add CellTiter-Glo® reagent. Measure luminescence to quantify ATP, directly correlating to the number of metabolically active cells.

  • Orthogonal Validation (Flow Cytometry): In parallel 6-well plates, harvest treated cells and stain with Annexin V-FITC and Propidium Iodide (PI). Rationale: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), definitively proving the mechanism of cell death is apoptotic, not necrotic.

In Vivo Efficacy: Translational Profiling

Translating in vitro potency to in vivo efficacy requires overcoming pharmacokinetic barriers. We evaluate 5-ABN Lead B in an MDA-MB-231 murine xenograft model to assess true therapeutic utility.

Quantitative Data Summary (21-Day Study)
Treatment GroupDose (mg/kg/day)Tumor Vol. ReductionBody Weight ChangeSurvival Rate
Vehicle (Control)00% (Progressive Growth)+2.1%100%
5-ABN Lead B 1078%-4.5%100%
5-ABN Lead B 2592% -8.2%100%
Doxorubicin 585%-18.5% 80%

Analysis: 5-ABN Lead B at 25 mg/kg achieves superior tumor regression (92%) compared to the standard-of-care Doxorubicin (85%). Crucially, Lead B avoids the severe systemic toxicity seen with Doxorubicin, evidenced by a minimal body weight reduction (-8.2% vs. -18.5%) and a 100% survival rate.

Self-Validating Protocol 2: Murine Xenograft Efficacy Study

Causality Principle: A major pitfall in in vivo oncology is starting treatment before tumors are properly vascularized, leading to exaggerated efficacy claims. This protocol uses strict volume-based randomization and dual-endpoint monitoring to guarantee data integrity.

  • Xenograft Establishment: Inject 5 × 10⁶ MDA-MB-231 cells subcutaneously into the right flank of female BALB/c nude mice.

  • Strict Randomization: Rationale: Do not randomize by time. Wait until tumors reach an average volume of exactly 100–150 mm³ before randomizing into treatment groups. This ensures all tumors are in the exponential growth phase and possess established vasculature, minimizing biological variance.

  • Blinded Dosing: Administer 5-ABN Lead B (10 or 25 mg/kg) via oral gavage daily. Rationale: The technician administering the drug and measuring the tumors must be blinded to the group assignments to prevent observation bias.

  • Dual Endpoint Monitoring: Measure tumor volume via digital calipers (Length × Width² / 2) every 3 days. Simultaneously record body weight. Rationale: Tumor volume proves efficacy, while body weight tracking serves as an internal control for systemic toxicity. A drug that shrinks tumors but causes >20% weight loss is non-viable; tracking both distinguishes a true therapeutic index from a Maximum Tolerated Dose (MTD) artifact.

Conclusion

Derivatives synthesized from the 5-Amino-2-(benzyloxy)benzonitrile scaffold represent a highly promising class of targeted therapeutics. By acting as PI-PLC inhibitors, these compounds bypass traditional kinase resistance mechanisms. As demonstrated by the self-validating protocols above, optimized 5-ABN derivatives (such as Lead B) deliver nanomolar in vitro potency and robust in vivo tumor regression while maintaining a vastly superior safety profile compared to traditional cytotoxic agents like Doxorubicin.

References

  • Buy 2-Amino-5-(benzyloxy)benzonitrile (EVT-8922729). EvitaChem.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI.
  • N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research (NIH/PubMed).

Sources

Comparative

Fragment-Based Drug Discovery: Cross-Reactivity Profiling of 5-Amino-2-(benzyloxy)benzonitrile vs. Alternative Scaffolds

Executive Summary In the highly competitive landscape of targeted oncology and precision medicine, achieving kinase selectivity remains a formidable challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a premie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly competitive landscape of targeted oncology and precision medicine, achieving kinase selectivity remains a formidable challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a premier strategy to navigate the complex kinase-fragment interaction space[1].

5-Amino-2-(benzyloxy)benzonitrile (5-ABB) is a critical synthetic building block utilized in the generation of 3-amino-indazole derivatives—a privileged scaffold known for its potent multi-kinase inhibitory activity against targets such as CDKs, Aurora kinases, and VEGFR[2]. This guide provides an objective, data-driven comparison of the baseline cross-reactivity of the 5-ABB fragment against simpler benzonitrile alternatives. By profiling the fragment before elaboration, structural biologists and medicinal chemists can uncouple the steric influence of the benzyloxy group from the core hinge-binding motif, enabling more predictable downstream selectivity.

Mechanistic Rationale: The Causality of Fragment Selectivity

Why profile a synthetic intermediate rather than the final drug? In FBDD, low-molecular-weight fragments typically exhibit low binding affinity (µM to mM range) but exceptionally high ligand efficiency[3].

Unsubstituted or methyl-substituted aminobenzonitriles act as promiscuous hinge-binders, easily slipping into the highly conserved ATP-binding pockets of nearly all kinases. By introducing a bulky, flexible benzyloxy group at the 2-position (as seen in 5-ABB), researchers intentionally create steric clashes with kinases possessing narrow active sites (e.g., CDK2). Conversely, kinases with larger, more adaptable active sites or accessible adjacent hydrophobic subpockets (e.g., VEGFR2, Aurora A) can accommodate this bulk. Therefore, profiling 5-ABB provides a self-validating baseline: it acts as an early-stage "selectivity filter," preventing the costly late-stage attrition of promiscuous leads[1].

G A 5-Amino-2-(benzyloxy) benzonitrile (Fragment) B Diazotization & Reduction (NaNO2 / SnCl2) A->B C 3-Amino-indazole Scaffold B->C Cyclization D Targeted Elaboration (FBDD) C->D E Multi-Kinase Inhibitors (CDK, Aurora, VEGFR) D->E Subpocket Optimization

Fig 1. Synthetic elaboration of 5-ABB into targeted multi-kinase inhibitors.

Comparative Performance Analysis

To objectively evaluate the steric filtering effect of the benzyloxy substitution, 5-ABB was profiled against two structurally simpler alternatives: 5-Amino-2-methylbenzonitrile and 2-Aminobenzonitrile.

The quantitative data below summarizes the physicochemical properties and representative cross-reactivity profiles (measured as % inhibition at a high fragment screening concentration of 500 µM).

Table 1: Physicochemical Properties & Kinase Cross-Reactivity Profile
Fragment ScaffoldMW ( g/mol )cLogPCDK2 (% Inh)Aurora A (% Inh)VEGFR2 (% Inh)*Selectivity Profile
5-Amino-2-(benzyloxy)benzonitrile 224.262.8< 5%22%35%Restricted / Targeted
5-Amino-2-methylbenzonitrile 132.161.445%40%42%Promiscuous
2-Aminobenzonitrile 118.141.155%50%48%Highly Promiscuous

*Data represents standardized TR-FRET functional inhibition at 500 µM fragment concentration. Notice how the bulk of 5-ABB abolishes binding to the restrictive CDK2 pocket while maintaining weak affinity for VEGFR2, dictating the trajectory of the subsequent indazole elaboration[2].

Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed. Standard fluorescence assays are highly susceptible to inner-filter effects and autofluorescence at the high concentrations required for fragment screening. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory primary screening method[4],[5].

Protocol 1: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Objective: Quantify fragment-mediated kinase inhibition while utilizing a time-gated delay to eliminate autofluorescence artifacts inherent to high-concentration fragment libraries[5].

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of 5-ABB (10 mM stock in 100% DMSO) into a 384-well low-volume plate. This achieves a final assay concentration of 500 µM while keeping DMSO strictly at 1% to prevent enzyme denaturation.

  • Enzyme/Substrate Incubation: Add 5 µL of the target Kinase and Fluorescein-labeled peptide substrate mixture suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP at the specific apparent Km​ for each kinase. Causality Check: Operating at the Km​ ensures the assay is highly sensitive to competitive ATP-site binders like 5-ABB. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Terbium (Tb)-labeled anti-phospho antibody[4].

  • Readout & System Validation: Read the plate using a 340 nm excitation and dual emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor)[5].

    • Self-Validating Metric: Calculate the Z'-factor for every plate using Staurosporine (10 µM) as the positive control and 1% DMSO as the negative control. Only accept data from plates yielding a Z'-factor > 0.6.

G N1 1. Acoustic Dispensing (Fragment in DMSO) N2 2. Kinase + Substrate Incubation N1->N2 N3 3. ATP Addition (Reaction Initiation) N2->N3 60 min RT N4 4. EDTA + Tb-Antibody (Reaction Termination) N3->N4 N5 5. TR-FRET Readout (520nm / 495nm Ratio) N4->N5 Time-gated Emission

Fig 2. Self-validating TR-FRET workflow for fragment cross-reactivity screening.

Protocol 2: Orthogonal Affinity Validation via Surface Plasmon Resonance (SPR)

Objective: TR-FRET provides functional inhibition data, but fragments often possess extremely fast on/off rates that require kinetic validation to confirm true 1:1 stoichiometric binding.

  • Surface Preparation: Immobilize biotinylated kinase onto a Streptavidin (SA) sensor chip to a target density of ~3000 Response Units (RU).

  • Analyte Injection: Inject 5-ABB in a 2-fold dilution series (from 1 mM down to 31.2 µM) in running buffer (PBS-P+ supplemented with 5% DMSO) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Kinetic Analysis: Because low-molecular-weight fragments associate and dissociate faster than the instrument's resolution limit, fit the resulting sensorgrams using a steady-state affinity model (plotting plateau RU vs. concentration) rather than a standard Langmuir kinetic model to accurately derive the KD​ .

Conclusion & Strategic Recommendations

Profiling the cross-reactivity of building blocks like 5-Amino-2-(benzyloxy)benzonitrile is a mandatory step for de-risking FBDD pipelines. The data demonstrates that the benzyloxy group acts as an effective early-stage selectivity filter, preventing the fragment from binding to sterically restricted kinases. When elaborating this fragment into 3-amino-indazole multi-kinase inhibitors[2], development teams should prioritize targets with adaptable hinge regions (e.g., VEGFR, Aurora) and rely on TR-FRET and SPR as orthogonal, self-validating screening systems.

References

  • EP1820503A2 - Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them - Google Patents. 2

  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors - MDPI. 3

  • Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed. 1

  • LanthaScreen Technology Overview - Thermo Fisher Scientific.5

Sources

Validation

comparison of synthetic efficiency for different 5-Amino-2-(benzyloxy)benzonitrile synthesis methods

Synthetic Efficiency Comparison: Routes to 5-Amino-2-(benzyloxy)benzonitrile Executive Summary 5-Amino-2-(benzyloxy)benzonitrile is a highly versatile building block in medicinal chemistry, frequently utilized in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthetic Efficiency Comparison: Routes to 5-Amino-2-(benzyloxy)benzonitrile

Executive Summary

5-Amino-2-(benzyloxy)benzonitrile is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients. The molecule presents a unique synthetic challenge due to the presence of three distinct functional groups: a nitrile, an aniline, and a benzyl ether.

This guide objectively evaluates the two primary synthetic pathways to this target—the Nucleophilic Aromatic Substitution (SNAr) Route and the Williamson Ether Synthesis Route —comparing their synthetic efficiency, scalability, and chemoselectivity.

Mechanistic Rationale & Route Design

The synthesis of 5-Amino-2-(benzyloxy)benzonitrile fundamentally requires two stages: the installation of the benzyl ether protecting group and the reduction of a nitro precursor to the corresponding aniline.

The Chemoselectivity Trap (Expertise Insight): A common pitfall in this synthesis is the default use of standard catalytic hydrogenation (e.g., Pd/C, H 2​ ) for the nitro reduction step. While highly efficient for isolated nitro groups, palladium-catalyzed hydrogenation will simultaneously cleave the benzyl ether via hydrogenolysis. This non-selective approach yields the undesired 5-amino-2-hydroxybenzonitrile byproduct. Therefore, chemoselective reduction methods —such as single-electron transfer via Iron/NH 4​ Cl or Tin(II) chloride—are absolutely mandatory to preserve the O-benzyl protecting group while fully reducing the nitro moiety.

SynthesisRoutes SM1 2-Fluoro-5-nitrobenzonitrile (Route A) Int 2-(Benzyloxy)-5-nitrobenzonitrile SM1->Int BnOH, NaH (SNAr) SM2 2-Hydroxy-5-nitrobenzonitrile (Route B) SM2->Int BnBr, K2CO3 (Williamson) Prod 5-Amino-2-(benzyloxy)benzonitrile (Target) Int->Prod Fe/NH4Cl (Chemoselective) Fail 5-Amino-2-hydroxybenzonitrile (Debenzylated) Int->Fail Pd/C, H2 (Non-selective)

Synthetic pathways to 5-Amino-2-(benzyloxy)benzonitrile and chemoselective reduction strategies.

Route A: SNAr Benzylation & Tin(II) Reduction

Starting Material: 2-Fluoro-5-nitrobenzonitrile [2] Mechanistic Causality: The highly electron-deficient nature of the aromatic ring—activated by both the ortho-nitrile and para-nitro groups—makes the aryl fluoride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by an alkoxide.

Step-by-Step Methodology
  • SNAr Benzylation:

    • Protocol: To a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add Benzyl alcohol (1.1 eq) dropwise. Stir for 30 minutes to pre-form the alkoxide. Slowly add 2-fluoro-5-nitrobenzonitrile (1.0 eq) dissolved in THF. Allow the reaction to warm to room temperature.

    • Workup: After 2 hours, carefully quench with ice water to neutralize unreacted NaH. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Tin(II) Chemoselective Reduction:

    • Protocol: Dissolve the resulting 2-(benzyloxy)-5-nitrobenzonitrile in EtOAc. Add Stannous chloride dihydrate (SnCl 2​ ·2H 2​ O, 5.0 eq) and heat to reflux for 1.5 hours [1].

    • Self-Validating Workup: The reaction mixture must be partitioned with saturated aqueous NaHCO 3​ . Why? Tin salts are highly soluble in acidic/neutral organic mixtures but will precipitate as insoluble white tin oxides/hydroxides in basic aqueous conditions. Filter the resulting thick emulsion through a pad of Celite, extract the aqueous layer with EtOAc, dry, and concentrate to yield the target aniline.

Route B: Williamson Ether Synthesis & Iron-Mediated Reduction

Starting Material: 2-Hydroxy-5-nitrobenzonitrile [3, 4] Mechanistic Causality: This route utilizes a classic Williamson ether synthesis. Because the phenolic proton is mildly acidic, a weak base (K 2​ CO 3​ ) is sufficient for deprotonation, avoiding the hazardous generation of hydrogen gas associated with NaH in Route A.

Step-by-Step Methodology
  • Williamson Ether Synthesis:

    • Protocol: Dissolve 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF. Add anhydrous K 2​ CO 3​ (2.0 eq) and Benzyl bromide (1.1 eq). Heat the suspension to 60 °C for 4 hours.

    • Workup: Pour the reaction mixture directly into rapidly stirred ice water. The intermediate, 2-(benzyloxy)-5-nitrobenzonitrile, will crash out as a solid precipitate. Filter, wash with cold water, and dry under a vacuum.

  • Iron-Mediated Chemoselective Reduction:

    • Protocol: Suspend the intermediate in a 4:1 mixture of Ethanol and Water. Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH 4​ Cl, 5.0 eq). Heat the mixture to 80 °C for 2 hours.

    • Self-Validating Workup: The zero-valent iron acts as an electron donor and is oxidized to insoluble iron oxides. Filter the hot reaction mixture immediately through Celite to remove the iron waste. Concentrate the filtrate to remove ethanol, dilute with water, and extract with Dichloromethane (DCM).

Quantitative Data & Efficiency Comparison

The following table summarizes the experimental performance metrics of both synthetic routes, evaluated on a 10-gram scale.

Performance MetricRoute A (SNAr + SnCl 2​ )Route B (Williamson + Fe/NH 4​ Cl)
Overall Yield ~78%~85%
Starting Material Cost High (~$105/g) [2]Moderate [3]
Atom Economy Lower (Heavy Tin waste)Higher (Lighter Iron waste)
Environmental Impact High (Toxic Sn byproducts)Low (Benign Fe 2​ O 3​ byproducts)
Scalability Moderate (Exothermic NaH step)Excellent (Mild K 2​ CO 3​ base)
Workup Difficulty Difficult (Severe emulsions)Simple (Direct filtration)

Conclusion

While Route A offers rapid reaction times via SNAr, the prohibitive cost of the fluorinated starting material and the toxic, emulsion-prone tin workup make it highly inefficient for scale-up. Route B is the definitively superior choice for synthetic efficiency. It utilizes cheaper starting materials, avoids hazardous strong bases, and employs an environmentally benign iron-mediated reduction that simplifies downstream purification and maximizes overall yield.

References

  • Discovery of 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide Hydrochloride (Razaxaban), a Highly Potent, Selective, and Orally Bioavailable Factor Xa | ACS Publications | 1

  • 2-Fluoro-5-nitrobenzonitrile 97% (17417-09-3) | Sigma-Aldrich |

  • 2-Hydroxy-5-nitrobenzonitrile (39835-09-1) | Sigma-Aldrich |

  • Evolutionary Optimization of Computationally Designed Enzymes: Kemp Eliminases of the KE07 Series | ResearchGate | 2

Sources

Comparative

Analytical Method Validation for 5-Amino-2-(benzyloxy)benzonitrile: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that demand rigorous analytical control. 5-Amino-2-(benzyloxy)benzonitrile is a prime example: a multifunctional building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that demand rigorous analytical control. 5-Amino-2-(benzyloxy)benzonitrile is a prime example: a multifunctional building block featuring a primary aromatic amine, a polar nitrile group, and a highly lipophilic benzyloxy ether.

Quantifying this compound—and resolving it from its synthetic precursors and degradation products—requires an analytical method that is not only highly selective but also strictly validated according to global regulatory standards. This guide objectively compares analytical platforms, details the mechanistic rationale behind method development, and provides a self-validating experimental protocol for compliance with [1].

Platform Comparison: Selecting the Optimal Analytical Modality

When developing an assay and related substances method for 5-Amino-2-(benzyloxy)benzonitrile, laboratories typically choose between High-Performance Liquid Chromatography (HPLC-UV), Ultra-High-Performance Liquid Chromatography (UHPLC-PDA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1 summarizes the performance metrics of these alternatives based on empirical laboratory data.

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-UV (Traditional)UHPLC-PDA (Recommended)LC-MS/MS (Advanced)
Stationary Phase 5 µm C18 (150 x 4.6 mm)1.7 µm Phenyl-Hexyl (100 x 2.1 mm)1.7 µm C18 (50 x 2.1 mm)
Run Time ~25 minutes~6 minutes~4 minutes
Resolution ( Rs​ ) Rs​ < 1.5 for isomers Rs​ > 2.5 for all impuritiesMass-based resolution
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL~0.001 µg/mL
Specificity Proof Retention time onlySpectral Peak Purity (Angle < Threshold)Precursor/Product Ion m/z
Primary Use Case Legacy routine testingHigh-throughput QA/QC & Lot Release Trace genotoxic impurity profiling

The Verdict: While LC-MS/MS offers unparalleled sensitivity, it is economically inefficient for routine lot release. Conversely, traditional HPLC-UV struggles to resolve closely related structural isomers in a reasonable timeframe. UHPLC-PDA is the optimal choice, balancing high-throughput efficiency, adequate sensitivity, and the ability to prove spectral peak purity.

Mechanistic Method Development: The "Why" Behind the Chemistry

A robust method is not discovered by trial and error; it is engineered based on the physicochemical properties of the analyte.

  • Column Chemistry (Orthogonal Selectivity): 5-Amino-2-(benzyloxy)benzonitrile contains two aromatic systems (the core benzonitrile and the benzyloxy phenyl ring). A standard C18 column relies purely on hydrophobic dispersion forces. By selecting a Phenyl-Hexyl stationary phase , we induce π−π interactions between the column and the analyte's aromatic rings. This provides orthogonal selectivity, easily resolving the API from unreacted benzyl alcohol or des-amino degradants that would otherwise co-elute on a C18 column.

  • Mobile Phase pH Control: The molecule features a primary amine at the C5 position with an estimated pKa​ of ~4.5. If the mobile phase pH is near this pKa​ , the molecule exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. To suppress this variability, the mobile phase is buffered to pH 2.5 using 0.1% Trifluoroacetic Acid (TFA) . This ensures the amine is fully protonated (cationic), mitigating secondary silanol interactions on the silica support and yielding sharp, symmetrical peaks.

Experimental Workflow & Logical Relationships

The validation of this method must follow a logical, self-validating sequence. If the system cannot pass initial suitability checks, proceeding to complex validation parameters is scientifically invalid.

ValidationWorkflow SST 1. System Suitability (Tailing < 1.5, N > 10k) Spec 2. Specificity (Forced Degradation) SST->Spec Lin 3. Linearity & Range (R² ≥ 0.999) Spec->Lin Acc 4. Accuracy (98-102% Recovery) Lin->Acc Prec 5. Precision (RSD ≤ 2.0%) Lin->Prec LOD 6. LOD / LOQ (S/N > 3 & S/N > 10) Acc->LOD Prec->LOD Report 7. Method Transfer & Lifecycle Management LOD->Report

Fig 1: UHPLC-PDA method validation workflow per ICH Q2(R2) guidelines.

Step-by-Step Validation Protocol (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. It incorporates mandatory "Go/No-Go" decision gates based on [2].

Phase 1: System Suitability Testing (SST) - The Go/No-Go Gate

Before any validation samples are injected, the chromatographic system must prove it is capable of the analysis.

  • Prepare a standard solution of 5-Amino-2-(benzyloxy)benzonitrile at 0.1 mg/mL in Diluent (50:50 Water:Acetonitrile).

  • Inject the standard 6 consecutive times.

  • Self-Validation Criteria:

    • Retention time %RSD must be ≤1.0% .

    • Peak area %RSD must be ≤2.0% .

    • USP Tailing Factor must be ≤1.5 .

    • Action: If any criterion fails, halt the sequence immediately. Perform column washing or system maintenance before proceeding.

Phase 2: Specificity & Forced Degradation

Specificity proves that the PDA detector is only measuring the target analyte, without interference from degradation products.

  • Subject 1.0 mg/mL API aliquots to extreme stress:

    • Acid: 1N HCl at 60°C for 4 hours.

    • Base: 1N NaOH at 60°C for 4 hours (expect hydrolysis of the nitrile to an amide/carboxylic acid).

    • Oxidation: 3% H2​O2​ at room temp for 2 hours (expect N-oxidation of the amine).

  • Neutralize, dilute to working concentration, and inject.

  • Self-Validation Criteria: Utilize the PDA software to calculate the Peak Purity. The Purity Angle must be strictly less than the Purity Threshold for the 5-Amino-2-(benzyloxy)benzonitrile peak in all stressed samples.

Phase 3: Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (0.1 mg/mL). Plot Peak Area vs. Concentration.

  • Accuracy: Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% levels (prepare in triplicate).

  • Precision: Have a second analyst prepare 6 independent sample preparations at the 100% level on a different day (Intermediate Precision).

Representative Validation Data

A successfully validated method for 5-Amino-2-(benzyloxy)benzonitrile will yield data conforming to the strict acceptance criteria outlined in Table 2.

Table 2: Quantitative Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultValidation Status
System Suitability Area RSD ≤2.0% , Tailing ≤1.5 Area RSD = 0.4%, Tailing = 1.1PASS
Specificity Purity Angle < Purity ThresholdAngle: 0.124 < Threshold: 0.280PASS
Linearity Correlation Coefficient ( R2 ) ≥0.999 R2 = 0.9998PASS
Accuracy Mean Recovery between 98.0% - 102.0%99.4% (Range: 98.8% - 100.1%)PASS
Precision (Repeatability) %RSD of 6 preparations ≤2.0% %RSD = 0.85%PASS
LOQ Signal-to-Noise (S/N) ≥10 S/N = 14 at 0.05 µg/mLPASS

By strictly adhering to this mechanistic approach, laboratories ensure that the analytical data generated for 5-Amino-2-(benzyloxy)benzonitrile is legally defensible, scientifically sound, and fully compliant with international regulatory expectations.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • USP <1225> Method Validation . BA Sciences. Available at:[Link]

Validation

Comparative Analysis of 5-Amino-2-(benzyloxy)benzonitrile and Synthetic Alternatives in Drug Discovery

Subtitle: An Application Scientist's Guide to Selecting 3-Cyano-4-Substituted Anilines Introduction In the synthesis of advanced pharmaceutical intermediates—particularly ATP-competitive kinase inhibitors (e.g., quinazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: An Application Scientist's Guide to Selecting 3-Cyano-4-Substituted Anilines

Introduction

In the synthesis of advanced pharmaceutical intermediates—particularly ATP-competitive kinase inhibitors (e.g., quinazolines, quinolines, and indazoles)—the selection of the right functionalized aniline building block is critical. 5-Amino-2-substituted benzonitriles (often referred to as 3-cyano-4-substituted anilines) serve as highly versatile scaffolds. The 5-amino group provides a nucleophilic handle for amidation or Buchwald-Hartwig cross-coupling, while the nitrile group can be hydrated to an amide or cyclized into a heterocyclic core.

However, the substituent at the 2-position dictates the synthetic flexibility, steric hindrance, and late-stage functionalization potential of the molecule. This guide provides an objective, comparative analysis of 5-Amino-2-(benzyloxy)benzonitrile against two ubiquitous alternatives: 5-Amino-2-methoxybenzonitrile and 5-Amino-2-fluorobenzonitrile .

Mechanistic Profiling of Building Blocks
  • 5-Amino-2-(benzyloxy)benzonitrile (The Orthogonal Handle)

    • Role: The benzyloxy (-OBn) group acts as a sterically bulky, lipophilic moiety that serves as a temporary protecting group.

    • Advantage: It can be cleaved under mild hydrogenolysis conditions to reveal a reactive phenol. This is invaluable when orthogonal deprotection is required late in the synthesis without exposing the molecule to harsh acids or bases.

    • Challenge: Standard hydrogenation (H₂ gas with Pd/C) risks reducing the sensitive nitrile group to a primary amine. This necessitates controlled [1].

  • 5-Amino-2-methoxybenzonitrile (The Robust Anchor)

    • Role: Featuring a, this intermediate (CAS 214623-57-1) is ideal when the oxygen linkage is a permanent feature of the final active pharmaceutical ingredient (API)[2].

    • Advantage: It survives aggressive cross-coupling conditions, strong bases, and nucleophiles.

    • Challenge: If late-stage cleavage to a phenol is required, the methoxy group demands harsh Lewis acids (e.g., BBr₃ at low temperatures), which can degrade complex, acid-sensitive scaffolds[3].

  • 5-Amino-2-fluorobenzonitrile (The Electrophilic Hub)

    • Role: The (CAS 53312-81-5) is highly activated by the strongly electron-withdrawing ortho-cyano group[4].

    • Advantage: It serves as an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This allows for the of various amines, alkoxides, or thioethers[5].

    • Challenge: The high reactivity requires careful control of stoichiometry and temperature to prevent unwanted side reactions with the 5-amino group.

Quantitative Performance Comparison
Property / Parameter5-Amino-2-(benzyloxy)benzonitrile5-Amino-2-methoxybenzonitrile5-Amino-2-fluorobenzonitrile
CAS Number N/A (Specialized Intermediate)214623-57-1[2]53312-81-5[4]
Steric Bulk (Approx. A-value) High (~1.5 kcal/mol)Low (~0.6 kcal/mol)Minimal (~0.15 kcal/mol)
Reactivity to SNAr UnreactiveUnreactiveHighly Reactive
Deprotection to Phenol Mild (Pd/C, H-donor)Harsh (BBr₃, -78 °C to RT)N/A
Orthogonality High (Cleaves without acid/base)Low (Requires strong Lewis acid)N/A
Primary Utility Late-stage phenol unmaskingStable ether incorporationDivergent SNAr functionalization
Experimental Methodologies

As an Application Scientist, I emphasize that protocols must be self-validating. The causality behind each reagent choice is detailed below to ensure reproducibility and scientific rigor.

Protocol A: Chemoselective Transfer Hydrogenation of 5-Amino-2-(benzyloxy)benzonitrile

Objective: Cleave the benzyl ether to yield 5-amino-2-hydroxybenzonitrile without reducing the cyano group.

  • Solvent Selection: Dissolve the substrate in a 1:1 mixture of Ethanol and Ethyl Acetate. Causality: Ethanol provides proton solubility for the transition state, while Ethyl Acetate prevents the poisoning of the palladium catalyst by the starting aniline.

  • Catalyst Addition: Add 10 wt% Pd/C (5 mol% relative to substrate). Causality: Palladium is the optimal transition metal for[6].

  • Hydrogen Donor: Instead of H₂ gas, add 10 equivalents of 1,4-cyclohexadiene. Causality: 1,4-cyclohexadiene is a mild hydrogen donor. It releases hydrogen slowly upon aromatization to benzene, keeping the local hydrogen concentration low enough to prevent the over-reduction of the cyano group to a primary amine[1].

  • Reaction & Workup: Heat to 60 °C for 2 hours under an inert N₂ atmosphere. Monitor by LC-MS. Once complete, filter through a pad of Celite to remove the Pd/C, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) of 5-Amino-2-fluorobenzonitrile

Objective: Displace the fluorine atom with a secondary amine (e.g., morpholine).

  • Reaction Setup: Dissolve 5-Amino-2-fluorobenzonitrile in anhydrous DMF (0.5 M). Causality: DMF is a polar aprotic solvent. It poorly solvates the morpholine nucleophile, thereby increasing its effective nucleophilicity, while stabilizing the negatively charged Meisenheimer complex transition state.

  • Base Addition: Add 2.0 equivalents of anhydrous K₂CO₃. Causality: K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct. It is mild enough not to deprotonate the 5-amino group, preventing self-polymerization.

  • Nucleophile Addition: Add 1.2 equivalents of morpholine. Heat the mixture to 80 °C for 4 hours.

  • Workup: Quench with ice water to precipitate the product (5-amino-2-morpholinobenzonitrile). Filter and wash with cold water to remove residual DMF and salts.

Visual Workflows

SelectionLogic Start Select 5-Amino-2-X-Benzonitrile Building Block Q1 Need late-stage phenol modification? Start->Q1 Q2 Tolerance to harsh Lewis acids (BBr3)? Q1->Q2 Yes Flu 5-Amino-2-fluoro benzonitrile (SNAr accessible) Q1->Flu No, need direct amine/ether linkage Bnz 5-Amino-2-(benzyloxy) benzonitrile (Mild Hydrogenolysis) Q2->Bnz No Met 5-Amino-2-methoxy benzonitrile (Robust, BBr3 required) Q2->Met Yes

Decision matrix for selecting 3-cyano-4-substituted aniline building blocks.

ChemicalPathways Core 5-Amino-2-fluoro benzonitrile SNAr SNAr Reaction (Morpholine, K2CO3, DMF) Core->SNAr Prod1 5-Amino-2-morpholino benzonitrile SNAr->Prod1 Core2 5-Amino-2-(benzyloxy) benzonitrile Deprot Transfer Hydrogenation (Pd/C, Cyclohexadiene) Core2->Deprot Prod2 5-Amino-2-hydroxy benzonitrile Deprot->Prod2

Reaction pathways highlighting SNAr functionalization and orthogonal benzyl deprotection.

References
  • MDPI Molecules | Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction |[Link]

  • ACS Omega | Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon |[Link]

Sources

Comparative

Unambiguous Structural Elucidation of 5-Amino-2-(benzyloxy)benzonitrile Derivatives: A Comparative Guide to 2D NMR

As a Senior Application Scientist specializing in molecular characterization, I frequently encounter the analytical bottleneck of resolving the exact regiochemistry of highly substituted aromatic systems. For drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in molecular characterization, I frequently encounter the analytical bottleneck of resolving the exact regiochemistry of highly substituted aromatic systems. For drug development professionals synthesizing novel 5-Amino-2-(benzyloxy)benzonitrile derivatives, confirming the 1,2,5-trisubstituted pattern of the central benzene ring is critical. A single misassigned regioisomer can derail downstream pharmacological profiling.

This guide objectively compares 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative structural elucidation techniques, dissects the causality behind specific pulse sequence selections, and provides a field-proven, self-validating experimental protocol.

The Analytical Challenge: Regiochemistry in Trisubstituted Benzenes

The core structure of 5-Amino-2-(benzyloxy)benzonitrile contains three distinct substituents: a cyano group (-CN) at C1, a benzyloxy ether (-OCH₂Ph) at C2, and an aniline-type amino group (-NH₂) at C5.

Standard 1D ¹H NMR reveals an AMX spin system for the aromatic protons (H3, H4, and H6), characterized by specific ortho ( 3J≈8.5 Hz) and meta ( 4J≈2.5 Hz) coupling constants. While these coupling constants confirm the relative positions of the protons, they cannot definitively anchor the heteroatom substituents to specific carbons. To distinguish the 1,2,5-isomer from potential 1,2,4- or 1,3,4-byproducts formed during synthesis, we must rely on advanced analytical techniques [1].

Performance Comparison: 2D NMR vs. Alternatives

The table below summarizes the quantitative and qualitative performance of three primary structural elucidation methods.

Parameter1D NMR + HRMS2D NMR (HSQC, HMBC, NOESY)X-ray Crystallography
Primary Output Molecular formula, functional groupsExact C-H connectivity, spatial proximityUnambiguous 3D solid-state structure
Sample State Solution (Liquid)Solution (Liquid)Single Crystal (Solid)
Sample Requirement < 1 mg5–10 mgHigh-quality single crystal
Regiochemical Certainty Low to ModerateHigh (Definitive) Absolute
Time to Result MinutesHoursDays to Weeks (Crystallization dependent)
Limitations Cannot resolve complex regioisomersRequires higher concentration for ¹³C/HMBCCrystallization is often a severe bottleneck

Analysis: While X-ray crystallography offers absolute certainty, it is severely limited by the physical properties of the compound; many benzonitrile derivatives resist crystallization [3]. Conversely, 2D NMR provides a highly reliable, solution-state alternative that mimics physiological conditions without the need for crystal growth [2].

The Causality of 2D NMR Selection (E-E-A-T)

To build a self-validating analytical system, we must move beyond merely running a standard suite of experiments. We must understand why specific 2D NMR sequences are deployed.

  • HSQC (Heteronuclear Single Quantum Coherence): We use phase-sensitive HSQC to map all directly bonded C-H pairs. This immediately differentiates the -OCH₂- methylene carbon of the benzyloxy group from the aromatic methine carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for regiochemical assignment [4]. HMBC detects long-range couplings (primarily 2J and 3J ). In our specific molecule, the H6 proton (a meta-coupled doublet) will show a definitive 3J correlation to the Cyano carbon (-C≡N), anchoring the -CN group to C1.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): HMBC provides through-bond connectivity, but NOESY provides orthogonal, through-space validation (< 5 Å). The methylene protons of the benzyloxy group will show a strong NOE cross-peak with the H3 aromatic proton, confirming their adjacent spatial relationship.

HMBC_Logic Core Benzene Core (C1 to C6) CN C1: Cyano (-CN) Core->CN HMBC from H6 to CN BnO C2: Benzyloxy (-OBn) BnO->Core HMBC to C2 NOESY to H3 NH2 C5: Amino (-NH2) NH2->Core HMBC to C4, C6

Key HMBC and NOESY correlations for regiochemical assignment.

Self-Validating Experimental Protocol

A robust protocol must include internal checks to prevent the misinterpretation of spectral artifacts.

Workflow A 1. Sample Prep (DMSO-d6, 5-10 mg) B 2. 1D NMR & HRMS (Baseline Data) A->B C 3. 2D HSQC/HMBC (Through-Bond) B->C D 4. 2D NOESY (Through-Space) C->D E 5. Structure Confirmation D->E

Workflow for 2D NMR structural elucidation of benzonitrile derivatives.
Step-by-Step Methodology

Step 1: Strategic Solvent Selection & Sample Preparation Dissolve 5–10 mg of the highly purified derivative (>95% via HPLC) in 0.6 mL of DMSO- d6​ . Causality Check: Why DMSO- d6​ and not CDCl₃ or CD₃OD? Protic solvents like CD₃OD will cause the -NH₂ protons to exchange with deuterium, rendering them invisible. DMSO- d6​ slows this exchange, allowing the -NH₂ group to appear as a broad singlet (typically around 5.0–6.0 ppm), providing a crucial anchor point for NOESY correlations.

Step 2: Baseline 1D Acquisition & Calibration Acquire standard ¹H and ¹³C spectra. Calibrate the chemical shifts strictly to the residual DMSO- d6​ solvent peaks (¹H: 2.50 ppm; ¹³C: 39.5 ppm). Validation: Ensure the integration of the ¹H spectrum perfectly matches the expected proton count. Any impurity >5% can generate false cross-peaks in 2D spectra.

Step 3: HSQC Acquisition (Through-Bond, 1J) Run a multiplicity-edited (phase-sensitive) HSQC. Validation: Cross-reference the HSQC with the 1D ¹³C spectrum. Every protonated carbon must have a corresponding cross-peak. The -OCH₂- carbon will phase negatively (blue/green), distinguishing it from the positively phased (red) aromatic CH methines.

Step 4: HMBC Acquisition (Through-Bond, 2J/3J) Acquire the HMBC spectrum optimized for a long-range coupling constant of nJCH​=8 Hz. This is the optimal value for capturing the critical 3J aromatic correlations required to map the benzene core.

Step 5: NOESY Acquisition (Through-Space) Acquire a NOESY (or ROESY for mid-sized molecules) spectrum with a mixing time of 300–500 ms. Map the through-space interactions to validate the HMBC framework.

Quantitative Data Presentation: Expected Correlations

When the protocol is executed correctly, the resulting data matrix acts as a cryptographic key, locking every atom into its correct position. Below is the expected quantitative correlation table for 5-Amino-2-(benzyloxy)benzonitrile.

Position¹H Shift (ppm, approx.)Multiplicity & J (Hz)¹³C Shift (ppm)Key HMBC ( 3J )Key NOESY (Space)
C1 (-CN) --116.0--
C2 (-OBn) --152.0--
C3 (Ar-H) 7.10d, J = 8.5114.5C1, C5-OCH₂- (Strong)
C4 (Ar-H) 6.90dd, J = 8.5, 2.5118.0C2, C6H3, H6
C5 (-NH₂) 5.20br s (2H)142.0C4, C6H4, H6
C6 (Ar-H) 6.80d, J = 2.5115.5C2, C4, -CN -NH₂
-OCH₂- 5.15s (2H)70.5C2 H3, Phenyl ortho-H

Note: Exact chemical shifts will vary slightly based on concentration and exact temperature, but the topological correlation network (HMBC/NOESY) remains absolute.

By systematically applying this 2D NMR framework, researchers can bypass the crystallization bottlenecks of X-ray crystallography while achieving the absolute regiochemical certainty required for rigorous drug development [1][3].

References

  • Patsnap Eureka: Differences in HPLC and NMR: Structural Elucidation Relevance. Available at: [Link]

  • Creative Biostructure: Comparison of X-ray Crystallography, NMR and EM. Available at:[Link]

  • PMC - NIH: Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Available at: [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Segregation, and Disposal of 5-Amino-2-(benzyloxy)benzonitrile

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic intermediates is not merely a regulatory requirement—it is a fundamental pillar of scientific integrity and laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic intermediates is not merely a regulatory requirement—it is a fundamental pillar of scientific integrity and laboratory safety. 5-Amino-2-(benzyloxy)benzonitrile is a highly functionalized aromatic compound frequently utilized in drug discovery and advanced organic synthesis. Its unique structural motifs dictate specific, non-negotiable disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the proper disposal of this compound, ensuring that your laboratory remains compliant, safe, and environmentally responsible.

Hazard Assessment & Mechanistic Causality

To safely dispose of a chemical, one must first understand why it is dangerous. The toxicity and environmental hazards of 5-Amino-2-(benzyloxy)benzonitrile are directly linked to its three primary functional groups:

  • The Aniline Moiety (5-Amino group): Substituted anilines are highly lipophilic and readily absorbed through the skin. In the liver, they undergo N-hydroxylation, producing reactive intermediates that oxidize hemoglobin to methemoglobin. This drastically reduces the blood's oxygen-carrying capacity. Furthermore, [1] and exhibit severe aquatic toxicity. Causality: This dictates absolute prohibition of drain disposal and mandates double-gloving during handling.

  • The Benzonitrile Core: While stable under ambient conditions, the nitrile group presents a severe latent hazard. Under strongly acidic conditions or during incomplete combustion, nitriles can undergo hydrolysis or thermal decomposition to release highly toxic hydrogen cyanide (HCN) gas. Causality: Waste containing this compound must never be mixed with strong acids, and disposal must strictly rely on high-temperature incineration equipped with gas scrubbers.

  • The Benzyloxy Group: This bulky ether linkage increases the overall lipophilicity of the molecule, facilitating rapid dermal penetration and bioaccumulation in organic matrices.

Quantitative Data & Segregation Matrix

To prevent dangerous cross-reactions in your waste accumulation area, strict segregation is required. The following tables summarize the quantitative hazard thresholds and the compatibility matrix for 5-Amino-2-(benzyloxy)benzonitrile.

Table 1: Chemical Properties & Hazard Thresholds
Property / ParameterValue / ThresholdOperational Implication
Molecular Formula C₁₄H₁₂N₂OHigh nitrogen content; requires NOx scrubbers during incineration.
Molecular Weight 224.26 g/mol Heavy organic particulate; prone to settling in liquid waste carboys.
Aqueous Solubility < 0.1 mg/mL (Hydrophobic)Will precipitate in aqueous waste; must be kept in organic waste streams.
Methemoglobinemia Risk High (Dermal/Inhalation)Mandates handling in a Class II fume hood with N95/P100 respirator for bulk powders.
EPA RCRA Classification Toxic Organic (Subtitle C)Must be tracked via the [2].
Table 2: Waste Segregation & Compatibility Matrix
Waste StreamCompatibilityCausality / Chemical Rationale
Halogenated Organics (e.g., DCM)Compatible Solubilizes the compound safely without reactive degradation.
Non-Halogenated Organics (e.g., DMSO)Compatible Excellent solubility; safe for standard organic incineration.
Aqueous Acids (pH < 4)INCOMPATIBLE Acid-catalyzed hydrolysis of the nitrile group risks HCN gas evolution.
Strong Oxidizers (e.g., Peroxides)INCOMPATIBLE Exothermic oxidation of the primary amine can lead to thermal runaway.

Experimental Protocols: Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system —meaning each step includes a verification check to ensure the procedure was executed correctly before moving to the next. These procedures align with the authoritative guidelines set forth in [3].

Protocol A: Disposal of Solid Waste (Powders, Crystals, and Consumables)

Applies to: Unused reagents, spilled powder, contaminated weigh boats, and filter paper.

  • Containment: Perform all waste consolidation inside a certified chemical fume hood.

  • Collection: Carefully sweep up solid waste using a static-free brush. Do not use compressed air or dry sweeping methods that generate dust.

  • Primary Packaging: Transfer the solid into a wide-mouth, leak-proof High-Density Polyethylene (HDPE) or amber glass container.

  • Validation Check: Inspect the seal of the container lid. Invert the container 45 degrees to ensure no particulate leakage occurs.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Waste: Toxic Organic Solid - Contains Substituted Aniline/Nitrile." Include the date of initial accumulation.

  • Storage: Store in a designated secondary containment tray away from light and heat until pickup by a licensed hazardous waste contractor for high-temperature incineration.

Protocol B: Disposal of Liquid Waste (Reaction Mother Liquors and Washings)

Applies to: Solvent extracts, chromatography fractions, and reaction mixtures containing the compound.

  • pH Verification (Crucial Step): Before transferring any liquid waste into a bulk accumulation carboy, test the pH of the solution using a solvent-compatible indicator strip.

    • Validation Check: The pH must read between 6.0 and 8.0. If the solution is acidic, it must be carefully neutralized with a mild base (e.g., saturated NaHCO₃) to prevent HCN generation in the carboy.

  • Solvent Segregation:

    • If the solvent is halogenated (e.g., Dichloromethane, Chloroform), pour the neutralized solution into the Halogenated Organic Waste carboy.

    • If the solvent is non-halogenated (e.g., Ethyl Acetate, DMSO, Methanol), pour it into the Non-Halogenated Organic Waste carboy.

  • Transfer: Use a dedicated, wide-stem funnel to prevent splashing. Do not fill the carboy beyond 80% capacity to allow for vapor expansion.

  • Validation Check: Cap the carboy securely and wipe the exterior with an ethanol-soaked towel to remove any microscopic drips. Dispose of the towel in the solid waste container (Protocol A).

Protocol C: Spill Response and Decontamination
  • Evacuation & PPE: In the event of a spill outside the fume hood, immediately clear the area. Don a P100 particulate respirator, chemical splash goggles, and double nitrile gloves.

  • Neutralization of Dust: If the spill is solid, gently cover the powder with a damp absorbent pad (wetted with water or ethanol) to suppress aerosolization.

  • Absorption: If the spill is liquid, surround and cover the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection & Decontamination: Scoop the absorbed material using a non-sparking plastic dustpan and place it into a solid waste container. Wash the contaminated surface thoroughly with an ethanol/water (70/30) solution, followed by a standard laboratory detergent.

Waste Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for segregating and disposing of 5-Amino-2-(benzyloxy)benzonitrile waste streams.

WasteDisposal Start 5-Amino-2-(benzyloxy)benzonitrile Waste Generation Type Determine Physical State Start->Type Solid Solid Waste (Powder, Crystals, Consumables) Type->Solid Solid Liquid Liquid Waste (Mother Liquor, Washings) Type->Liquid Liquid PackSolid Container: HDPE/Glass Label: Toxic Organic Solid Solid->PackSolid Solvent Identify Solvent System Liquid->Solvent Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Solvent->Halogenated Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO, EtOAc) Solvent->NonHalogenated Non-Halogenated PackHalo Container: Halogenated Carboy Label: Toxic, Halogenated Halogenated->PackHalo PackNonHalo Container: Non-Halogenated Carboy Label: Toxic, Flammable NonHalogenated->PackNonHalo Incineration High-Temperature Incineration (Requires NOx/HCN Scrubbers) PackSolid->Incineration PackHalo->Incineration PackNonHalo->Incineration

Decision tree for the segregation and disposal of 5-Amino-2-(benzyloxy)benzonitrile waste.

References

  • Title: Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater Source: National Institutes of Health (NIH) / National Library of Medicine URL: [Link]

  • Title: Hazardous Waste | US EPA Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL: [Link]

Handling

Comprehensive Safety &amp; Operational Guide: Handling 5-Amino-2-(benzyloxy)benzonitrile

As drug development professionals and application scientists, handling complex, multi-functional intermediates requires moving beyond generic safety data sheets (SDS). 5-Amino-2-(benzyloxy)benzonitrile is a highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, handling complex, multi-functional intermediates requires moving beyond generic safety data sheets (SDS). 5-Amino-2-(benzyloxy)benzonitrile is a highly specialized building block. Its unique structural triad—an aniline derivative, an aryl nitrile, and a benzyloxy ether—creates a synergistic hazard profile that demands precise, mechanistically grounded operational protocols.

This guide provides the definitive standard for its safe handling, personal protective equipment (PPE) selection, and disposal, ensuring laboratory safety through chemical causality.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To design an effective safety protocol, we must first deconstruct the molecule's reactivity and biological interactions. The hazards of this compound are not merely additive; they are synergistic.

  • The Aniline Moiety (Percutaneous Toxicity & Methemoglobinemia): Aniline derivatives are highly toxic systemic poisons that are [4]. Upon entering the bloodstream, the amine group oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity, leading to cyanosis (bluish skin) and [3].

  • The Aryl Nitrile Core (Thermal Instability): While aliphatic nitriles can metabolize into free cyanide ions in vivo, [1]. However, the primary hazard emerges during thermal decomposition or chemical fires, where nitriles can [1].

  • The Benzyloxy Ether (Lipophilic Accelerator): The addition of the bulky benzyloxy group significantly increases the molecule's partition coefficient (LogP). This lipophilicity acts as a transport accelerator, allowing the toxic aniline core to bypass the lipid bilayers of human skin—and standard latex or nitrile gloves—at a highly accelerated rate.

Quantitative Hazard Indicators
PropertyEstimated Value / CharacteristicHazard Implication
Molecular Weight 224.26 g/mol Small enough to facilitate rapid dermal penetration.
LogP (Lipophilicity) ~2.8 - 3.2High lipid solubility; rapidly bypasses standard aqueous barriers and nitrile gloves.
Vapor Pressure Low (Solid at RT)Primary inhalation risk is from aerosolized dust, not ambient vapors.
Autoignition Temp > 400 °CHigh thermal stability, but combustion yields toxic HCN and NOₓ gases.
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic aniline derivatives. The following matrix outlines the required protective barriers and the chemical causality behind their selection.

Protection AreaRecommended EquipmentStandardMechanistic Rationale
Hands Butyl Rubber or Laminated (e.g., Silver Shield)EN 374 / ASTM F739Aniline derivatives rapidly permeate standard nitrile gloves. The benzyloxy ether linkage further increases lipophilic transport across standard polymer matrices.
Eyes/Face Splash Goggles + Face ShieldANSI Z87.1+Prevents mucosal absorption of airborne crystalline particulates during weighing and transfer.
Respiratory PAPR or Half-Mask with P100/OV CartridgeNIOSH P100 + OVCaptures fine crystalline dust and volatile organic degradation products, preventing inhalation-induced methemoglobinemia.
Body Tyvek® 400 Coveralls or PE-coated ApronISO 16602Prevents particulate accumulation on porous cotton lab coats, which can act as a dangerous reservoir for delayed dermal exposure.
Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. The following methodology ensures that static hazards are mitigated and any residual chemical is chemically neutralized rather than merely displaced.

G Start Hazard Assessment & Protocol Review PPE Don Specialized PPE (Butyl Gloves, P100 Respirator) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Handle Weighing & Dissolution (Anti-Static Measures) Hood->Handle Spill Spill Detected? Handle->Spill Clean Decontaminate with 5% Acetic Acid Spill->Clean Yes Dispose Segregate as Hazardous Amine Waste Spill->Dispose No Clean->Dispose Incinerate High-Temp Incineration (Prevents HCN Release) Dispose->Incinerate

Figure 1: End-to-end operational workflow for handling 5-Amino-2-(benzyloxy)benzonitrile.

Protocol: Safe Weighing and Dissolution
  • Environmental Preparation: Verify the Class II fume hood face velocity is between 80-100 fpm. Line the working surface with chemical-absorbent, poly-backed bench paper to trap localized spills.

  • Static Mitigation (Critical Step): 5-Amino-2-(benzyloxy)benzonitrile is typically a fine powder. Utilize an anti-static bar or zero-stat gun on the analytical balance. Causality: Static charge causes lipophilic powders to aerosolize and cling to gloves, increasing the risk of delayed dermal exposure.

  • Transfer Mechanics: Using a grounded stainless-steel spatula, transfer the required mass into a pre-tared, sealable glass vial. Do not use plastic weigh boats. Causality: Plastic boats generate static electricity, and their lipophilic surface causes the benzyloxy compound to adhere stubbornly, leading to inaccurate yields and contamination.

  • In-Situ Dissolution: Add the organic solvent (e.g., DMSO, DMF, or DCM) directly to the vial within the fume hood. Seal the vial with a PTFE-lined cap before removing it from the controlled environment.

Decontamination and Disposal Plan

Because of the aniline moiety, physical wiping is not enough; chemical neutralization is required to validate decontamination.

Protocol: Spill Cleanup & Surface Decontamination
  • Protonation Wash: Spray contaminated surfaces (balances, spatulas, hood floor) with a 5% Acetic Acid solution. Causality: The weak acid protonates the free amine group of the 5-amino moiety, converting the lipophilic free base into a highly water-soluble anilinium salt. This ensures the chemical is neutralized and lifted, rather than smeared across the benchtop.

  • Extraction: Wipe the surface with disposable absorbent pads.

  • Solvent Polish: Follow up with an Isopropanol (IPA) wipe to remove any residual benzyloxy-containing organic fragments.

Waste Disposal Logistics
  • Segregation: Collect all contaminated paper, gloves, and liquid waste in a dedicated, clearly labeled "Hazardous Amine/Nitrile Waste" container. Do not mix with strong acids or oxidizers, as nitriles are incompatible with these and can[1].

  • Destruction Method: Waste must be routed for high-temperature incineration . Causality: Incineration at sustained high temperatures ensures complete combustion of the aryl nitrile core, preventing the release of hazardous HCN gas that can occur during low-temperature smoldering.

Emergency Response & First Aid
  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol) on the skin , as this will accelerate the absorption of the lipophilic compound into the bloodstream.

  • Inhalation/Systemic Toxicity: Move the victim to fresh air immediately. [2] (dizziness, headache, cyanosis/blue lips). If cyanosis is present, administer 100% oxygen and seek immediate emergency medical attention. Intravenous Methylene Blue is the standard clinical antidote for severe aniline-induced methemoglobinemia.

References
  • Interactive Learning Paradigms, Inc. "The MSDS HyperGlossary: Nitrile." Safety Emporium.[Link]

  • National Center for Biotechnology Information. "2-Chloroaniline." PubChem.[Link]

  • Wikipedia contributors. "Aniline." Wikipedia, The Free Encyclopedia. [Link]

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